ONX-0914 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7.C2HF3O2/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22;3-2(4,5)1(6)7/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38);(H,6,7)/t21-,25-,26-,31+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZEOKWIYGOGB-VNFRHJSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41F3N4O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONX-0914 TFA: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also available as its trifluoroacetate (TFA) salt, is a potent and selective small molecule inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by pro-inflammatory stimuli. It plays a crucial role in processing proteins for antigen presentation and in the production of inflammatory cytokines.[3] ONX-0914's selective inhibition of the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the role of this complex in immune regulation and a potential therapeutic agent for autoimmune diseases and certain cancers.[4] This technical guide provides a comprehensive overview of the core mechanism of action of ONX-0914, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
ONX-0914 primarily targets the chymotrypsin-like activity of the immunoproteasome by selectively inhibiting the Low Molecular Mass Polypeptide 7 (LMP7) subunit, also known as β5i.[1][5] While highly selective for LMP7, at higher concentrations or with prolonged exposure, ONX-0914 also demonstrates inhibitory activity against the other catalytic subunits of the immunoproteasome, namely LMP2 (β1i) and MECL-1 (β2i).[6][7] This multi-subunit inhibition may contribute to its broad anti-inflammatory effects.[4][6] The trifluoroacetate (TFA) salt form of ONX-0914 is commonly used for research and formulation purposes and does not alter the fundamental mechanism of action of the parent compound.
Quantitative Inhibition Data
The inhibitory activity of ONX-0914 against the immunoproteasome and its selectivity over the constitutive proteasome have been quantified in various studies.
| Target Subunit | Cell Type/Assay Condition | IC50 / Ki | Selectivity vs. Constitutive Subunit | Reference |
| LMP7 (β5i) | Cell-free assay | ~10 nM | 20- to 40-fold vs. β5 | [5] |
| Human Raji cells | 5.7 nM | - | [5] | |
| LMP2 (β1i) | Human immunoproteasomes | 110 ± 50 nM | - | [6] |
| Mouse immunoproteasomes | 65 ± 5 nM | - | [6] | |
| Mycobacterial Proteasome | - | Ki = 5.2 µM | - | [8] |
Signaling Pathways Modulated by ONX-0914
The inhibition of the immunoproteasome by ONX-0914 leads to the modulation of several key intracellular signaling pathways, primarily impacting T-cell activation and differentiation.
T-Cell Receptor (TCR) Signaling and the ERK Pathway
A significant consequence of ONX-0914 treatment is the impairment of T-cell activation.[9][10] Specifically, ONX-0914 has been shown to reduce the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical downstream effector of the TCR signaling cascade.[9][11] This effect appears to be specific to the ERK pathway, as ONX-0914 does not affect other major signaling pathways involved in T-cell activation, such as the NF-κB pathway.[9][10] The reduction in sustained ERK phosphorylation ultimately leads to diminished T-cell activation and subsequent effector functions.
Th1 and Th17 Cell Differentiation
ONX-0914 has been demonstrated to suppress the differentiation of pro-inflammatory T helper (Th) cell subsets, specifically Th1 and Th17 cells.[3][12][13] This is a critical aspect of its immunomodulatory activity, as these cell types are key drivers of pathology in many autoimmune diseases. The inhibition of Th1 and Th17 differentiation is associated with a reduction in the production of their signature cytokines, such as IFN-γ (Th1) and IL-17 (Th17).[12]
Experimental Protocols
Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysis buffer (e.g., 25 mM HEPES, 250 mM sucrose, 20 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Proteasome activity buffer (e.g., 150 mM Tris, 30 mM potassium chloride, 7.5 mM MgOAc, 10 mM MgCl2, pH 7.4)
-
Suc-LLVY-AMC fluorogenic substrate (stock solution in DMSO)[14]
-
ONX-0914 TFA
-
96-well black microplate
-
Fluorescence plate reader (λex= 360-380 nm, λem= 460-485 nm)[14][15]
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with ONX-0914 or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in proteasome lysis buffer using methods such as freeze-thaw cycles.[15]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Activity Measurement:
-
Dilute cell lysates to a standardized protein concentration.
-
In a 96-well black plate, add a defined amount of cell lysate to each well.
-
Add proteasome activity buffer to each well.
-
To initiate the reaction, add the Suc-LLVY-AMC substrate to a final concentration of 50-200 µM.[14]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence over time (kinetic read). The rate of increase is proportional to the proteasome activity.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of phosphorylated ERK in T-cells following treatment with ONX-0914.
Materials:
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Isolate primary T-cells and culture in RPMI-1640 medium.
-
Pre-treat cells with ONX-0914 or vehicle control.
-
Activate T-cells with plate-bound anti-CD3 and anti-CD28 antibodies for various time points.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Clinical Perspective
While ONX-0914 itself has been extensively used in preclinical studies, it has not progressed into late-stage clinical trials.[4] However, the insights gained from ONX-0914 research have paved the way for the development of second-generation immunoproteasome inhibitors. One such successor, KZR-616, is currently in clinical trials for the treatment of various autoimmune diseases, demonstrating the therapeutic potential of this mechanism of action.[16]
Conclusion
This compound is a selective immunoproteasome inhibitor that primarily targets the LMP7 subunit. Its core mechanism of action involves the suppression of T-cell activation and differentiation through the inhibition of the sustained ERK signaling pathway, without affecting the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and the differentiation of Th1 and Th17 cells. The extensive preclinical data generated with ONX-0914 has been instrumental in validating the immunoproteasome as a therapeutic target and has spurred the development of new-generation inhibitors with clinical promise for the treatment of autoimmune and inflammatory disorders. This technical guide provides a foundational understanding of ONX-0914's mechanism for researchers and drug development professionals working in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ahajournals.org [ahajournals.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ubpbio.com [ubpbio.com]
- 15. 2.5. Proteasome activity [bio-protocol.org]
- 16. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ONX-0914 TFA: A Technical Guide to its Selectivity for LMP7 versus LMP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of various autoimmune diseases and hematological malignancies. Its catalytic activity is mediated by three distinct subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). ONX-0914 has been widely studied for its therapeutic potential, with a particular focus on its selectivity for the LMP7 subunit over the LMP2 subunit. This technical guide provides an in-depth analysis of the selectivity of ONX-0914 for LMP7 versus LMP2, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data: ONX-0914 Selectivity Profile
The inhibitory activity of ONX-0914 against the immunoproteasome subunits LMP7 and LMP2 has been characterized in various studies. While initially described as a highly selective LMP7 inhibitor, subsequent research has revealed a more nuanced selectivity profile, with significant inhibition of LMP2, particularly under specific conditions. The following table summarizes the key quantitative data regarding the selectivity of ONX-0914.
| Parameter | Value | Species | Notes | Reference |
| LMP7 (β5i) IC50 | 65 nM | Mouse | In a cell-free assay. | [1] |
| 73 nM | Human | In a cell-free assay. | [1] | |
| ~10 nM | Not Specified | In a cell-free assay. | ||
| LMP2 (β1i) Inhibition | 20- to 40-fold less sensitive than LMP7 | Not Specified | ||
| ~35% inhibition at 200 nM | Not Specified | Active-site ELISA. | [2] | |
| ~75% inhibition at 500 nM | Not Specified | Active-site ELISA. | [2] | |
| Significant inhibition at 30-300 nM | Human/Mouse | In-cell assays; prolonged exposure leads to inhibition of both LMP7 and LMP2. | [3] | |
| At 10 mg/kg in vivo, LMP2 is inhibited by up to ~75% | Mouse | 1 hour post-intravenous application. | [2][4] | |
| Constitutive Proteasome (β5) IC50 | 0.92 µM | Mouse | Demonstrates selectivity for the immunoproteasome over the constitutive proteasome. | [1] |
| 1.04 µM | Human | [1] |
Note: IC50 values can vary depending on the assay conditions, including the specific substrate used and the source of the enzyme (e.g., purified enzyme vs. cell lysate). Several studies have highlighted that the co-inhibition of both LMP7 and LMP2 by ONX-0914 is crucial for its therapeutic efficacy in models of autoimmune disease[2][3][4][5].
Experimental Protocols
Immunoproteasome Activity Assay Using a Fluorogenic Substrate
This protocol describes a method to measure the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome in cell lysates using a fluorogenic peptide substrate.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells, cancer cell lines)
-
ONX-0914 TFA
-
Proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)
-
Fluorogenic substrate for LMP7 (chymotrypsin-like activity), e.g., Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) or Ac-ANW-AMC.
-
Fluorogenic substrate for LMP2 (trypsin-like activity), e.g., Ac-PAL-AMC.
-
96-well black microplates
-
Fluorometer capable of excitation at 380 nm and emission at 460 nm
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., a detergent-free buffer for native PAGE analysis or a buffer compatible with the activity assay).
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using the Bradford assay.
-
-
Assay Setup:
-
In a 96-well black microplate, add 10 µL of whole-cell lysate to each well.
-
Prepare serial dilutions of ONX-0914 in the proteasome activity assay buffer. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of proteasome activity assay buffer to each well.
-
Add the fluorogenic substrate (e.g., Ac-ANW-AMC for LMP7 or Ac-PAL-AMC for LMP2) to a final concentration of 12.5 µM[6].
-
-
Measurement:
-
Immediately place the microplate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 3 minutes) for up to 60 minutes[6].
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (increase in fluorescence over time).
-
Normalize the activity in the inhibitor-treated wells to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of ONX-0914 Binding to LMP7 and LMP2
This protocol is used to visualize the covalent binding of ONX-0914 to the LMP7 and LMP2 subunits, which results in a characteristic upward shift in their apparent molecular weight on an SDS-PAGE gel[2][4].
Materials:
-
Cells or tissues treated with ONX-0914 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies against LMP7 and LMP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with the desired concentrations of ONX-0914 for the specified duration.
-
Lyse the cells or homogenize the tissues in lysis buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LMP7 and LMP2 overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the resulting bands. The binding of ONX-0914 will cause a visible upward shift in the bands corresponding to LMP7 and LMP2.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by LMP7 and LMP2 Inhibition
Inhibition of LMP7 and LMP2 by ONX-0914 can modulate several downstream signaling pathways, contributing to its anti-inflammatory and anti-cancer effects. The following diagrams illustrate the key pathways involved.
Caption: ONX-0914 inhibits LMP7 and LMP2, impacting NF-κB, PI3K/Akt, and ERK pathways.
Experimental Workflow for Assessing Proteasome Subunit Selectivity
The following diagram outlines a typical experimental workflow for determining the selectivity of a compound like ONX-0914 for different proteasome subunits.
Caption: Workflow for determining ONX-0914 selectivity for proteasome subunits.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ONX-0914 TFA on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP7 (low-molecular-mass polypeptide 7 or β5i). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for presentation on MHC class I molecules. However, emerging evidence has highlighted its significant role in regulating inflammatory responses through the modulation of cytokine production and T helper cell differentiation.[1][2] This technical guide provides an in-depth overview of the effects of ONX-0914 TFA on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action
ONX-0914 is an epoxyketone-based irreversible inhibitor that selectively targets the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[3] This selectivity allows for the targeted inhibition of immune responses while minimizing the off-target effects associated with broader proteasome inhibitors.[4] By inhibiting the immunoproteasome, ONX-0914 disrupts the degradation of key regulatory proteins involved in cytokine gene transcription and signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[2]
Quantitative Effects on Cytokine Production
The administration of ONX-0914 has been shown to significantly reduce the production of a wide range of pro-inflammatory cytokines across various immune cell types and in vivo models of autoimmune and inflammatory diseases. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Effects of ONX-0914 on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Type | Stimulant | ONX-0914 Concentration | % Inhibition | Reference |
| IL-23 | PBMCs | LPS | 200 nM | >90% | [5] |
| TNF-α | PBMCs | LPS | 200 nM | ~50% | [5] |
| IL-6 | PBMCs | LPS | 200 nM | ~50% | [5] |
| IL-1β | THP-1 cells | - | 50 nM | Increased mRNA | [6] |
| TNF-α | THP-1 cells | - | 50 nM | Increased mRNA | [6] |
| CXCL8 | THP-1 cells | - | 50 nM | Increased mRNA (130-fold) | [6] |
Table 2: In Vivo Effects of ONX-0914 on Cytokine Production
| Cytokine | Animal Model | Tissue/Fluid | ONX-0914 Dosage | % Reduction | Reference |
| IL-17A | Psoriasis mouse model | Skin-draining lymph nodes | 10 mg/kg | Significant | [7] |
| IL-17A | Psoriasis mouse model | Spleen | 10 mg/kg | Significant | [7] |
| IL-6 | LPS-induced inflammation in pregnant mice | Myometrium, Placenta, Fetal brain, Amniotic fluid, Maternal serum | Not specified | Alleviated | [8] |
| CCL3 | LPS-induced inflammation in pregnant mice | Myometrium, Placenta, Fetal brain, Amniotic fluid, Maternal serum | Not specified | Alleviated | [8] |
| CXCL1 | LPS-induced inflammation in pregnant mice | Myometrium, Placenta, Fetal brain, Amniotic fluid, Maternal serum | Not specified | Alleviated | [8] |
| IL-6 | Atherosclerosis mouse model | Serum | 10 mg/kg | Unexpectedly elevated | [1] |
| TNF-α | Atherosclerosis mouse model | Serum | 10 mg/kg | Unexpectedly elevated | [1] |
It is important to note that while the majority of studies report a decrease in pro-inflammatory cytokines, some conflicting data exists. For instance, one study observed an unexpected increase in serum IL-6 and TNF-α in an atherosclerosis mouse model treated with ONX-0914, suggesting that the effects of immunoproteasome inhibition may be context-dependent.[1] Another study reported an increase in the mRNA levels of IL-1β, TNF-α, and a dramatic increase in CXCL8 in the THP-1 human monocytic cell line.[6]
Signaling Pathways Modulated by ONX-0914
The inhibitory effects of ONX-0914 on cytokine production are mediated through its influence on key intracellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines.[9] By inhibiting the immunoproteasome, ONX-0914 is thought to interfere with the degradation of phosphorylated IκB, thereby preventing NF-κB nuclear translocation and subsequent cytokine gene expression.[8]
T Helper Cell Differentiation
ONX-0914 also exerts its effects by modulating the differentiation of naive CD4+ T cells into specific T helper (Th) subsets, each characterized by the production of a distinct set of cytokines.
-
Th1 Cells: Responsible for cell-mediated immunity, Th1 cells primarily produce IFN-γ.
-
Th2 Cells: Involved in humoral immunity and allergic responses, Th2 cells secrete IL-4, IL-5, and IL-13.
-
Th17 Cells: Critical in host defense against extracellular pathogens and implicated in autoimmunity, Th17 cells produce IL-17A, IL-17F, and IL-22.
Studies have shown that ONX-0914 can suppress the differentiation of Th1 and Th17 cells, thereby reducing the production of their signature pro-inflammatory cytokines.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on ONX-0914.
In Vitro Cytokine Production Assay
Objective: To quantify the effect of ONX-0914 on cytokine production by immune cells in vitro.
1. Cell Culture and Treatment:
- Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Alternatively, use cultured immune cell lines such as THP-1 (monocytic) or Jurkat (T cell).
- Plate the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
- Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24-48 hours.
2. Cytokine Measurement:
- Collect the cell culture supernatants by centrifugation.
- Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-23) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
- Read the absorbance or fluorescence intensity using a microplate reader.
- Calculate the cytokine concentrations based on a standard curve.
In Vivo Mouse Model of Inflammation
Objective: To assess the in vivo efficacy of ONX-0914 in a mouse model of inflammation.
1. Animal Model and Treatment:
- Use an appropriate mouse model of inflammatory disease, such as collagen-induced arthritis (CIA) or dextran sulfate sodium (DSS)-induced colitis.
- Induce the disease according to the established protocol.
- Administer this compound (e.g., 10 mg/kg) or vehicle via an appropriate route (e.g., intravenous or subcutaneous injection) at specified time points during the disease course.
2. Sample Collection and Analysis:
- At the end of the experiment, collect blood by cardiac puncture and isolate serum.
- Harvest relevant tissues (e.g., paws for CIA, colon for DSS-colitis).
- Measure serum cytokine levels using ELISA or a multiplex assay.
- Homogenize tissue samples and measure cytokine levels in the tissue lysates.
- Perform histological analysis of the tissues to assess inflammation.
Experimental Workflow Visualization
Conclusion
This compound is a selective immunoproteasome inhibitor that demonstrates significant potential in the modulation of inflammatory responses by inhibiting the production of key pro-inflammatory cytokines. Its mechanism of action primarily involves the disruption of the NF-κB signaling pathway and the suppression of Th1 and Th17 cell differentiation. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ONX-0914 and other immunoproteasome inhibitors in the treatment of inflammatory and autoimmune diseases. Further research is warranted to explore the context-dependent effects of ONX-0914 on cytokine production and to optimize its therapeutic application.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 8. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
a selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the selective inhibition of the immunoproteasome subunit LMP7 as a therapeutic strategy to block pro-inflammatory cytokine production. This document provides a comprehensive overview of the mechanism of action, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
Introduction: The Immunoproteasome and LMP7 in Immune Regulation
The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in maintaining cellular homeostasis. In immune cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed. The immunoproteasome is distinguished by the replacement of the standard catalytic β-subunits (β1, β2, and β5) with their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1]
LMP7, possessing chymotrypsin-like activity, is a key component of the immunoproteasome and has been identified as a crucial regulator of cytokine production.[2][3][4] Pro-inflammatory cytokines, such as interferons and TNF-α, can induce the expression of immunoproteasome subunits in various cell types.[5][6] The selective inhibition of LMP7 has emerged as a promising therapeutic approach for a range of autoimmune and inflammatory diseases by dampening the pathogenic cytokine storm.[2][7][8]
Mechanism of Action: How LMP7 Inhibition Modulates Cytokine Production
The primary mechanism by which LMP7 inhibition is thought to reduce cytokine production involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The canonical NF-κB pathway is a central regulator of inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory cytokine genes.
While the precise molecular steps are still under investigation, it is proposed that the immunoproteasome, and specifically LMP7, is involved in the degradation of IκBα, the inhibitor of NF-κB. By degrading IκBα, NF-κB is released to translocate to the nucleus and initiate the transcription of target genes, including those for IL-6, TNF-α, and IL-23. Selective inhibition of LMP7 can interfere with this process, leading to a reduction in the production of these key inflammatory mediators.[1][5]
Quantitative Data: Efficacy of Selective LMP7 Inhibitors
The efficacy of selective LMP7 inhibitors in blocking cytokine production has been demonstrated in numerous pre-clinical studies. The following tables summarize the quantitative data for two prominent LMP7 inhibitors: ONX 0914 (also known as PR-957) and KZR-616.
Table 1: Inhibition of Cytokine Production by ONX 0914 (PR-957)
| Cytokine | Cell Type | Stimulant | ONX 0914 Concentration | % Inhibition | Reference |
| IL-23 | Human Monocytes | LPS | 100 nM | >90% | [2][9] |
| IFN-γ | Human T-cells | anti-CD3/CD28 | 300 nM | ~50% | [2][9] |
| IL-2 | Human T-cells | anti-CD3/CD28 | 300 nM | ~50% | [2][9] |
| TNF-α | Human PBMCs | LPS | 200 nM | ~50% | [10] |
| IL-6 | Human PBMCs | LPS | 200 nM | ~50% | [10] |
Table 2: Inhibition of Cytokine Production by KZR-616
| Cytokine | Cell Type | Stimulant | KZR-616 Concentration | % Inhibition | Reference |
| IL-12/23p40 | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |
| IL-17A | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |
| IL-6 | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |
| TNF-α | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |
| >30 Pro-inflammatory Cytokines | Human PBMCs | LPS or anti-CD3/CD28 | 500 nM | Broad Blockade | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of selective LMP7 inhibitors on cytokine production.
Immunoproteasome Activity Assay
This protocol is for measuring the chymotrypsin-like activity of the immunoproteasome (LMP7) in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., PBMCs, T-cells)
-
Selective LMP7 inhibitor (e.g., ONX 0914)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Fluorogenic substrate for LMP7 (e.g., Ac-ANW-AMC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to a consistent protein concentration in Assay Buffer (Lysis Buffer without sucrose).
-
In a 96-well black microplate, add the diluted cell lysate to triplicate wells.
-
Add the selective LMP7 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Kinetic Measurement:
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Normalize the activity in the inhibitor-treated wells to the vehicle control to determine the percent inhibition.
-
Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of secreted cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from cells treated with or without an LMP7 inhibitor.
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Recombinant cytokine standard.
-
Biotinylated detection antibody specific for the cytokine.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Preparation:
-
If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.
-
Add the standards and cell culture supernatants (diluted if necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Add the Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with Wash Buffer.
-
-
Development and Measurement:
-
Add the TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add the Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to LMP7 inhibition and cytokine production.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. bowdish.ca [bowdish.ca]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Intracellular Cytokine Staining Protocol [anilocus.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. m.youtube.com [m.youtube.com]
- 9. | BioWorld [bioworld.com]
- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 11. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
ONX-0914 TFA and the NF-κB Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ONX-0914 TFA, a selective immunoproteasome inhibitor, with a particular focus on its intricate relationship with the NF-κB signaling pathway. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the production of pro-inflammatory cytokines.[2][3] this compound is the trifluoroacetic acid salt of ONX-0914. By selectively targeting the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome, ONX-0914 has demonstrated significant therapeutic potential in various preclinical models of autoimmune diseases and cancer.[3][4][5]
Mechanism of Action of this compound
ONX-0914 is an epoxyketone-based irreversible inhibitor that covalently binds to the N-terminal threonine residue of the active site of the LMP7 subunit.[6] This selective inhibition leads to a downstream cascade of effects, most notably the suppression of pro-inflammatory cytokine production and the modulation of T-cell differentiation.[3][7]
Selectivity Profile
ONX-0914 exhibits a high degree of selectivity for the LMP7 subunit of the immunoproteasome over its constitutive counterpart, β5.[8] This selectivity is a key attribute, as it is expected to minimize off-target effects and the toxicities associated with broader proteasome inhibition.[4]
The Interplay between this compound and the NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) family of transcription factors are central regulators of inflammation, immunity, and cell survival. The canonical NF-κB pathway is a primary target for many anti-inflammatory therapies. The role of the immunoproteasome, and by extension its inhibitor ONX-0914, in modulating this pathway is a subject of ongoing research and appears to be context-dependent.
The Canonical NF-κB Pathway
In the canonical pathway, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for various pro-inflammatory cytokines.
Impact of ONX-0914 on NF-κB Signaling
Contrary to what might be expected from a proteasome inhibitor, evidence suggests that selective inhibition of the immunoproteasome by ONX-0914 does not directly block the degradation of IκBα in the canonical NF-κB pathway.[9][10] Several studies have shown that IκBα degradation, p65 phosphorylation, and p65 nuclear translocation proceed normally in the presence of ONX-0914.[9] This indicates that the constitutive proteasome is sufficient for IκBα degradation and subsequent NF-κB activation.
However, the story is more nuanced. While the direct, acute activation of the canonical pathway may be unaffected, some studies suggest that immunoproteasome deficiency or inhibition can lead to a state of chronic NF-κB activation in specific cell types, such as microglia. This may be an indirect effect related to cellular stress and altered protein homeostasis.
Furthermore, some reports indicate that LMP7 silencing can reduce NF-κB RelA activity, suggesting a more complex regulatory role for the immunoproteasome in NF-κB signaling that may be cell-type or context-specific.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity and effects of this compound.
Table 1: In Vitro Selectivity and Potency of ONX-0914
| Target Subunit | IC50 (nM) | Selectivity vs. β5 | Reference |
| LMP7 (β5i) | ~10 | 20- to 40-fold | [8] |
| LMP2 (β1i) | - | - | [4] |
| MECL-1 (β2i) | - | Minor effects | [4] |
| β5 | - | 1 | [8] |
| β1 | - | - | - |
| β2 | - | - | - |
Table 2: Effects of ONX-0914 on Cytokine Production
| Cytokine | Cell Type/Model | Inhibition (%) | ONX-0914 Concentration/Dose | Reference |
| IL-23 | Activated Monocytes | >90% | - | [2][8] |
| TNF-α | Activated Monocytes | ~50% | - | [2][8] |
| IL-6 | Activated Monocytes | ~50% | - | [2][8] |
| IFN-γ | T cells | ~60% | LMP7-selective concentrations | [8] |
| IL-2 | T cells | ~50% | - | [8] |
| IL-17A | Psoriasis Mouse Model | Significantly reduced | 10 mg/kg | [12] |
| IFN-α | Lupus Mouse Model (pDCs) | ~75% | 10 mg/kg | [1] |
Table 3: In Vivo Efficacy of ONX-0914 in Autoimmune Disease Models
| Disease Model | Key Outcome | Effect of ONX-0914 | Dose | Reference |
| Rheumatoid Arthritis (CIA) | Disease Progression | Dose-dependent amelioration | 2, 6, 10 mg/kg | [7] |
| Systemic Lupus Erythematosus (NZB/W F1) | Plasma Cell Numbers | 80% reduction in spleen | 20 mg/kg | [1] |
| Multiple Sclerosis (EAE) | Clinical Score | Significant reduction | 10 mg/kg | [13] |
| Psoriasis (IMQ-induced) | Skin Thickness | Significant reduction | 10 mg/kg | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of ONX-0914 on the NF-κB signaling pathway and cytokine production.
Western Blot Analysis for NF-κB Pathway Components
This protocol is designed to assess the levels of total and phosphorylated NF-κB p65 and IκBα.
-
Cell Culture and Treatment:
-
Culture cells (e.g., human PBMCs, murine splenocytes) in appropriate media.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization and quantification of NF-κB p65 translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and stimulate with an NF-κB activator as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-p65 primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips on slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Quantify nuclear and cytoplasmic fluorescence intensity using image analysis software (e.g., ImageJ) to determine the ratio of nuclear to cytoplasmic p65.
-
Multiplex Cytokine Assay (Luminex)
This protocol enables the simultaneous quantification of multiple cytokines in cell culture supernatants or serum.
-
Sample Preparation:
-
Collect cell culture supernatants or serum from this compound-treated and control samples.
-
Centrifuge to remove debris.
-
-
Assay Procedure (using a commercial kit):
-
Prepare antibody-coupled magnetic beads according to the manufacturer's instructions.
-
Add beads to a 96-well plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature with shaking.
-
Wash the beads using a magnetic plate washer.
-
Add biotinylated detection antibodies and incubate for 1 hour with shaking.
-
Wash the beads.
-
Add streptavidin-phycoerythrin and incubate for 30 minutes with shaking.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine based on the standard curve.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Luminex Multiplex Assay Panel - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. mmpc.org [mmpc.org]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. protocols.io [protocols.io]
The Immunoproteasome Inhibitor ONX-0914 TFA: A Technical Overview in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ONX-0914 trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i), and its therapeutic potential in preclinical models of rheumatoid arthritis (RA). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental application.
Core Mechanism of Action
ONX-0914 (also known as PR-957) is a ketoepoxide-based irreversible inhibitor that selectively targets the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and tissues exposed to inflammatory cytokines like interferon-gamma (IFN-γ). In the context of RA, its activity is implicated in the generation of pathogenic peptides for antigen presentation and the production of pro-inflammatory cytokines.[1][3]
By inhibiting LMP7, ONX-0914 disrupts these processes, leading to a reduction in the inflammatory cascade that drives RA pathogenesis.[1][4][5] This targeted inhibition offers a more specific approach compared to broader proteasome inhibitors, potentially minimizing off-target effects and toxicity.[1][3] While highly selective for LMP7, at higher doses, ONX-0914 can also inhibit the LMP2 (β1i) and MECL-1 (β2i) subunits of the immunoproteasome.[3]
Signaling Pathway and Cellular Effects of ONX-0914
The inhibitory action of ONX-0914 on the immunoproteasome leads to several downstream effects on immune cells central to RA pathology. It has been shown to suppress the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the development of regulatory T cells (Tregs).[6][7] This shift in T-cell balance is crucial, as Th1 and Th17 cells are key drivers of autoimmune inflammation in RA through their production of cytokines like IFN-γ and Interleukin-17 (IL-17).[8][9] Furthermore, ONX-0914 directly impacts cytokine production by activated monocytes and T cells, significantly reducing the secretion of IL-23, a cytokine critical for the stabilization of the Th17 phenotype.[1][4] It also curtails the production of other key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, IFN-γ, and IL-2.[1][4]
Figure 1. Signaling pathway illustrating the inhibitory effect of ONX-0914.
Quantitative Data from Preclinical Rheumatoid Arthritis Models
The efficacy of ONX-0914 has been demonstrated in various preclinical models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model in mice. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of ONX-0914
| Parameter | Cell Type | Concentration | Result | Reference |
| LMP7 Inhibition | Human PBMCs | ~10 nM | >80% inhibition | [1][5] |
| IL-23 Production | Activated Monocytes | LMP7-selective conc. | ~90% inhibition | [4] |
| TNF-α Production | Activated Monocytes | LMP7-selective conc. | ~50% inhibition | [4] |
| IL-6 Production | Activated Monocytes | LMP7-selective conc. | ~50% inhibition | [4] |
| IFN-γ Production | T-cells | LMP7-selective conc. | ~60% inhibition | [4] |
| IL-2 Production | T-cells | LMP7-selective conc. | ~50% inhibition | [4] |
Table 2: In Vivo Efficacy of ONX-0914 in Collagen-Induced Arthritis (CIA) Mouse Models
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| DBA/1J Mice (CIA) | 2, 6, and 10 mg/kg, i.v., every other day | Dose-dependent reduction in disease progression; complete amelioration of visible signs of disease at 10 mg/kg. | [5][10] |
| DBA/1J Mice (CIA) | 10 mg/kg, i.v., therapeutically | Rapid therapeutic response in established disease. | [10] |
| Mouse Models | Not specified | Reduction in cellular infiltration, cytokine production, and autoantibody levels. | [4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for RA as it shares many pathological features with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[11][12]
1. Materials:
-
Collagen: Bovine or chick Type II collagen.[12]
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[12][14]
-
Booster Adjuvant: Incomplete Freund's Adjuvant (IFA).[12][14]
-
ONX-0914 TFA: Formulated for in vivo administration (e.g., in 10% sulfobutylether-β-cyclodextrin and 10 mM sodium citrate).[15]
2. Induction Protocol:
-
Day 0 (Primary Immunization): Emulsify Type II collagen with an equal volume of CFA. Administer an intradermal injection (typically 100 µL of emulsion) at the base of the tail.[14]
-
Day 21 (Booster Immunization): Emulsify Type II collagen with an equal volume of IFA. Administer a subcutaneous or intradermal injection at a different site from the primary immunization.[14]
3. This compound Treatment:
-
Prophylactic Treatment: Initiate dosing before the onset of clinical signs of arthritis.
-
Therapeutic Treatment: Begin dosing after the establishment of clinical arthritis (e.g., on day 25).[10]
-
Administration: Typically administered intravenously (i.v.) at doses ranging from 2-10 mg/kg on a specified schedule (e.g., every other day).[10]
4. Assessment:
-
Clinical Scoring: Monitor mice regularly for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.[12]
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of anti-collagen antibodies and markers of cartilage breakdown, such as collagen oligomeric matrix protein (COMP).[5]
Figure 2. A typical experimental workflow for evaluating ONX-0914.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis by selectively inhibiting the LMP7 subunit of the immunoproteasome. This targeted approach effectively reduces the production of key pro-inflammatory cytokines and modulates the differentiation of pathogenic T-cell subsets, ultimately ameliorating disease progression. The data presented in this guide underscore the promise of immunoproteasome inhibition as a focused therapeutic strategy for rheumatoid arthritis and other autoimmune disorders. Further investigation into this class of compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. Proteasome Inhibitors: Potential in Rheumatoid Arthritis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Th17 cells, but not Th1 cells, from patients with early rheumatoid arthritis are potent inducers of matrix metalloproteinases and proinflammatory cytokines upon synovial fibroblast interaction, including autocrine interleukin-17A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breaking old paradigms: Th17 cells in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
ONX-0914 TFA for Systemic Lupus Erythematosus Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ONX-0914 TFA, a selective inhibitor of the immunoproteasome, and its application in preclinical lupus research. This document details the mechanism of action, summarizes key quantitative data from murine lupus models, and provides detailed experimental protocols for researchers investigating the therapeutic potential of immunoproteasome inhibition in Systemic Lupus Erythematosus (SLE).
Core Concepts: The Immunoproteasome in Lupus Pathogenesis
Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and organ damage, particularly in the kidneys (lupus nephritis). Two key cell types implicated in the pathogenesis of SLE are plasmacytoid dendritic cells (pDCs), which are a major source of type I interferons (IFN-α), and plasma cells, which produce pathogenic autoantibodies.[1]
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and is involved in cytokine production and the differentiation of immune cells. The immunoproteasome's catalytic subunits include LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i). ONX-0914 is a selective inhibitor of the LMP7 subunit, and at efficacious doses, it also inhibits the LMP2 subunit.[1] This dual inhibition is thought to be critical for its therapeutic effects in autoimmune models.
Mechanism of Action of ONX-0914 in Lupus
ONX-0914 exerts its therapeutic effects in lupus models through a multi-pronged approach targeting key pathogenic pathways:
-
Inhibition of Type I Interferon Production: ONX-0914 effectively suppresses the production of IFN-α by TLR-activated pDCs.[1] This is a critical mechanism as the IFN-α signature is a hallmark of SLE.
-
Reduction of Plasma Cells and Autoantibodies: Treatment with ONX-0914 leads to a significant reduction in both short-lived and long-lived plasma cells in the spleen and bone marrow.[1] This results in decreased levels of circulating autoantibodies, including anti-dsDNA IgG.
-
Modulation of T-Cell Differentiation: ONX-0914 influences T helper cell differentiation, leading to a reduction in pro-inflammatory Th1 and Th17 cells.[2]
-
Impact on Germinal Center Reactions: The inhibitor has been shown to reduce the number of germinal center B cells, suggesting an effect on the generation of new autoantibody-producing plasma cells.[1]
The signaling pathway below illustrates the key cellular and molecular targets of ONX-0914 in the context of lupus.
Quantitative Data from Preclinical Lupus Models
ONX-0914 has been evaluated in several murine models of spontaneous lupus, primarily the MRL/lpr and NZB/W F1 strains. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of ONX-0914 on Renal Disease in Lupus-Prone Mice
| Mouse Model | Treatment Regimen | Duration | Key Renal Outcome | Result | Reference |
| MRL/lpr | 10 mg/kg, every other day | 13 weeks | Proteinuria (>100 mg/dL) | <20% of treated mice vs. 100% of vehicle-treated mice developed high-level proteinuria. | [1] |
| NZB/W F1 | 20 mg/kg | 8 weeks | Glomerulonephritis & Interstitial Inflammation | Significant decrease in severity. | [1] |
Table 2: Effect of ONX-0914 on Plasma Cells and Autoantibodies
| Mouse Model | Treatment Regimen | Duration | Parameter | Reduction vs. Control | Reference |
| MRL/lpr | 10 mg/kg | 13 weeks | Splenic Plasma Cells | ~50% | [1] |
| MRL/lpr | 10 mg/kg | 13 weeks | Bone Marrow Plasma Cells | ~65% | [1] |
| NZB/W F1 | 20 mg/kg | 8 weeks | Splenic Plasma Cells | ~80% | [1] |
| NZB/W F1 | 20 mg/kg | 8 weeks | Germinal Center B Cells | ~78% | [1] |
Table 3: Effect of ONX-0914 on Type I Interferon Pathway
| Cell Type/Mouse Model | Treatment | Parameter | Reduction vs. Control | Reference |
| Bone Marrow Cells (from treated NZB/W F1 mice) | ex vivo CpG stimulation | IFN-α production | ~75% | [1] |
| Spleen Cells (from treated NZB/W F1 mice) | In vivo treatment | Mx1 gene expression | Significant decrease | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving ONX-0914 in lupus research, based on published studies.
In Vivo Studies in Murine Lupus Models
The following workflow outlines a typical in vivo study using ONX-0914 in lupus-prone mice.
4.1.1. This compound Formulation for In Vivo Administration
-
Vehicle: A common vehicle for ONX-0914 is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin (Captisol) in 10 mM sodium citrate, pH 6.0.
-
Alternative Vehicle: Another reported vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Preparation: The this compound powder is dissolved in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL). It is recommended to prepare the solution fresh on the day of use.
4.1.2. Animal Models and Dosing Regimens
-
MRL/lpr Mice: Female MRL/lpr mice are typically used, with treatment initiated at around 10 weeks of age. A common prophylactic regimen is 10 mg/kg of ONX-0914 administered subcutaneously or intraperitoneally every other day for 13 weeks.[1]
-
NZB/W F1 Mice: Female NZB/W F1 mice are used, and treatment can be initiated either prophylactically or therapeutically once nephritis is established (e.g., 2+ proteinuria). A therapeutic regimen of 20 mg/kg for 8 weeks has been reported.[1]
4.1.3. Assessment of Lupus Nephritis
-
Proteinuria: Monitored weekly using urine test strips (e.g., Albustix).
-
Histology: Kidneys are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Scoring: Glomerulonephritis is scored based on the National Institutes of Health (NIH) activity and chronicity indices.[4]
-
Activity Index (AI): Evaluates reversible lesions such as endocapillary hypercellularity, leukocyte infiltration, fibrinoid necrosis, and cellular crescents.
-
Chronicity Index (CI): Evaluates irreversible lesions such as glomerular sclerosis, fibrous crescents, tubular atrophy, and interstitial fibrosis.
-
Flow Cytometry for Immune Cell Phenotyping
4.2.1. Preparation of Single-Cell Suspensions
-
Spleen and Bone Marrow: Spleens are mechanically dissociated, and red blood cells are lysed using an ACK lysis buffer. Bone marrow is flushed from the femurs and tibias, followed by red blood cell lysis.
4.2.2. Antibody Staining for Plasma Cell Identification
-
Surface Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies. A typical panel for identifying plasma cells includes:
-
Anti-CD138 (e.g., PE-conjugated)
-
Anti-B220 (e.g., FITC-conjugated)
-
Anti-kappa light chain (e.g., APC-conjugated)
-
-
Germinal Center B Cell Identification:
-
Anti-B220 (e.g., PerCP-Cy5.5-conjugated)
-
Anti-GL-7 (e.g., FITC-conjugated)
-
-
Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software (e.g., FlowJo). Plasma cells are typically identified as CD138+ and kappa light chain+.
ELISpot Assay for Antibody-Secreting Cells
4.3.1. Plate Preparation
-
96-well PVDF membrane plates are pre-coated with either goat anti-mouse IgG (for total IgG-secreting cells) or calf thymus dsDNA (for anti-dsDNA IgG-secreting cells) and incubated overnight at 4°C.
-
Plates are then washed and blocked with sterile PBS containing 1% BSA.
4.3.2. Cell Plating and Incubation
-
Single-cell suspensions from the spleen or bone marrow are added to the wells in serial dilutions.
-
Plates are incubated for 12-18 hours at 37°C in a 5% CO2 incubator.
4.3.3. Detection and Spot Development
-
Cells are washed off, and a biotinylated goat anti-mouse IgG detection antibody is added.
-
After incubation and washing, streptavidin-alkaline phosphatase is added.
-
Spots are developed using a BCIP/NBT substrate solution and counted using an ELISpot reader.
ELISA for Cytokine and Autoantibody Quantification
4.4.1. IFN-α ELISA
-
Supernatants from cultured bone marrow cells stimulated with a TLR agonist (e.g., CpG) are collected.
-
A commercial mouse IFN-α ELISA kit (e.g., from PBL Assay Science) is used according to the manufacturer's instructions to quantify IFN-α levels.[5]
4.4.2. Anti-dsDNA IgG ELISA
-
Serum samples are collected from mice.
-
96-well plates are coated with calf thymus dsDNA.
-
Diluted serum samples are added, followed by a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG detection antibody.
-
The assay is developed using a TMB substrate, and the optical density is read at 450 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
4.5.1. RNA Extraction and cDNA Synthesis
-
Total RNA is extracted from spleen cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4.5.2. qRT-PCR for Mx1 Expression
-
qRT-PCR is performed using a thermal cycler with SYBR Green for detection.
-
Primers for murine Mx1: Specific primers for the Mx1 gene are used. An example of a commercially available primer pair is from OriGene (MP208603).[6]
-
Housekeeping Gene: Gene expression is normalized to a stable housekeeping gene, such as β2-microglobulin or GAPDH.
-
Cycling Conditions: A typical protocol involves an initial denaturation step at 95°C, followed by 40-50 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of lupus by targeting the immunoproteasome and thereby inhibiting key pathogenic pathways, including type I interferon production and autoantibody generation. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers aiming to further investigate the role of immunoproteasome inhibition in systemic lupus erythematosus and to explore its potential as a novel therapeutic strategy. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and appropriate endpoint analyses, is crucial for obtaining robust and reproducible results in this promising area of research.
References
- 1. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histologic evaluation of activity and chronicity of lupus nephritis and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. origene.com [origene.com]
ONX-0914 TFA: A Technical Guide to its Application in Multiple Sclerosis Research
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. A key player in the inflammatory cascade is the immunoproteasome, a specialized form of the proteasome found in immune cells. ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, with a trifluoroacetic acid (TFA) salt form often used in research. This technical guide provides a comprehensive overview of the use of ONX-0914 TFA in preclinical multiple sclerosis studies, focusing on its mechanism of action, experimental protocols, and key quantitative findings. Through its targeted inhibition of the immunoproteasome, ONX-0914 has demonstrated significant therapeutic potential in animal models of MS by attenuating disease progression, reducing central nervous system inflammation, and modulating the adaptive immune response.
Core Mechanism of Action: Immunoproteasome Inhibition
ONX-0914 is a tripeptide epoxyketone that selectively inhibits the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[1][2] At efficacious doses, it also demonstrates inhibitory effects on the β1i (LMP2) and to a lesser extent, the β2i (MECL-1) subunits.[3] This multi-subunit inhibition is thought to be crucial for its broad anti-inflammatory effects.[4] The immunoproteasome is highly expressed in immune cells and plays a critical role in processing antigens for MHC class I presentation and in the production of pro-inflammatory cytokines.[2][3]
By inhibiting the immunoproteasome, ONX-0914 disrupts key downstream signaling pathways involved in the differentiation and function of pathogenic T helper (Th) cells, particularly Th1 and Th17 cells, which are central to the autoimmune pathology of multiple sclerosis.[1][5][6] This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the infiltration of immune cells into the central nervous system.[1]
Signaling Pathway of ONX-0914 in T-Cell Differentiation
Quantitative Data from Preclinical Studies
The efficacy of ONX-0914 has been demonstrated in various mouse models of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The following tables summarize key quantitative findings from these studies.
Table 1: Effect of ONX-0914 on EAE Clinical Score
| EAE Model | Animal Strain | Treatment Protocol | Mean Peak Clinical Score (Vehicle) | Mean Peak Clinical Score (ONX-0914) | Reference |
| MOG35-55-induced | C57BL/6 | 10 mg/kg, three times a week, from day of immunization | ~3.5 | <1.0 | [1] |
| PLP139-151-induced (relapsing-remitting) | SJL/J | 10 mg/kg, once or three times a week, from onset of symptoms | ~3.0 | <1.5 | [1] |
Table 2: Immunomodulatory Effects of ONX-0914 in EAE Models
| Parameter | EAE Model | Tissue Analyzed | Reduction in Vehicle Control | Notes | Reference |
| Infiltrating CD4+ T-cells | MOG35-55-induced | Brain and Spinal Cord | Significant reduction | Analysis at peak of disease | [1] |
| IFN-γ producing CD4+ T-cells (Th1) | MOG35-55-induced | Draining Lymph Nodes | Strongly impaired differentiation | --- | [1][5] |
| IL-17 producing CD4+ T-cells (Th17) | MOG35-55-induced | Draining Lymph Nodes | Strongly impaired differentiation | --- | [1][5] |
| GM-CSF production | In vitro (mouse T-cells and human PBMCs) | Culture Supernatant | Reduced | GM-CSF is crucial in MS pathogenesis | [1] |
Table 3: ONX-0914 Selectivity for Immunoproteasome Subunits
| Subunit | Fold Selectivity over Constitutive Subunit | Level of Inhibition at Efficacious Doses | Reference |
| β5i (LMP7) | 20- to 40-fold over β5 | Maximally inhibited | [2][3] |
| β1i (LMP2) | Not specified | ~60% inhibition | [3] |
| β2i (MECL-1) | Not specified | Minor effects | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in studies investigating ONX-0914 in EAE models.
This compound Formulation and Administration
-
Stock Solution: ONX-0914 is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM and stored at -20°C.[1]
-
Vehicle for In Vivo Administration: For subcutaneous or intravenous injection in mice, ONX-0914 is formulated in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[1]
-
Dosage: A commonly used therapeutic dose in EAE mouse models is 10 mg/kg, administered either once or three times per week.[1] This dose is well below the maximum tolerated dose of 30 mg/kg.[1]
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
-
MOG35-55-induced EAE in C57BL/6 Mice:
-
Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later.
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.[1]
-
-
PLP139-151-induced Relapsing-Remitting EAE in SJL/J Mice:
-
SJL/J mice are immunized with PLP139-151 peptide in CFA.
-
This model induces a relapsing-remitting disease course, which more closely mimics the human condition of MS.[1]
-
Treatment with ONX-0914 can be initiated at the first signs of disease or during the recovery phase to assess its effect on relapses.[1]
-
Immunological Analyses
-
Isolation of CNS-infiltrating Lymphocytes:
-
Mice are perfused with PBS to remove blood from the vasculature.
-
Brains and spinal cords are harvested and mechanically dissociated.
-
Lymphocytes are isolated from the resulting cell suspension using a Percoll gradient.
-
-
Flow Cytometry:
-
Isolated lymphocytes are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD19, CD11c) to identify different immune cell populations.
-
For intracellular cytokine staining (e.g., IFN-γ, IL-17), cells are stimulated in vitro with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) prior to fixation, permeabilization, and staining.
-
Experimental Workflow for EAE Studies with ONX-0914
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of ONX-0914 in multiple sclerosis. Its ability to selectively target the immunoproteasome in immune cells leads to a potent anti-inflammatory effect by inhibiting the differentiation of pathogenic Th1 and Th17 cells. This targeted approach offers the potential for a better safety profile compared to non-selective proteasome inhibitors.[3]
Future research should focus on several key areas:
-
Clinical Translation: While ONX-0914 has been extensively studied preclinically, its development for clinical use in MS has not progressed as rapidly as other immunoproteasome inhibitors.[3][4] Further investigation into its pharmacokinetic and pharmacodynamic properties in humans is warranted.
-
Combination Therapies: Exploring the synergistic effects of ONX-0914 with other disease-modifying therapies for MS could lead to more effective treatment strategies.
-
Neuroprotective Effects: While the primary mechanism of ONX-0914 is immunomodulatory, further studies are needed to determine if it has any direct neuroprotective or remyelinating effects in the central nervous system.
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [ask.orkg.org]
The Immunoproteasome Inhibitor ONX-0914 TFA: A Deep Dive into its Therapeutic Potential in Experimental Autoimmune Encephalomyelitis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). A key pathological driver in EAE and MS is the activation and differentiation of autoreactive T helper (Th) cells, particularly Th1 and Th17 lineages, which orchestrate an inflammatory cascade leading to demyelination and neurodegeneration. The immunoproteasome, a specialized form of the proteasome predominantly expressed in immune cells, has emerged as a promising therapeutic target due to its crucial role in cytokine production and T cell differentiation. This technical guide provides a comprehensive overview of ONX-0914 TFA (formerly PR-957), a selective inhibitor of the immunoproteasome's β5i (LMP7) subunit, and its significant therapeutic effects in EAE models. We will delve into its mechanism of action, present detailed experimental protocols, summarize key quantitative data, and visualize the underlying signaling pathways.
Mechanism of Action: Targeting the Immunoproteasome to Attenuate Neuroinflammation
ONX-0914 is a potent and selective inhibitor of the chymotrypsin-like activity of the LMP7 (Low Molecular Mass Polypeptide 7) subunit of the immunoproteasome.[1][2] This targeted inhibition disrupts the normal processing of intracellular proteins in immune cells, leading to a multifaceted anti-inflammatory effect in the context of EAE.
The primary mechanisms through which ONX-0914 ameliorates EAE include:
-
Impaired Th1 and Th17 Differentiation: ONX-0914 has been shown to strongly impair the differentiation of naïve CD4+ T cells into the pro-inflammatory Th1 and Th17 lineages.[1][2][3] This is a critical therapeutic effect, as these T cell subsets are the primary drivers of autoimmune pathology in EAE.
-
Reduced Pro-inflammatory Cytokine Production: By inhibiting the immunoproteasome, ONX-0914 significantly reduces the production of a wide array of pro-inflammatory cytokines that are crucial for the initiation and propagation of the autoimmune attack in EAE. These include IL-17, interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][3]
-
Decreased CNS Infiltration: Treatment with ONX-0914 leads to a marked reduction in the infiltration of pathogenic immune cells, including lymphocytes and myeloid cells, into the brain and spinal cord.[1][3][4] This is likely a consequence of both the reduced differentiation of autoreactive T cells and the diminished expression of inflammatory mediators within the CNS.
Signaling Pathways Modulated by ONX-0914
The therapeutic effects of ONX-0914 in EAE are underpinned by its modulation of key intracellular signaling pathways that govern T cell activation and differentiation.
Inhibition of STAT3 Phosphorylation in Th17 Differentiation
The differentiation of Th17 cells is critically dependent on the activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[2] ONX-0914 has been demonstrated to block the phosphorylation of STAT3, thereby inhibiting the downstream signaling cascade required for the expression of the master Th17 transcription factor RORγt and the subsequent production of IL-17.[2]
Modulation of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in T cell activation and proliferation.[5] Studies have shown that immunoproteasome inhibition by ONX-0914 can reduce the sustained phosphorylation of ERK in activated T cells.[5] This attenuation of ERK signaling contributes to the overall impairment of T cell activation and function observed with ONX-0914 treatment.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on ONX-0914 and EAE.
EAE Induction
MOG35-55-Induced EAE in C57BL/6 Mice [3][4]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice are subcutaneously immunized with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of Pertussis Toxin (PTX) on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
PLP139-151-Induced Relapsing-Remitting EAE in SJL/J Mice [3]
-
Animals: Female SJL/J mice, 8-12 weeks old.
-
Antigen Emulsion: Proteolipid protein peptide 139-151 (PLP139-151) is emulsified in CFA.
-
Immunization: On day 0, mice are subcutaneously immunized with the PLP139-151/CFA emulsion.
This compound Administration
-
Formulation: this compound is typically formulated in a vehicle such as 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6.0).
-
Dosage: A commonly used and effective dose is 10 mg/kg body weight.[3][4]
-
Administration Route: Administration is typically via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Treatment Regimens:
Evaluation of Disease Severity and Pathology
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (typically 0-5), where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.
-
Histology: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Immunophenotyping: Immune cells from the CNS, spleen, and lymph nodes are isolated and analyzed by flow cytometry to quantify different cell populations (e.g., CD4+, Th1, Th17) and their cytokine production.
-
Cytokine Analysis: Cytokine levels in the CNS and peripheral lymphoid organs are measured by methods such as quantitative real-time PCR (qRT-PCR) or ELISA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of ONX-0914 in EAE models.
Table 1: Effect of ONX-0914 on Clinical Score in EAE
| EAE Model | Mouse Strain | Treatment Regimen | Peak Mean Clinical Score (Vehicle) | Peak Mean Clinical Score (ONX-0914) | Reference |
| MOG35-55 | C57BL/6 | Prophylactic (10 mg/kg, 3x/week) | ~3.5 | ~1.5 | [3][4] |
| PLP139-151 | SJL/J | Therapeutic (10 mg/kg, 3x/week) | ~3.0 | ~1.0 | [3] |
Table 2: Effect of ONX-0914 on Immune Cell Infiltration into the CNS in MOG35-55 EAE
| Cell Type | Treatment | Absolute Number of Cells in CNS (Mean ± SEM) | Reference |
| CD4+ T cells | Vehicle | ~1.5 x 105 | [4] |
| ONX-0914 | Significantly reduced (p < 0.01) | [4] | |
| Myeloid cells (CD11b+) | Vehicle | ~2.5 x 105 | [4] |
| ONX-0914 | Significantly reduced (p < 0.01) | [4] |
Table 3: Effect of ONX-0914 on Pro-inflammatory Cytokine mRNA Expression in the Spinal Cord of MOG35-55 EAE Mice
| Cytokine | Treatment | Relative mRNA Expression (Fold change vs. naïve) | Reference |
| TNF-α | Vehicle | ~15 | [3] |
| ONX-0914 | ~5 (p < 0.01) | [3] | |
| IL-1β | Vehicle | ~12 | [3] |
| ONX-0914 | ~4 (p < 0.01) | [3] | |
| IL-6 | Vehicle | ~25 | [3] |
| ONX-0914 | ~8 (p < 0.01) | [3] | |
| IL-17 | Vehicle | ~40 | [3] |
| ONX-0914 | Significantly reduced | [3] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of ONX-0914 in an EAE model.
Conclusion and Future Directions
The selective immunoproteasome inhibitor this compound has demonstrated robust therapeutic efficacy in various preclinical models of experimental autoimmune encephalomyelitis. Its ability to potently suppress the key drivers of neuroinflammation, namely the differentiation of Th1 and Th17 cells and the production of pro-inflammatory cytokines, underscores the critical role of the immunoproteasome in autoimmune pathology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further investigate the therapeutic potential of immunoproteasome inhibition for multiple sclerosis and other autoimmune diseases.
Future research should focus on optimizing dosing regimens, exploring potential combination therapies, and further elucidating the intricate molecular mechanisms by which immunoproteasome inhibition reshapes the immune response in the context of neuroinflammation. The continued investigation of compounds like ONX-0914 holds significant promise for the development of novel, targeted therapies for patients with multiple sclerosis.
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
ONX-0914 TFA in Cancer Cell Viability Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ONX-0914 trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome subunit β5i (also known as PSMB8 or LMP7), and its application in cancer cell viability assays. This document details the core mechanism of action of ONX-0914, its impact on critical signaling pathways, and provides detailed protocols for key experimental assays.
Introduction to ONX-0914 TFA
ONX-0914 is a potent and selective small molecule inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit β5i.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules.[3][4] Its expression can be induced in other cell types by inflammatory cytokines.[4] In several cancers, particularly hematologic malignancies like multiple myeloma and acute lymphoblastic leukemia, the immunoproteasome is highly expressed, making it an attractive therapeutic target.[5][6][7] By selectively targeting the immunoproteasome, ONX-0914 aims to induce cancer cell death with potentially fewer side effects compared to broader proteasome inhibitors that also target the constitutive proteasome found in all cells.[8]
Mechanism of Action and Signaling Pathways
ONX-0914 exerts its anti-cancer effects primarily by inhibiting the proteolytic activity of the β5i subunit of the immunoproteasome.[9][10] This inhibition leads to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress and ultimately triggering programmed cell death (apoptosis).[11]
Several key signaling pathways are implicated in the cellular response to ONX-0914 treatment. A critical mediator is the tumor suppressor protein p53.[9][10] Treatment with ONX-0914 has been shown to increase the levels of total and phosphorylated p53 in glioblastoma cells.[9][10][12] Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the downregulation of anti-apoptotic proteins like BCL-2 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10] In addition to apoptosis, ONX-0914 can also induce autophagy and cause cell cycle arrest, primarily at the G1 phase.[9][10]
Caption: Signaling pathway of ONX-0914 leading to cancer cell death.
Quantitative Data on Cancer Cell Viability
The following tables summarize the quantitative effects of ONX-0914 on various cancer cell lines as reported in the literature.
Table 1: Effect of ONX-0914 on Cell Viability in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | ONX-0914 Concentration (µM) | Treatment Duration | % Cell Viability | Reference |
| LN229 | 1 | 24 hours | 53% | [9][10] |
| GBM8401 | 1 | 24 hours | 75% | [9][10] |
| U87MG | 1 | 24 hours | 49% | [9][10] |
Table 2: Induction of Apoptosis by ONX-0914 in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | ONX-0914 Concentration (µM) | Treatment Duration | % Apoptotic Cells | Reference |
| LN229 | 1 | 24 hours | 12.2% | [9][10] |
| GBM8401 | 1 | 24 hours | 26.6% | [9][10] |
| U87MG | 1 | 24 hours | 10.3% | [9][10] |
Table 3: Effect of ONX-0914 on Cell Cycle Distribution in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | ONX-0914 Concentration (µM) | Treatment Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in Sub-G1 Phase | Reference |
| LN229 | 0.5 | 24 hours | 68.2% | 15.9% | - | [9] |
| LN229 | 1 | 24 hours | - | - | 14.2% | [9] |
| GBM8401 | 0.5 | 24 hours | 59.5% | 19.7% | - | [9] |
| GBM8401 | 1 | 24 hours | - | - | 31.9% | [9] |
| U87MG | 0.5 | 24 hours | 80% | 7.9% | - | [9] |
| U87MG | 1 | 24 hours | - | - | 5.2% | [9] |
Table 4: Cytotoxicity of ONX-0914 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | ONX-0914 Concentration for Cell Death | Treatment Duration | Effect | Reference |
| H1299 | 2 µM | 48 hours | Induces cell death | [13] |
| H460 | 2 µM | 48 hours | Induces cell death | [13] |
| A549 | 10 µM | 48 hours | Induces cell death | [13] |
| H441 | Up to 10 µM | 48 hours | No obvious effect on cell viability | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of ONX-0914 on cancer cell viability.
Caption: Workflow for assessing ONX-0914's effect on cancer cells.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the ONX-0914 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Assay
This protocol is based on standard Annexin V-FITC/Propidium Iodide (PI) staining procedures.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with ONX-0914, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blotting for PARP Cleavage
This protocol outlines the general steps for detecting cleaved PARP by Western blotting.
Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Conclusion
This compound is a valuable tool for cancer research, demonstrating significant efficacy in reducing the viability of various cancer cell lines, particularly those of hematopoietic origin and glioblastomas.[5][6][9][10] Its selective inhibition of the immunoproteasome offers a targeted approach to cancer therapy. The experimental protocols provided in this guide offer a robust framework for investigating the cellular effects of ONX-0914, from assessing overall cell viability to elucidating the specific molecular mechanisms of apoptosis induction. Further research into the broader applications and potential combination therapies involving ONX-0914 is warranted to fully realize its therapeutic potential.
References
- 1. Proteasome Inhibitors Diminish c-Met Expression and Induce Cell Death in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells [mdpi.com]
- 10. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dichotomous role of immunoproteasome in cancer: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome Inhibitors Diminish c-Met Expression and Induce Cell Death in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
ONX-0914 TFA for Acute Lymphoblastic Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of ONX-0914 TFA in Acute Lymphoblastic Leukemia
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells. In the context of Acute Lymphoblastic Leukemia (ALL), particularly subtypes with the MLL-AF4 fusion protein, ONX-0914 presents a targeted therapeutic strategy. By selectively inhibiting the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, ONX-0914 induces proteotoxic stress and apoptosis in leukemia cells. This specificity for the immunoproteasome offers a potential advantage over broader proteasome inhibitors like bortezomib and carfilzomib by minimizing off-target effects and associated toxicities in non-lymphoid tissues.[1][2][3]
Research has demonstrated that ALL cells, especially those with the MLL-AF4 translocation, express high levels of immunoproteasomes, making them particularly susceptible to ONX-0914.[2] The therapeutic rationale lies in exploiting this dependency, leading to the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptotic cell death. Furthermore, studies have indicated synergistic cytotoxicity when ONX-0914 is combined with inhibitors of other proteasome subunits, such as the β2 site inhibitor LU-102, suggesting a multi-pronged approach to enhance anti-leukemic activity.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ONX-0914 in ALL research.
Table 1: In Vitro Efficacy of ONX-0914 in ALL Cell Lines
| Cell Line | Key Characteristics | Parameter | Value | Reference |
| RS4;11 | B-cell ALL, MLL-AF4 fusion | LMP7 (β5i) Inhibition | ~0.8 µM for near-complete inhibition | [2] |
| RS4;11 | B-cell ALL, MLL-AF4 fusion | LMP2 (β1i) Inhibition | ~0.8 µM for 60-80% inhibition | [2] |
| SEM | B-cell ALL, MLL-AF4 fusion | Apoptosis Induction | Concentration-dependent increase | [3] |
| THP-1 | Acute Monocytic Leukemia | IC50 | 47.7 nM | [4] |
Table 2: In Vivo Efficacy of ONX-0914 in ALL Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| NSG Mice with SEM-luciferase xenografts | ONX-0914 | 15 mg/kg | Significantly delayed tumor growth | [2] |
| NSG Mice with SEM-luciferase xenografts | Bortezomib | 0.5 mg/kg | Delayed tumor growth | [2] |
Table 3: Synergistic Effects of ONX-0914 with LU-102
| Cell Line | Combination | Method | Result | Reference |
| RS4;11, SEM | ONX-0914 + LU-102 | Combination Index (CalcuSyn) | Synergistic Cytotoxicity | [2][3] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of ONX-0914-Induced Apoptosis in ALL
The following diagram illustrates the proposed mechanism of action for ONX-0914 in ALL cells, leading to apoptosis.
Caption: ONX-0914 inhibits the immunoproteasome, leading to proteotoxic stress and apoptosis in ALL cells.
Experimental Workflow for Assessing ONX-0914 Efficacy
The diagram below outlines a typical experimental workflow for evaluating the anti-leukemic effects of ONX-0914.
Caption: A typical workflow for preclinical evaluation of ONX-0914 in ALL.
Detailed Experimental Protocols
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Seed ALL cells (e.g., RS4;11, SEM) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add ONX-0914 at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for an additional 4-6 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat ALL cells with ONX-0914 at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered apoptotic.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed and treat ALL cells in a 96-well white-walled plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express as a fold change relative to the vehicle control.
Orthotopic ALL Xenograft Model
-
Animal Model: Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, aged 6-8 weeks.
-
Cell Preparation: Resuspend luciferase-expressing ALL cells (e.g., SEM-luc) in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Cell Injection: Inject 200 µL of the cell suspension (1 x 10^6 cells) intravenously into the tail vein of each mouse.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Treatment Initiation: Once a detectable tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.
-
Drug Administration: Administer ONX-0914 (e.g., 15 mg/kg) via an appropriate route (e.g., subcutaneous or intravenous injection) according to the desired treatment schedule (e.g., twice weekly). The vehicle control group should receive the formulation vehicle.[2]
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor burden by BLI and body weight throughout the study. Monitor the mice for signs of toxicity. Record the date of euthanasia or death for survival analysis.
-
Data Analysis: Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., two-way ANOVA for tumor growth, Kaplan-Meier analysis for survival).
This technical guide provides a comprehensive overview of the use of this compound in ALL research, from its core mechanism to detailed experimental protocols. The provided data and workflows should serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
The Immunoproteasome Inhibitor ONX-0914 TFA: A Technical Overview of its Activity in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical activity of ONX-0914 trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome, in the context of multiple myeloma (MM). This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting the Immunoproteasome in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cells are highly dependent on the ubiquitin-proteasome system for protein homeostasis, making the proteasome an attractive therapeutic target. ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome's catalytic subunits, particularly the β5i (LMP7) and β1i (LMP2) subunits, are the primary targets of ONX-0914.[3][4] By inhibiting the chymotrypsin-like activity of the β5i subunit, ONX-0914 disrupts protein degradation, leading to an accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis in multiple myeloma cells.[1][5]
Quantitative Analysis of ONX-0914 Activity
The cytotoxic and pro-apoptotic effects of ONX-0914 have been evaluated across various multiple myeloma cell lines. The following tables summarize the key quantitative findings from published studies.
| Cell Line | IC50 (nM) | Assay | Reference |
| MM1.S | Cytotoxicity observed at 1 µM | Alamar Blue | [4] |
| RPMI-8226 | Synergistic cytotoxicity with Bortezomib | Alamar Blue | [4] |
| H929 | Cytotoxicity observed at clinically relevant concentrations | Not specified | [4] |
| U266 | Not specified | Not specified |
Table 1: Cytotoxicity of ONX-0914 in Multiple Myeloma Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of ONX-0914 in various MM cell lines. Note that direct IC50 values for single-agent ONX-0914 are not consistently reported in the literature, with many studies focusing on synergistic effects or cytotoxicity at specific concentrations.
| Cell Line | Treatment | Apoptosis (%) | Assay | Reference |
| MM1.S | Not specified | Apoptosis induced | Not specified | [3] |
| RPMI-8226 | Not specified | Apoptosis induced | Not specified | |
| H929 | Not specified | Apoptosis induced | Not specified | |
| U266 | Not specified | Apoptosis induced | Not specified |
Table 2: Apoptosis Induction by ONX-0914 in Multiple Myeloma Cell Lines. This table presents the percentage of apoptotic cells in various MM cell lines following treatment with ONX-0914. Specific quantitative data on apoptosis rates in MM cell lines treated with ONX-0914 alone is limited in the reviewed literature; however, induction of apoptosis is a consistently reported outcome.
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies used to assess the efficacy of ONX-0914 in multiple myeloma cell lines.
Cell Viability Assays
1. Alamar Blue Assay:
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM1.S, RPMI-8226) in 96-well plates at a density of 2 x 10^4 cells/well.
-
Drug Treatment: Treat cells with varying concentrations of ONX-0914 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 48 or 72 hours).
-
Assay Procedure: Add Alamar Blue reagent (10% of the total volume) to each well and incubate for 4-6 hours at 37°C.
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
2. Trypan Blue Exclusion Assay:
-
Cell Culture and Treatment: Culture multiple myeloma cells in appropriate media and treat with desired concentrations of ONX-0914 for the designated time.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Analysis: Calculate the percentage of viable cells.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Cell Preparation: Harvest cells after treatment with ONX-0914 and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting
-
Cell Lysis: Lyse ONX-0914-treated and untreated multiple myeloma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against cleaved PARP, cleaved caspase-3, IκBα, phospho-IκBα, CHOP, and XBP1s.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by ONX-0914
ONX-0914 exerts its anti-myeloma effects by modulating key signaling pathways that are critical for cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Overview of ONX-0914's mechanism of action in multiple myeloma cells.
The Unfolded Protein Response (UPR)
The high rate of immunoglobulin production in multiple myeloma cells leads to a state of chronic endoplasmic reticulum (ER) stress, making them highly dependent on the UPR for survival. By inhibiting the proteasome, ONX-0914 exacerbates this ER stress, pushing the cells towards apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
Caption: The Unfolded Protein Response pathway activated by ONX-0914.
The NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in the survival and proliferation of multiple myeloma cells. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. By inhibiting the proteasome, ONX-0914 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.
References
- 1. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ONX-0914 TFA in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2][3] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the activation of immune responses. ONX-0914 specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7) subunit, also known as β5i or PSMB8.[1][4][5] This selective inhibition makes ONX-0914 a valuable tool for studying the role of the immunoproteasome in various physiological and pathological processes, including autoimmune diseases and cancer.[2][3][6] In vitro, ONX-0914 has been shown to block the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the proliferation of various cell lines.[1][2][4][5]
These application notes provide detailed protocols for in vitro studies using ONX-0914 TFA (Trifluoroacetic acid salt), including cell viability assays, proteasome inhibition assays, and apoptosis analysis.
Data Presentation
Table 1: In Vitro Efficacy of ONX-0914 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| Raji | Proteasome Inhibition | IC50 = 0.0057 µM | Not Specified | Inhibition of proteasome subunit β5i | [2] |
| THP-1 | Cell Viability | 0–200 nM | 72 h | Most sensitive to ONX-0914 among tested hematopoietic cells | [7][8] |
| HL-60 | Cell Viability | 0–200 nM | 72 h | Decreased cell viability | [7][8] |
| U937 | Cell Viability | 0–200 nM | 72 h | Decreased cell viability | [7][8] |
| SH-SY5Y | Cell Viability | 0–200 nM | 72 h | Less sensitive compared to hematopoietic cells | [7][8] |
| HEK 293 | Cell Viability | 0–200 nM | 72 h | Less sensitive compared to hematopoietic cells | [7][8] |
| LN229 | Cell Viability (MTT) | 1 µM | 24 h | 53% cell viability | [4][5][9] |
| GBM8401 | Cell Viability (MTT) | 1 µM | 24 h | 75% cell viability | [4][5][9] |
| U87MG | Cell Viability (MTT) | 1 µM | 24 h | 49% cell viability | [4][5][9] |
| MM1.S | Cell Viability (Alamar Blue) | Pharmacologically relevant concentrations | 47 h | Cytotoxicity similar to bortezomib and carfilzomib | [10] |
| RS4;11 | Cell Viability (Alamar Blue) | Not Specified | 48 h (1h pulse) | High sensitivity | [11] |
| SEM | Cell Viability (Alamar Blue) | Not Specified | 48 h (1h pulse) | High sensitivity | [11] |
Table 2: Proteasome Subunit Inhibition by ONX-0914
| Cell Line | Concentration | Incubation Time | Subunit | Percent Inhibition | Reference |
| THP-1 | 50 nM | 6 h | Chymotrypsin-like (β5i) | 90% | [7] |
| THP-1 | 50 nM | 6 h | β5i-specific | 94% | [7] |
| HL-60 | 50 nM | 6 h | Chymotrypsin-like | 70% | [7] |
| HL-60 | 50 nM | 6 h | β5i-specific | 83% | [7] |
| U937 | 50 nM | 6 h | Chymotrypsin-like | 80% | [7] |
| U937 | 50 nM | 6 h | β5i-specific | 86% | [7] |
| MM1.S | 1 µM | Not Specified | β5i | ~100% | [10] |
| MM1.S | 1 µM | Not Specified | β5c, β1i, β1c | ~50% | [10] |
| RS4;11 | 0.8 µM | 1 h | β5i (LMP7) | ~100% | [11] |
| RS4;11 | 0.8 µM | 1 h | β1i (LMP2) | 60-80% | [11] |
Experimental Protocols
Cell Viability Assays
This protocol is adapted from studies on glioblastoma cells.[4][5][9]
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the ONX-0914 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve ONX-0914).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
This protocol is based on studies with hematopoietic cell lines.[7][8]
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in 1 mL of complete medium.
-
Drug Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Cell Counting:
-
Resuspend the cells in the well.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Proteasome Activity Assay
This protocol is a general guideline based on the principles of fluorogenic substrate assays mentioned in the literature.[10]
Materials:
-
This compound
-
Cell lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM MgCl₂, 0.025% digitonin)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 1-6 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM).
-
Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the fluorescence curve. Express the activity as a percentage of the vehicle-treated control.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol for analyzing apoptosis and the cell cycle is based on a study in glioblastoma cells using propidium iodide (PI) staining.[4][5]
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population. The G1, S, and G2/M phases of the cell cycle can also be quantified.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase (apoptosis) and in each phase of the cell cycle using appropriate software.
Western Blotting
This is a general protocol for analyzing protein expression changes upon ONX-0914 treatment.[1][4][5]
Materials:
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, BCL-2, p53, proteasome subunits)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with ONX-0914, then wash with cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize the data.
Visualizations
Caption: Mechanism of action of ONX-0914 targeting the LMP7 subunit.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship of ONX-0914-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells [mdpi.com]
- 5. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]
- 7. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
Application Notes and Protocols for ONX-0914 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or PSMB8), which is a chymotrypsin-like subunit of the immunoproteasome.[1][2] This selective inhibition allows for the targeted disruption of proteasome activity in immune cells and other cells expressing the immunoproteasome, with minimal effects on the constitutive proteasome found in most other cell types.[2][3] These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various cellular processes, including inflammation, autoimmune diseases, and cancer.[4][5] This document provides detailed application notes and protocols for the use of ONX-0914 TFA in cell culture experiments.
Mechanism of Action
ONX-0914 acts as a noncompetitive and irreversible inhibitor of the LMP7 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). Its primary function is to generate peptides for presentation by MHC class I molecules, thereby playing a crucial role in the immune response.
By selectively inhibiting LMP7, ONX-0914 disrupts the chymotrypsin-like activity of the immunoproteasome. This leads to several downstream effects, including:
-
Modulation of Cytokine Production: Inhibition of LMP7 by ONX-0914 has been shown to block the production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, and IFN-γ in immune cells.[2][5][6]
-
Induction of Apoptosis and Autophagy: In several cancer cell lines, including glioblastoma and acute lymphoblastic leukemia, ONX-0914 has been demonstrated to inhibit cell proliferation and induce programmed cell death (apoptosis) and autophagy.[7][8]
-
Alteration of Signaling Pathways: ONX-0914 can influence key cellular signaling pathways. For instance, it has been reported to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[9] Conversely, it can also impair the ERK signaling pathway, which is crucial for T and B cell activation.[4]
Data Presentation: Working Concentrations and IC50 Values
The effective working concentration of this compound varies depending on the cell line, the duration of treatment, and the specific biological endpoint being investigated. The following table summarizes reported working concentrations and IC50 values from various studies.
| Cell Line | Cell Type | Assay Type | Working Concentration | IC50 Value | Incubation Time | Reference |
| THP-1 | Human monocytic | Cell Viability | 50 nM | 47.7 nM | 72 h | [6] |
| HL-60 | Human promyelocytic | Cell Viability | 50 nM | Not specified | 72 h | [6] |
| U937 | Human histiocytic lymphoma | Cell Viability | 50 nM | Not specified | 72 h | [6] |
| SH-SY5Y | Human neuroblastoma | Cell Viability | 0 - 200 nM | Not specified | 72 h | [6] |
| HEK 293 | Human embryonic kidney | Cell Viability | 0 - 200 nM | Not specified | 72 h | [6] |
| LN229 | Human glioblastoma | Cell Viability (MTT) | 0.25 - 1 µM | Not specified | 24 h | [7] |
| GBM8401 | Human glioblastoma | Cell Viability (MTT) | 0.25 - 1 µM | Not specified | 24 h | [7] |
| U87MG | Human glioblastoma | Cell Viability (MTT) | 0.25 - 1 µM | Not specified | 24 h | [7] |
| Caco-2 | Human colorectal adenocarcinoma | Cytotoxicity | Not specified | 1.3 µM | 48 h | [1] |
| HCT-116 | Human colorectal carcinoma | Cytotoxicity | Not specified | 0.11 µM | 48 h | [1] |
| Huh-7 | Human hepatoma | Cytotoxicity | Not specified | 0.39 µM | 48 h | [1] |
| Raji | Human Burkitt's lymphoma | Proteasome Inhibition | Not specified | 5.7 nM | Not specified | [2] |
| HUVEC | Human umbilical vein endothelial | Endothelial-Mesenchymal Transition | 100 nM | Not specified | 1 h pre-treatment | [10] |
| SEM | Human acute lymphoblastic leukemia | Cell Viability | < 0.8 µM | Not specified | 48 h | [8] |
| RS4;11 | Human acute lymphoblastic leukemia | Cell Viability | < 0.8 µM | Not specified | 48 h | [8] |
| MESO-4 | Human mesothelioma | Protein Expression | 20 nM | Not specified | 3 h | [11] |
| PBMCs | Human peripheral blood mononuclear cells | Cytokine Production | 200 nM | Not specified | 1 h pre-treatment | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the effect of ONX-0914 on glioblastoma cell viability.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 µM).
-
Remove the medium from the wells and add 100 µL of the ONX-0914 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest ONX-0914 treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by ONX-0914 using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[7]
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This is a general protocol for analyzing changes in protein expression following ONX-0914 treatment, based on standard western blotting procedures.[12][13]
Materials:
-
This compound stock solution
-
Cell culture dishes (e.g., 100 mm)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 100 mm dishes and treat with this compound as required.
-
Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. jane-liu.sites.pomona.edu [jane-liu.sites.pomona.edu]
Application Notes and Protocols: ONX-0914 TFA Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: ONX-0914 (formerly PR-957) is a potent and selective small-molecule inhibitor of the immunoproteasome (iP).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, where it plays a crucial role in processing proteins for MHC class I antigen presentation and regulating inflammatory responses.[2][3] ONX-0914 specifically targets the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) catalytic subunits of the immunoproteasome.[2][4][5] By inhibiting these subunits, ONX-0914 modulates immune cell function, making it a valuable tool for studying autoimmune diseases, inflammation, and cancer.[6][7]
These application notes provide detailed protocols for the treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with ONX-0914 TFA, summarizing its effects on cytokine production and T-cell signaling.
Data Presentation
The following tables summarize the quantitative effects of ONX-0914 on human PBMCs and other relevant immune cells based on published literature.
Table 1: Effective Concentrations of ONX-0914 in In Vitro PBMC Assays
| Cell Type | Stimulant | ONX-0914 Concentration | Incubation Time | Observed Effect |
| Human PBMCs | LPS | 100 nM | 24 hours (post-stimulation) | Reduced IL-23 secretion to background levels.[8] |
| Human PBMCs | LPS (1 ng/ml) | 200 nM | 1-hour pre-treatment, then 24 hours with LPS | >90% inhibition of IL-23; ~50% inhibition of TNF-α and IL-6.[9] |
| Human PBMCs | CD3/CD28 Abs | 100 nM - 300 nM | 24 hours | Dose-dependent reduction in GM-CSF secretion.[8] |
| Hematopoietic Cells | N/A | 50 nM | 6 hours | 70-90% decrease in chymotrypsin-like activity; 83-94% decrease in β5i activity.[10] |
| ALL Cell Line | N/A | ~0.8 µM | 1 hour | Near-complete inhibition of LMP7 and 60-80% inhibition of LMP2.[5] |
Table 2: Summary of ONX-0914 Effects on Cytokine Production in PBMCs
| Cytokine | Stimulus | Effect of ONX-0914 Treatment | Reference |
| IL-23 | LPS | >90% reduction.[9] | [1][9] |
| TNF-α | LPS | ~50% reduction.[9] | [1][9] |
| IL-6 | LPS | ~50% reduction.[9] | [1][9] |
| GM-CSF | TCR (CD3/CD28) | Significant reduction. | [8] |
| IFN-γ | T-cell activation | Significant reduction (~60% at LMP7-selective doses).[1] | [1] |
| IL-2 | T-cell activation | Significant reduction (~50%).[1] | [1] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation, a standard and widely used method.[11][12][13]
Materials:
-
Human whole blood collected in heparinized tubes.
-
Ficoll-Paque™ or Lymphoprep™ density gradient medium (1.077 g/mL).[13][14]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Sterile conical tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[13]
-
Carefully layer 15 mL of the density gradient medium into a 50 mL conical tube.
-
Slowly overlay 30 mL of the diluted blood onto the density gradient medium, minimizing the mixing of the two layers.[13]
-
Centrifuge at 1000 x g for 20 minutes at room temperature with the centrifuge brake turned off.[13]
-
After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (the "buffy coat"), the clear density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.[13]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 45 mL. Mix gently.
-
Centrifuge at 400 x g for 10 minutes at room temperature (brake on).[13]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS or cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue staining. A viability of >95% is recommended for culture.[11]
Protocol 2: Cell Culture and this compound Treatment
Materials:
-
Isolated, viable PBMCs.
-
Complete cell culture medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
This compound salt.
-
Dimethyl sulfoxide (DMSO), sterile.
-
Cell culture plates (e.g., 24-well or 96-well).
-
Stimulants (e.g., Lipopolysaccharide (LPS) from E. coli, anti-CD3/anti-CD28 antibodies).
Procedure:
-
Reconstitution of this compound: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Resuspend the PBMCs in complete culture medium to a final concentration of 1 x 10⁶ cells/mL.[11] Seed the cells into the appropriate culture plate (e.g., 500 µL per well in a 24-well plate).[11]
-
ONX-0914 Treatment:
-
Prepare working solutions of ONX-0914 by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).
-
For pre-treatment protocols, add the ONX-0914 working solution to the cells and incubate for a specified time (e.g., 1 hour) at 37°C in a 5% CO₂ incubator before adding a stimulant.[9]
-
For co-treatment, add ONX-0914 and the stimulant simultaneously.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest ONX-0914 treatment condition.
-
-
Stimulation: After the pre-treatment period (if any), add the desired stimulant (e.g., LPS to a final concentration of 1-10 ng/mL or plate-bound anti-CD3/CD28 antibodies) to the wells.[9][15]
-
Incubation: Incubate the plates for the desired period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[8][9]
-
Sample Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the supernatant for cytokine analysis (e.g., by ELISA or multiplex assay) and store at -80°C. The cell pellet can be used for other downstream applications like flow cytometry or Western blotting.
Mandatory Visualizations
Caption: Experimental workflow for ONX-0914 treatment of PBMCs.
Caption: Signaling effects of ONX-0914 in immune cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Culture of Human PBMCs [bio-protocol.org]
- 12. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. stemcell.com [stemcell.com]
- 15. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONX-0914 TFA Intravenous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1] By targeting the β5i (LMP7) and to a lesser extent the β1i (LMP2) subunits of the immunoproteasome, ONX-0914 modulates immune responses, making it a valuable tool for preclinical research in autoimmune diseases, certain cancers, and inflammatory conditions.[2][3] These application notes provide a detailed protocol for the preparation and intravenous administration of ONX-0914 TFA in mice, compiled from various preclinical studies.
Quantitative Data Summary
The following table summarizes the reported intravenous dosages of ONX-0914 used in various mouse models and their observed effects.
| Mouse Model | Dosage (mg/kg) | Dosing Schedule | Key Findings | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) | 2, 6, 10 | Intravenous injection | Dose-dependent amelioration of disease signs. 10 mg/kg completely blocked visible signs of disease. | [1] |
| Collagen-Induced Arthritis (CIA) | Not specified | Intravenous injection | Induced a rapid therapeutic response. | [1] |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | 15 | Subcutaneous (comparable in vivo activity to IV) | Significantly delayed tumor growth, comparable to Bortezomib. | [3] |
| Atherosclerosis (LDLr-/- mice) | 10 | 3 times weekly for 7 weeks | Significantly reduced atherosclerotic lesion size. | [4] |
Experimental Protocols
Materials
-
This compound (Trifluoroacetic acid salt)
-
Vehicle solution components:
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sodium citrate
-
Water for Injection (WFI)
-
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with appropriate gauge needles (e.g., 28-30G)
-
Animal restrainer for intravenous injection
-
70% ethanol
-
Animal scale
Equipment
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Heating block or water bath (optional, for aiding dissolution)
-
Laminar flow hood (recommended for sterile preparation)
Preparation of ONX-0914 Injection Solution
This protocol is based on formulations described in the literature for in vivo mouse studies.[5][6][7]
-
Prepare the Vehicle Solution:
-
Prepare a 10% (w/v) solution of sulfobutylether-β-cyclodextrin in Water for Injection. For example, to make 10 mL of vehicle, dissolve 1 g of SBE-β-CD in 10 mL of WFI.
-
Add sodium citrate to a final concentration of 10 mM.
-
Adjust the pH of the solution to 6.0 using citric acid or sodium hydroxide as needed.
-
Sterile filter the vehicle solution through a 0.22 µm filter into a sterile container.
-
-
Reconstitute this compound:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be injected. Account for the molecular weight of the TFA salt if necessary for precise dosing.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of vehicle to 1 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.[1]
-
Intravenous Injection Protocol in Mice
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Secure the mouse in a suitable restrainer to expose the tail veins.
-
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Draw the calculated volume of the ONX-0914 solution into a sterile insulin syringe. Ensure there are no air bubbles.
-
Locate one of the lateral tail veins.
-
Carefully insert the needle into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the hub of the needle.
-
Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to the specific experimental timeline for signs of toxicity or therapeutic effects.
-
Visualizations
Signaling Pathway of ONX-0914
Caption: Mechanism of action of ONX-0914 via immunoproteasome inhibition.
Experimental Workflow for In Vivo Study
Caption: Workflow for ONX-0914 intravenous administration in mice.
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
Application Notes and Protocols for ONX-0914 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular-mass polypeptide 7), also designated as β5i.[1][2] As a selective inhibitor, it shows minimal cross-reactivity with the constitutive proteasome, making it a valuable tool in immunology, oncology, and inflammation research.[3] The trifluoroacetate (TFA) salt of ONX-0914 is a common formulation for research purposes. Understanding the stability and proper storage of this compound is critical for ensuring the reliability and reproducibility of experimental results.
These application notes provide a summary of the available data on the stability and storage of ONX-0914 TFA, along with detailed protocols for its handling and for conducting stability assessments.
Storage and Stability of this compound
Proper storage of this compound is essential to maintain its integrity and activity. The following recommendations are based on information provided by various suppliers.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| In Vivo Working Solution | Room Temperature | Same day use | Prepare fresh on the day of the experiment. |
Note on Solvents: ONX-0914 is soluble in DMSO and ethanol. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[3]
Quantitative Stability Data
As of the last update, specific quantitative stability data from forced degradation studies (e.g., degradation rates under various stress conditions) for this compound are not extensively available in the public domain. Researchers are advised to perform their own stability assessments for their specific formulations and experimental conditions.
Experimental Protocols
The following protocols provide a framework for the preparation of this compound solutions and for conducting stability studies.
Protocol for Preparation of Stock and Working Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of this compound solid to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound. The molecular weight of ONX-0914 is 580.67 g/mol .
-
Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution. If necessary, gentle warming (e.g., 37°C for 10 minutes) or sonication can be used.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Procedure for In Vitro Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting.
-
Use the working solution immediately.
Procedure for In Vivo Working Solutions:
-
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
-
A common vehicle for in vivo administration involves a multi-component solvent system. An example formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the vehicle by sequentially adding and mixing the components.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Mix thoroughly to ensure a homogenous solution.
Proposed Protocol for Forced Degradation Study
This protocol is a general guideline for assessing the intrinsic stability of this compound under various stress conditions. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.
a) Hydrolytic Degradation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and purified water (neutral).
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
b) Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC.
c) Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark at the same temperature.
-
Collect samples at appropriate time points.
-
Analyze the samples by HPLC.
d) Thermal Degradation:
-
Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Collect samples at various time points (e.g., 1, 3, 7, 14 days).
-
Prepare solutions of the collected solid samples and analyze by HPLC.
Proposed HPLC-UV Method for Stability Analysis
This method is a starting point and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 280 nm (or a more suitable wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Proposed LC-MS/MS Method for Degradant Identification
For the identification of potential degradation products, a high-resolution mass spectrometer coupled with liquid chromatography is recommended.
-
Utilize the same HPLC method as described above, or a compatible method with volatile mobile phases (e.g., using formic acid instead of TFA if signal suppression is observed).
-
Analyze the stressed samples using a mass spectrometer capable of high-resolution and tandem MS (MS/MS) analysis.
-
Compare the mass spectra of the degradation products with that of the parent ONX-0914 molecule.
-
Use the accurate mass measurements to propose elemental compositions for the degradation products.
-
Perform MS/MS fragmentation analysis to elucidate the structures of the degradation products.
Signaling Pathways and Experimental Workflows
ONX-0914 Signaling Pathway
ONX-0914 selectively inhibits the LMP7 subunit of the immunoproteasome. This inhibition leads to a cascade of downstream effects, impacting several key signaling pathways involved in immune regulation and cellular stress. The diagram below illustrates the major pathways affected by ONX-0914.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.
References
- 1. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 2. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 3. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONX-0914 TFA in Western Blot Analysis of LMP7
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is induced by inflammatory cytokines.[4] LMP7 is the chymotrypsin-like catalytic subunit of the immunoproteasome and plays a crucial role in processing antigens for presentation on MHC class I molecules and in the regulation of cytokine production.[3][5][6] ONX-0914 TFA (Trifluoroacetic acid salt) is a valuable tool for investigating the role of LMP7 in various physiological and pathological processes, including autoimmune diseases and cancer.[5][7] Western blot analysis is a key technique to assess the expression levels and inhibition of LMP7 in response to treatment with ONX-0914.
Mechanism of Action of ONX-0914
ONX-0914 is a tripeptide epoxyketone that irreversibly binds to the active site of LMP7, exhibiting 15- to 40-fold selectivity for LMP7 over its constitutive counterpart, β5.[7] This selectivity is driven by the interaction of the P1 tyrosine residue of ONX-0914 with the S1 pocket of LMP7.[7] Inhibition of LMP7 by ONX-0914 has been shown to block the production of pro-inflammatory cytokines such as IL-6, IL-17, IL-23, and TNF-α, and to modulate T-cell differentiation.[6][7][8] Studies have demonstrated that ONX-0914 can downregulate the expression of LMP7 protein and mRNA.[9] The downstream effects of LMP7 inhibition by ONX-0914 can involve various signaling pathways, including the PI3K/Akt and TGFβ/Smad pathways.[9][10]
Data Presentation
The following table summarizes quantitative data from studies utilizing ONX-0914 to modulate LMP7 activity, as assessed by various methods including Western blot.
| Cell/Tissue Type | Treatment | Effect on LMP7/Downstream Targets | Analytical Method | Reference |
| Hypoxic-Ischemic Brain Damaged Rat Hippocampus | ONX-0914 (20 mg/kg) | Significant decrease in LMP7 protein and mRNA expression. | Western Blot, RT-qPCR | [9] |
| Spleen Lysates from LDLr–/– Mice | ONX-0914 (10 mg/kg) for 1 week | 73.4±8.9% inactivation of LMP7. | Western Blot | [8][11] |
| Purified CD4+ T cells | ONX-0914 (200 nM) | Reduced phosphorylation of STAT1 and STAT4. | Western Blot | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ONX-0914 with TGFβ1 | Ameliorated TGFβ1-induced Smad3 phosphorylation. | Western Blot | [13] |
| Splenocytes from Diseased EAE Mice | ONX-0914 | Reduced expression of inflammatory cytokines. | Not specified | [5] |
| THP-1, HL-60, U937 cells | ONX-0914 (50 nM) for 6h | Decreased chymotrypsin-like and β5i-specific activities by 83-94%. | Activity Assay | [14] |
Experimental Protocols
Protocol: Western Blot Analysis of LMP7 Expression and Inhibition by ONX-0914
This protocol provides a detailed methodology for assessing the levels of LMP7 protein in cell lysates or tissue homogenates by Western blot following treatment with ONX-0914.
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., immune cells, cancer cell lines) under standard conditions. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration. Treatment concentrations can range from nanomolar to low micromolar, with incubation times from hours to days, depending on the experimental design.[12][14]
2. Sample Preparation (Cell Lysates): a. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the soluble proteins.
3. Sample Preparation (Tissue Homogenates): a. Excise tissues of interest and immediately snap-freeze in liquid nitrogen or process fresh. b. Homogenize the tissue in ice-cold lysis buffer (e.g., 40 mM KCl, 50 mM Tris-base, 5 mM MgCl2, and 1 mM DTT, freshly added) containing a protease inhibitor cocktail using a potter or other appropriate homogenizer.[11] c. Follow steps 2.d to 2.f for clarification of the homogenate.
4. Protein Quantification: a. Determine the protein concentration of the lysates using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.
5. SDS-PAGE: a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5-10 minutes. b. Load equal amounts of protein (typically 10-30 µg) per lane onto a 12.5% SDS-polyacrylamide gel.[11] c. Include a pre-stained protein ladder to monitor protein separation and size. d. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. After transfer, briefly rinse the membrane with distilled water and allow it to dry for approximately 45 minutes to enhance protein binding.[11] c. Reactivate the membrane with 100% methanol for about 20 seconds, followed by a wash in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[11]
7. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[11] b. Incubate the membrane with a primary antibody specific for LMP7 (e.g., polyclonal rabbit anti-LMP7) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11] c. The next day, wash the membrane three times for 10 minutes each with TBS-T. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBS-T.
8. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
9. Analysis: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Compare the relative expression of LMP7 in ONX-0914-treated samples to the vehicle-treated controls. A decrease in the intensity of the LMP7 band or a shift in its molecular weight may indicate inhibition and covalent binding of ONX-0914.[15]
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of LMP7.
Caption: ONX-0914 mechanism of action on the LMP7 signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
ONX-0914 TFA In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system predominantly expressed in hematopoietic cells.[1][2][3] By specifically targeting the β5i (LMP7) and, to a lesser extent, the β1i (LMP2) subunits of the immunoproteasome, ONX-0914 modulates inflammatory responses, making it a valuable tool for in vivo research in autoimmune diseases, cancer, and other inflammatory conditions.[1][2] This document provides a comprehensive guide to the in vivo administration of ONX-0914 TFA, summarizing key experimental protocols, dosage, and formulation data from various preclinical studies.
Mechanism of Action & Signaling Pathway
ONX-0914 selectively inhibits the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[2][4] This inhibition disrupts the degradation of specific protein substrates, which in turn interferes with several downstream signaling pathways crucial for immune cell function. Key consequences of ONX-0914 activity include the reduced production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, IFN-γ, and IL-2.[2][4] This ultimately leads to a dampening of the inflammatory response, reduction of cellular infiltration, and decreased autoantibody production in relevant disease models.[2]
Caption: ONX-0914 inhibits the immunoproteasome, leading to reduced pro-inflammatory cytokine production.
Quantitative Data Summary
The following tables summarize the dosages, formulations, and administration routes of ONX-0914 used in various in vivo studies.
Table 1: this compound In Vivo Dosage and Administration by Disease Model
| Disease Model | Animal Model | Dose | Route of Administration | Frequency | Reference |
| Atherosclerosis | LDLr-/- Mice | 10 mg/kg | Intraperitoneal (i.p.) | 3 times weekly | [5] |
| Malaria | BALB/c Mice | 5-50 mg/kg | Oral (p.o.) | Once daily for 4 days | [1] |
| 20 mg/kg | Intraperitoneal (i.p.) | Once daily for 4 days | [1] | ||
| 10 mg/kg | Intravenous (i.v.) | Once daily for 4 days | [1] | ||
| Duchenne Muscular Dystrophy | mdx Mice | 10 mg/kg | Subcutaneous (s.c.) | Every other day for 3 doses | [6] |
| Acute Lymphoblastic Leukemia | NSG Mice | 15 mg/kg | Intravenous (i.v.) | 3 times weekly for 4 weeks | [7] |
| Psoriasis | IL-17A-GFP Mice | 10 mg/kg | Subcutaneous (s.c.) | Daily | [8] |
| Multiple Myeloma | NSG Mice | up to 15 mg/kg | Subcutaneous (s.c.) | 2 times weekly | [9] |
| Rheumatoid Arthritis & Lupus | Mouse Models | 2, 6, or 10 mg/kg | Intravenous (i.v.) | Not specified | [2] |
| Diabetic Cardiomyopathy | Diabetic Mice | Not specified | Not specified | For 8 weeks | [10] |
Table 2: Formulation and Vehicle Compositions for In Vivo Administration
| Vehicle Composition | Route of Administration | Notes | Reference |
| 4% DMSO in PBS | Intraperitoneal (i.p.) | ONX-0914 is first solubilized in DMSO and then diluted in warm PBS (37°C) to prevent precipitation. | [5] |
| 10% DMSO, 3% ethanol, 7% Tween-80, and 80% double-distilled water | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Vehicle was vortexed well before injection. | [1] |
| 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) | Subcutaneous (s.c.) | An aqueous solution. | [6][8] |
| 10 mM calcium citrate (pH 6), with 10% Captisol | Subcutaneous (s.c.) | - | [9] |
| 10% DMSO, 10% Tween-80, and 80% double-distilled water | Intravenous (i.v.), Oral (p.o.) | Used for pharmacokinetic studies. | [1] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving ONX-0914 administration.
Caption: A generalized workflow for in vivo studies with ONX-0914.
Detailed Methodologies
1. Formulation of ONX-0914 in DMSO and PBS (for Intraperitoneal Injection)
-
Objective: To prepare a solution of ONX-0914 for intraperitoneal administration in a mouse model of atherosclerosis.[5]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Solubilize ONX-0914 in DMSO to create a stock solution.
-
Just prior to injection, dilute the ONX-0914/DMSO stock solution in pre-warmed PBS (37°C) to the final desired concentration. The final concentration of DMSO should be low (e.g., 4%) to minimize toxicity.[5]
-
The vehicle control should consist of the same final concentration of DMSO in PBS.[5]
-
Administer the solution intraperitoneally at the calculated dose (e.g., 10 mg/kg).[5]
-
2. Formulation of ONX-0914 in a Cyclodextrin-Based Vehicle (for Subcutaneous Injection)
-
Objective: To prepare an aqueous solution of ONX-0914 for subcutaneous administration in mouse models of muscular dystrophy and psoriasis.[6][8]
-
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sodium citrate
-
Water for injection
-
-
Procedure:
-
Prepare a 10 mM sodium citrate solution and adjust the pH to 6.[6][8]
-
Dissolve 10% (w/v) SBE-β-CD in the sodium citrate buffer.[6][8]
-
Add ONX-0914 to the cyclodextrin solution and mix until fully dissolved to achieve the desired final concentration.
-
The vehicle control is the 10 mM sodium citrate solution with 10% SBE-β-CD.[6][8]
-
Administer the solution subcutaneously at the calculated dose (e.g., 10 mg/kg).[6][8]
-
3. Pharmacokinetic Study Protocol
-
Objective: To determine the pharmacokinetic properties of ONX-0914 following intravenous and oral administration.[1]
-
Animal Model: BALB/c mice.[1]
-
Procedure:
-
Fast mice overnight with free access to water before drug administration.[1]
-
Prepare the ONX-0914 formulation (e.g., 10% DMSO, 10% Tween-80, and 80% double-distilled water).[1]
-
Administer a single dose of ONX-0914 either intravenously (via the tail vein) or orally.[1]
-
Collect whole blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours).[1]
-
Process the blood samples (e.g., plasma separation) and analyze the concentration of ONX-0914 using a validated analytical method (e.g., LC-MS/MS).
-
Important Considerations
-
TFA Salt: While the cited literature primarily refers to ONX-0914, the TFA salt form may influence the compound's solubility and the pH of the final formulation. It is crucial to ensure the final pH of the dosing solution is physiologically compatible.
-
Solubility: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for achieving the desired concentration and ensuring bioavailability. Formulations containing DMSO or cyclodextrins have been successfully used.[5][6][8]
-
Toxicity: While ONX-0914 is more selective for the immunoproteasome than broader proteasome inhibitors, off-target effects on the constitutive proteasome can occur at higher concentrations, potentially leading to toxicity.[3] The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[2][4] Careful dose-range-finding studies are recommended for new models or long-term studies.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.[5][9]
Conclusion
This guide provides a comprehensive overview of the in vivo administration of this compound, drawing from a range of preclinical studies. By carefully considering the appropriate dosage, administration route, and formulation, researchers can effectively utilize this selective immunoproteasome inhibitor to investigate its therapeutic potential in various disease models. The provided protocols and data tables serve as a valuable starting point for designing and executing in vivo experiments with this compound.
References
- 1. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for ONX-0914 TFA in T Cell Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914 TFA is a potent and selective inhibitor of the immunoproteasome (IP), a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the activation and differentiation of T cells. ONX-0914 specifically targets the chymotrypsin-like (LMP7 or β5i) and LMP2 (β1i) catalytic subunits of the immunoproteasome.[1][2][3][4] By inhibiting the immunoproteasome, ONX-0914 has been demonstrated to modulate T cell function, including reducing the secretion of pro-inflammatory cytokines, impairing T cell activation, and skewing T cell differentiation.[1][5][6][7] These characteristics make ONX-0914 a valuable tool for studying T cell biology and a potential therapeutic agent for autoimmune diseases and other immune-mediated disorders.[5][6][7]
This document provides detailed protocols for the use of this compound in the analysis of T cells by flow cytometry, including methods for assessing T cell activation, proliferation, and cytokine production.
Mechanism of Action
ONX-0914 functions by irreversibly binding to the active sites of the LMP7 and LMP2 subunits of the immunoproteasome.[2] This inhibition disrupts the normal proteolytic activity of the immunoproteasome, leading to an accumulation of polyubiquitinated proteins and inducing proteostasis stress.[5][6] In T cells, this has been shown to specifically impair the sustained phosphorylation of ERK (Extracellular signal-regulated kinase), a key signaling molecule in T cell activation, while leaving other pathways like NF-κB unaffected.[5][6] The downstream effects include reduced expression of activation markers, decreased proliferation, and a significant reduction in the production of several key cytokines.[2][5][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]
- 5. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 7. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONX-0914 TFA in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1] The immunoproteasome plays a crucial role in the processing of antigens for presentation by MHC class I molecules and is involved in the production of pro-inflammatory cytokines. Specifically, ONX-0914 targets the β5i (LMP7) and β1i (LMP2) subunits of the immunoproteasome.[2][3] Its targeted action on immune cells makes it a promising therapeutic candidate for autoimmune diseases, such as rheumatoid arthritis (RA), with potentially fewer side effects compared to broader proteasome inhibitors.[2]
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for RA, as it shares many pathological and immunological features with the human disease.[4] These application notes provide detailed protocols for utilizing ONX-0914 TFA in a murine CIA model to evaluate its therapeutic efficacy.
Mechanism of Action
ONX-0914 exerts its anti-arthritic effects by selectively inhibiting the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] This inhibition leads to a cascade of downstream effects that modulate the autoimmune response:
-
Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 has been shown to block the production of key pro-inflammatory cytokines implicated in the pathogenesis of RA, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-17, and IL-23.[1]
-
Modulation of T-cell Differentiation: The compound skews T-cell differentiation away from the pro-inflammatory Th1 and Th17 lineages and promotes the development of regulatory T cells (Tregs).[5] This shift helps to suppress the autoimmune attack on joint tissues.
-
Impairment of T and B Cell Activation: ONX-0914 can restrain the activation of T and B cells by interfering with the ERK signaling pathway, while leaving the NF-κB pathway largely unaffected.[6]
Data Presentation
The following tables summarize the expected quantitative outcomes from treating CIA mice with this compound. The data is synthesized from typical results observed in preclinical studies.
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.5 ± 0.2 | 4.2 ± 0.8 | 8.5 ± 1.5 | 10.2 ± 1.8 |
| ONX-0914 (10 mg/kg) | 0.1 ± 0.1 | 1.5 ± 0.5 | 3.2 ± 0.9 | 4.5 ± 1.1* |
*Data are presented as Mean Arthritis Score ± SEM. Scoring is based on a 0-4 scale per paw (0=normal, 4=severe inflammation and ankylosis), with a maximum score of 16 per mouse. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Paw Swelling in CIA Mice
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.2 ± 0.05 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| ONX-0914 (10 mg/kg) | 0.1 ± 0.02 | 0.4 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.3* |
*Data are presented as Mean Paw Thickness (mm) ± SD. *p < 0.05 compared to Vehicle Control.
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice (Day 42)
| Cytokine | Vehicle Control (pg/mL) | ONX-0914 (10 mg/kg) (pg/mL) |
| TNF-α | 150 ± 25 | 65 ± 15 |
| IL-6 | 220 ± 40 | 90 ± 20 |
| IL-17A | 350 ± 60 | 120 ± 30* |
*Data are presented as Mean Concentration ± SD. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the standard method for inducing arthritis using bovine type II collagen.[4]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water). Keep the emulsion on ice.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice according to approved institutional protocols.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring Disease Progression:
-
Begin monitoring mice for signs of arthritis daily from Day 21.
-
Score arthritis severity based on a scale of 0-4 for each paw, as described in Table 1.
-
Measure paw thickness using a caliper to assess swelling.
-
II. Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 5% N,N-dimethylacetamide, 10% Solutol HS 15, 85% PBS)
-
Syringes and needles for subcutaneous or intravenous injection
Procedure:
-
Reconstitution of this compound:
-
Reconstitute this compound in the appropriate vehicle to the desired stock concentration. Ensure complete dissolution.
-
-
Dosing:
-
The recommended dose for mice is typically between 2-10 mg/kg body weight.[3] A dose of 10 mg/kg has been shown to be effective.
-
-
Administration:
-
This compound can be administered via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
The frequency of administration can be daily, every other day, or twice weekly, depending on the experimental design (prophylactic or therapeutic).
-
III. Experimental Design: Prophylactic and Therapeutic Treatment Regimens
A. Prophylactic Treatment:
-
Objective: To evaluate the ability of this compound to prevent or delay the onset of CIA.
-
Procedure:
-
Begin treatment with this compound or vehicle on the same day as the primary immunization (Day 0) or shortly after.
-
Continue treatment for the duration of the study (e.g., until Day 42).
-
Monitor and score arthritis development as described above.
-
B. Therapeutic Treatment:
-
Objective: To assess the efficacy of this compound in treating established arthritis.
-
Procedure:
-
Induce CIA as described in Protocol I.
-
Begin treatment with this compound or vehicle after the onset of clinical signs of arthritis (e.g., when the arthritis score reaches a predetermined level, such as 2-4).
-
Continue treatment for a specified period (e.g., 2-3 weeks).
-
Monitor and score arthritis severity throughout the treatment period.
-
IV. Assessment of Efficacy
1. Clinical Assessment:
-
Record arthritis scores and paw swelling measurements 2-3 times per week.
2. Histopathological Analysis:
-
At the end of the study, euthanize mice and collect hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
3. Biomarker Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Prepare serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) and anti-type II collagen antibodies using ELISA or multiplex assays.
Mandatory Visualization
Caption: Signaling pathway of ONX-0914 in modulating the autoimmune response.
Caption: Experimental workflow for this compound in the CIA model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ONX-0914 TFA In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome (i-proteasome), a specialized form of the proteasome expressed primarily in hematopoietic cells.[1][2] It specifically targets the low-molecular mass polypeptide-7 (LMP7 or β5i), the chymotrypsin-like subunit of the immunoproteasome.[1] Due to its role in modulating immune responses, including cytokine production and antigen presentation, ONX-0914 has been extensively utilized in preclinical models of autoimmune diseases, cancer, and neuroinflammation.[3][4][5] While it is a valuable research tool, its poor pharmaceutical properties, such as low solubility, have precluded its development for clinical use.[6]
These application notes provide a summary of established in vivo treatment schedules and a detailed protocol for the preparation and administration of ONX-0914 for preclinical research.
In Vivo Treatment Schedules for ONX-0914
The administration of ONX-0914 can vary significantly depending on the animal model, disease context, and experimental endpoint. The following table summarizes various treatment regimens reported in the literature.
| Animal Model | Disease/Indication | ONX-0914 Dose | Administration Route | Frequency | Duration | Vehicle/Formulation |
| LDLr–/– Mice | Atherosclerosis | 10 mg/kg | Intraperitoneal (i.p.) | 3 times per week | 7 weeks | 4% DMSO in PBS[7] |
| mdx Mice | Muscular Dystrophy | 10 mg/kg | Subcutaneous (s.c.) | Every other day (Days 2, 4, 6) | 9 days | 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6)[3] |
| Apc Min/+ Mice | Intestinal Tumorigenesis | 10 mg/kg | Subcutaneous (s.c.) | Every other day | 35 days | Not specified[8] |
| NSG Mice | Acute Lymphoblastic Leukemia (Xenograft) | 15 mg/kg | Not specified | Thrice-weekly | ~3 weeks | Not specified[9] |
| CD-1 Nude Mice | EBC1 Lung Cancer (Xenograft) | 15 mg/kg | Oral (p.o.) | 5 days on, 2 days off | Up to 32 days | Not specified[2] |
| Neonatal Rats | Hypoxic-Ischemic Brain Damage | Up to 20 mg/kg | Not specified | Not specified | Not specified | DMSO[10] |
| P. berghei-infected Mice | Malaria | ED50: 6.52 mg/kg | Intraperitoneal (i.p.) | Daily | 4 days | Not specified[11] |
| P. berghei-infected Mice | Malaria | ED50: 7.62 mg/kg | Oral (p.o.) | Daily | 4 days | Not specified[11] |
Note: The maximum tolerated dose (MTD) of ONX-0914 in mice has been reported to be 30 mg/kg.[2]
Detailed Experimental Protocol: In Vivo Administration
This protocol provides a generalized procedure for the preparation and administration of ONX-0914 to mice, based on common practices in published studies.
3.1. Materials and Reagents
-
ONX-0914 TFA (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) (Optional, for alternative formulation)
-
Sodium Citrate (Optional, for alternative formulation)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Water bath or heat block (optional)
3.2. Preparation of ONX-0914 Formulation
Two common formulations are described below. The choice of vehicle can impact solubility and pharmacokinetics.
Formulation A: DMSO/PBS Solution (for Intraperitoneal Injection) [7]
-
Prepare Stock Solution: Allow ONX-0914 powder to equilibrate to room temperature. Weigh the required amount of ONX-0914 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved by vortexing.
-
Prepare Working Solution: On the day of injection, dilute the DMSO stock solution with pre-warmed (37°C) sterile PBS to the final desired concentration.
-
Example Calculation for a 10 mg/kg dose in a 25g mouse with a 150 µL injection volume:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration needed: 0.25 mg / 0.150 mL = 1.67 mg/mL
-
-
To prevent precipitation, the final concentration of DMSO should be kept low, typically under 5%. For a final DMSO concentration of 4%, dilute the stock solution 1:25 in PBS.
-
-
Final Check: Ensure the final solution is clear and free of precipitates before injection. Using pre-warmed PBS can help maintain solubility.[7]
Formulation B: Cyclodextrin-based Solution (for Subcutaneous Injection) [3]
-
Prepare Vehicle: Prepare an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate. Adjust the pH to 6.0.
-
Prepare Working Solution: Directly dissolve the weighed ONX-0914 powder into the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose administered at 10 µL/g).
-
Solubilization: Vortex thoroughly. Gentle heating or sonication may be required to fully dissolve the compound.
-
Final Check: Allow the solution to return to room temperature and ensure it remains clear before injection.
3.3. Animal Handling and Administration
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Dosing: Weigh each animal on the day of dosing to calculate the precise injection volume.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Subcutaneous (s.c.) Injection: Pinch the skin to form a tent on the upper back or flank and insert the needle into the subcutaneous space to deliver the dose.[3]
-
-
Control Group: The vehicle control group should receive an identical volume of the same vehicle used to formulate ONX-0914 (e.g., 4% DMSO in PBS or the cyclodextrin solution).[7]
3.4. Monitoring and Endpoint Analysis
-
Monitor animals regularly (e.g., daily) for any signs of toxicity, such as weight loss, reduced activity, or ruffled fur.
-
At the experimental endpoint, anesthetize the animals according to approved institutional protocols.[7]
-
Collect blood and/or tissues as required for downstream analysis (e.g., flow cytometry, histology, cytokine analysis).
Visualized Protocols and Pathways
4.1. Experimental Workflow
The following diagram outlines a typical in vivo study workflow involving ONX-0914.
Caption: General workflow for an in vivo efficacy study using ONX-0914.
4.2. Signaling Pathway of ONX-0914
ONX-0914 exerts its effects by inhibiting the LMP7 subunit of the immunoproteasome. This leads to downstream modulation of several key signaling pathways involved in inflammation and cell survival.
Caption: Mechanism of action for ONX-0914 immunoproteasome inhibition.
Mechanism Overview:
-
Primary Target: ONX-0914 selectively and irreversibly inhibits the LMP7 (β5i) subunit, which is responsible for the chymotrypsin-like activity of the immunoproteasome.[1]
-
PI3K/Akt Pathway: In models of hypoxic-ischemic brain injury, ONX-0914 has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10]
-
ERK Signaling: In lymphocytes, ONX-0914 treatment can impair T and B cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[12]
-
p53 Regulation: In glioblastoma cells, ONX-0914 can induce apoptosis and autophagy through the modulation of the p53 pathway.[4]
-
Cytokine Production: A primary outcome of immunoproteasome inhibition is the reduced production of pro-inflammatory cytokines, such as IL-23, TNF-α, IL-6, and IFN-γ, which is central to its efficacy in models of autoimmune disease.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
Troubleshooting & Optimization
ONX-0914 TFA off-target effects on constitutive proteasome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONX-0914 TFA. The information focuses on potential off-target effects on the constitutive proteasome and provides guidance for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of ONX-0914 for the immunoproteasome versus the constitutive proteasome?
ONX-0914 is a potent and selective inhibitor of the immunoproteasome, with primary activity against the β5i (LMP7) subunit. However, it is not absolutely specific and does exhibit some cross-reactivity with the constitutive proteasome's β5 subunit, particularly at higher concentrations.[1][2] The selectivity is reported to be in the range of 20 to 40-fold for the β5i subunit over the β5 subunit.[3] It is crucial to consider this concentration-dependent selectivity in your experimental design.
Q2: I am observing unexpected cytotoxicity in my cell line that primarily expresses the constitutive proteasome. What could be the cause?
While ONX-0914 is significantly more selective for the immunoproteasome, off-target inhibition of the constitutive proteasome can occur, leading to cytotoxicity in cells that predominantly express this proteasome type.[4] This is more likely to be observed at higher concentrations of ONX-0914 or with prolonged exposure times.[4][5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line that maximizes immunoproteasome inhibition while minimizing off-target effects. Additionally, consider that some non-immune cells can be induced to express immunoproteasome subunits under inflammatory conditions.
Q3: How can I confirm the expression of immunoproteasome versus constitutive proteasome subunits in my cell line?
The most common method to determine the relative expression of proteasome subunits is through Western blotting.[6][7] You will need antibodies specific to the immunoproteasome subunits (e.g., β5i/LMP7, β1i/LMP2, β2i/MECL-1) and the constitutive proteasome subunits (e.g., β5, β1, β2). A detailed protocol for Western blotting of proteasome subunits is provided in the "Experimental Protocols" section.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[8] Stock solutions are typically prepared in DMSO. For extended storage of stock solutions, it is recommended to store them at -80°C to prevent degradation.[8] Avoid repeated freeze-thaw cycles. When preparing for in vivo studies, the compound can be formulated in appropriate vehicles, but the stability in these formulations should be validated.
Q5: Can this compound affect neuronal cells?
Neurons primarily express the constitutive proteasome. Due to the potential for off-target effects, high concentrations of ONX-0914 could lead to neurotoxicity.[9][10] However, studies have shown that ONX-0914 is significantly less neurotoxic than broad-spectrum proteasome inhibitors like bortezomib.[9][10] If you are working with neuronal cultures or in vivo neuroscience models, it is essential to carefully titrate the concentration of ONX-0914 to minimize any potential off-target effects on neuronal proteasomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background in proteasome activity assays. | 1. Non-specific cleavage of the fluorogenic substrate by other cellular proteases. 2. Autofluorescence of the compound or cell lysate components. | 1. Include a control treated with a broad-spectrum proteasome inhibitor (e.g., MG132) to determine the proteasome-specific activity.[11] 2. Run a parallel sample with lysate and buffer but without the fluorogenic substrate to measure background fluorescence. |
| Inconsistent results between experiments. | 1. Degradation of this compound stock solution. 2. Variability in cell health and density. 3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of this compound regularly and store them properly in aliquots at -80°C. 2. Ensure consistent cell seeding densities and monitor cell viability before each experiment. 3. Use precise timing for drug treatment and assay steps. |
| No significant inhibition of immunoproteasome activity observed. | 1. Low expression of immunoproteasome in the chosen cell line. 2. Insufficient concentration of this compound. 3. Inactivation of the compound. | 1. Verify immunoproteasome subunit expression via Western blot. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Check the storage and handling of your this compound. |
| Unexpected upregulation of constitutive proteasome subunits. | Compensatory mechanism in response to immunoproteasome inhibition. | This is a known cellular response.[2] Monitor the expression of both immunoproteasome and constitutive proteasome subunits over time to understand the dynamics of this response in your system. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of ONX-0914 against Proteasome Subunits
| Subunit | Proteasome Type | Reported IC50 (nM) | Reference |
| β5i (LMP7) | Immunoproteasome | 5.7 - 39 | [1] |
| β5c | Constitutive | 54 | [1] |
| β1i (LMP2) | Immunoproteasome | >100 | [12] |
| β2i (MECL-1) | Immunoproteasome | >1000 | [3] |
| β1c | Constitutive | >1000 | [3] |
| β2c | Constitutive | >1000 | [3] |
Note: IC50 values can vary depending on the assay conditions and the source of the proteasomes (e.g., purified vs. cell lysate).
Experimental Protocols
Protocol 1: Measurement of Proteasome Activity using a Fluorogenic Substrate
This protocol describes the measurement of chymotrypsin-like proteasome activity in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cells of interest
-
This compound
-
Proteasome Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added 1 mM DTT)
-
Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Suc-LLVY-AMC fluorogenic substrate (stock solution in DMSO)
-
Broad-spectrum proteasome inhibitor (e.g., MG132) for control
-
Black 96-well plates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in Proteasome Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Proteasome Activity Assay:
-
Dilute the cell lysates to a final concentration of 1-2 µg/µL in Proteasome Activity Assay Buffer.
-
In a black 96-well plate, add 50 µL of diluted cell lysate to each well.
-
For background control wells, pre-incubate the lysate with 10 µM MG132 for 15 minutes at 37°C.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Proteasome Activity Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit of time) for each well.
-
Subtract the rate of the MG132-treated control wells from the rates of the experimental wells to determine the proteasome-specific activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Protocol 2: Western Blotting for Proteasome Subunit Expression
Materials:
-
Cell lysates prepared as in Protocol 1
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for proteasome subunits (e.g., anti-LMP7, anti-β5, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each cell lysate by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein loading.
-
Visualizations
Caption: Mechanism of ONX-0914 inhibition on proteasome subunits.
Caption: Troubleshooting workflow for unexpected cytotoxicity with ONX-0914.
References
- 1. mdpi.com [mdpi.com]
- 2. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
- 12. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONX-0914 TFA Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ONX-0914 and what is its primary mechanism of action?
ONX-0914 (also known as PR-957) is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed primarily in hematopoietic cells. It specifically targets the β5i (LMP7) subunit of the immunoproteasome.[1][2] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, including reducing the secretion of pro-inflammatory cytokines like IL-6, IL-17, IL-23, and TNF-α.[3][4] This makes it a valuable tool for studying autoimmune and inflammatory diseases in preclinical models.[5][6]
Q2: What does "TFA" in this compound signify, and are there toxicological implications?
TFA stands for trifluoroacetate, which is a salt form of the compound. Peptides and small molecules purified using reversed-phase High-Performance Liquid Chromatography (HPLC) often use trifluoroacetic acid in the mobile phase, resulting in the final product being a TFA salt.[7] It is crucial to be aware that the TFA salt itself can have biological effects. Studies have shown that TFA can inhibit the proliferation of cells, such as osteoblasts and chondrocytes, in vitro at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[7] Therefore, when designing experiments, it is important to consider potential confounding effects from the TFA counter-ion, especially in sensitive cell-based assays.
Q3: What is the general toxicity profile of ONX-0914 in animal models?
In preclinical studies, ONX-0914 has been described as generally well-tolerated at efficacious doses.[3][4][8] Long-term treatment in some mouse and rat models has been reported to have no obvious adverse effects.[8] However, it's important to note that most of this information comes from efficacy studies where toxicity was not the primary endpoint. Comprehensive, systemic toxicology studies are not widely published.
Q4: Is ONX-0914 neurotoxic?
Compared to broad-spectrum proteasome inhibitors like Bortezomib, ONX-0914 exhibits significantly lower neurotoxicity.[2][9][10] In vitro studies using primary neuronal cultures have shown that ONX-0914 has a much higher concentration threshold for inducing neuronal cell death compared to Bortezomib.[9] This reduced neurotoxicity is a key advantage when studying the effects of immunoproteasome inhibition without the confounding factor of significant neuronal damage.[9][10]
Q5: Does ONX-0914 have off-target effects?
While ONX-0914 is selective for the β5i subunit of the immunoproteasome, it can inhibit other proteasome subunits at higher concentrations.[1][11] One study reported that at a concentration of 1 µM, ONX-0914 could inhibit the constitutive proteasome subunit β5c and the immunoproteasome subunits β1i and β1c by approximately 50%.[1] Another study in a model of viral myocarditis found that ONX-0914 could unselectively inhibit the standard cardiac proteasome.[12] Researchers should be mindful of the potential for off-target effects, especially when using higher doses.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We observed unexpected morbidity/mortality in our animal cohort treated with ONX-0914. What could be the cause?
-
Answer:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve ONX-0914 is well-tolerated by the animal model at the volume and frequency of administration. A commonly used vehicle for ONX-0914 is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin with 10 mM sodium citrate (pH 6).[13] Prepare the vehicle and administer it to a control group to rule out vehicle-specific effects.
-
Dose and Concentration: You may be using a dose that is too high for your specific animal strain, age, or disease model. While doses around 10 mg/kg are often reported in efficacy studies, a dose-response toxicity study may be necessary for your specific conditions.
-
Off-Target Effects: At higher concentrations, ONX-0914 can inhibit the constitutive proteasome, which is essential for normal cellular function in all tissues. This can lead to toxicity. Consider reducing the dose to improve selectivity for the immunoproteasome.
-
Immunosuppression: As an immunomodulatory agent, ONX-0914 can increase susceptibility to infections in certain contexts. One study noted increased susceptibility to Candida albicans infection in mice.[11] Ensure a sterile environment for your animals and monitor for signs of infection.
-
Issue 2: Inconsistent or Lack of Efficacy
-
Question: We are not observing the expected therapeutic effect of ONX-0914 in our autoimmune model. Why might this be?
-
Answer:
-
Compound Stability and Formulation: Ensure that your this compound is properly stored and that the formulation is prepared fresh for each administration. The compound's solubility and stability in the chosen vehicle should be confirmed.
-
Dosing Regimen: The frequency and route of administration are critical. Subcutaneous or intraperitoneal injections, typically three times a week, have been used effectively in mouse models.[13][14] A daily dosing regimen may not be necessary and could lead to increased off-target effects.
-
Pharmacokinetics in Your Model: The absorption, distribution, metabolism, and excretion (ADME) profile of ONX-0914 can vary between different animal models. You may need to perform pharmacokinetic studies to ensure that the drug is reaching the target tissue at sufficient concentrations.
-
Issue 3: In Vitro Results Not Translating to In Vivo Models
-
Question: We see potent effects of ONX-0914 in our cell-based assays, but the in vivo results are disappointing. What could be the disconnect?
-
Answer:
-
TFA Salt Effects In Vitro: As mentioned in the FAQs, the TFA salt can have anti-proliferative effects in vitro.[7] This could lead to an overestimation of the compound's potency in cell culture. It is advisable to include a vehicle control that contains a similar concentration of TFA to account for these effects.
-
Pharmacokinetics and Bioavailability: Poor bioavailability or rapid clearance in vivo can mean that the effective concentration of ONX-0914 at the target site is much lower than in your in vitro experiments.
-
Complexity of the In Vivo Environment: The in vivo setting involves complex interactions between different cell types and systems that are not captured in a simplified in vitro model. The efficacy of ONX-0914 in vivo will depend on its ability to modulate these complex interactions.
-
Quantitative Data Summary
Table 1: In Vitro Neurotoxicity of ONX-0914 vs. Bortezomib in Primary Cortical Cultures
| Compound | TD₅₀ (Half-maximal Toxic Dose) | NOAEL (No Observed Adverse Effect Level) |
| ONX-0914 | ~0.5 µM | ≤ 0.1 µM |
| Bortezomib | Not specified, but toxic at 0.1 µM | ≤ 0.001 µM |
Data extracted from a study on primary neuronal cultures treated for 48 hours.[9]
Table 2: Tolerated Dosing of ONX-0914 in Murine Efficacy Studies
| Animal Model | Dose | Route of Administration | Frequency | Study Duration | Observed Toxicity |
| mdx Mice | 10 mg/kg | Subcutaneous | Every 2 days | 9 days | No negative impact on body weight or physical performance in wild-type controls.[13] |
| LDLr⁻/⁻ Mice | 10 mg/kg | Intraperitoneal | 3 times per week | 7 weeks | Reduced body weight and white adipose tissue mass (considered a metabolic effect in this model).[14] |
| Mouse models of autoimmune disease | 2 mg/kg - 30 mg/kg | Intravenous | Not specified | Not specified | Effective at 2 mg/kg, far below the Maximum Tolerated Dose (MTD) of 30 mg/kg.[5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on methodologies reported in the literature.[13]
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBECD)
-
Sodium citrate
-
Water for Injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Vehicle Preparation (10% SBECD in 10 mM Sodium Citrate, pH 6):
-
Prepare a 10 mM sodium citrate solution and adjust the pH to 6.0.
-
Slowly add sulfobutylether-β-cyclodextrin to the sodium citrate solution while stirring to a final concentration of 10% (w/v).
-
Continue to stir until the SBECD is completely dissolved.
-
Sterile-filter the vehicle solution through a 0.22 µm filter into a sterile vial.
ONX-0914 Formulation:
-
Weigh the required amount of this compound in a sterile vial.
-
Add the prepared vehicle to the vial to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse at an injection volume of 200 µL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the formulation fresh before each administration and protect it from light.
Administration:
-
Administer the formulated ONX-0914 or vehicle to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
The injection volume should be adjusted based on the animal's body weight (e.g., 10 µL/g).
Visualizations
Caption: ONX-0914 selectively inhibits the immunoproteasome, reducing immune cell activation and inflammation.
Caption: A logical workflow for troubleshooting unexpected toxicity in animal studies with ONX-0914.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 4. medkoo.com [medkoo.com]
- 5. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing ONX-0914 TFA Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ONX-0914 TFA and mitigate potential cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ONX-0914 and what is its mechanism of action?
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, specifically targeting the low-molecular mass polypeptide-7 (LMP7/β5i) subunit. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules. By inhibiting LMP7, ONX-0914 disrupts the chymotrypsin-like activity of the immunoproteasome, leading to an accumulation of poly-ubiquitinated proteins and subsequent induction of cell cycle arrest, apoptosis, and autophagy in various cell types.[1][2] This selective inhibition makes it a valuable tool for studying the role of the immunoproteasome in immune responses and a potential therapeutic agent for autoimmune diseases and certain cancers.[3][4]
Q2: Why is my ONX-0914 formulated as a trifluoroacetate (TFA) salt?
ONX-0914, like many synthetic peptides and small molecules, is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase of RP-HPLC to improve peak resolution and achieve high purity. During the lyophilization process to isolate the final product, the TFA remains as a counter-ion to the positively charged ONX-0914 molecule, resulting in the TFA salt form.
Q3: Can the TFA salt of ONX-0914 cause cytotoxicity in my experiments?
Yes, the trifluoroacetate (TFA) counter-ion can exhibit biological activity and cause cytotoxicity, which may confound experimental results. Residual TFA in peptide or small molecule preparations has been shown to inhibit cell proliferation and induce apoptosis in various cell lines, sometimes at concentrations as low as the nanomolar range. This off-target toxicity is independent of the pharmacological activity of ONX-0914. Therefore, it is crucial to consider the potential effects of TFA when designing and interpreting experiments.
Q4: What are the typical effective in vitro concentrations for ONX-0914?
The effective in vitro concentration of ONX-0914 can vary significantly depending on the cell type, experimental duration, and the specific biological question being addressed. Based on published studies, concentrations ranging from 50 nM to 1 µM are commonly used. For example, in some hematopoietic cell lines, an IC50 of around 47.7 nM has been reported for reducing cell viability.[4] For immunomodulatory effects, such as inhibiting cytokine production, concentrations in the range of 100-300 nM are often effective.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
Possible Cause: The observed cytotoxicity may be due to the this compound salt rather than the specific inhibition of the immunoproteasome.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound over a wide concentration range to determine the precise IC50 value in your cell line.
-
Use a TFA Control: In parallel, treat cells with a TFA salt that does not contain ONX-0914 (e.g., sodium trifluoroacetate) at equivalent molar concentrations to assess the direct cytotoxic effect of the TFA counter-ion.
-
Perform a Counter-Ion Exchange: If TFA-induced cytotoxicity is suspected, exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
-
Assess Apoptosis: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis, which can help elucidate the mechanism of cell death.
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause: Variability in the lot-to-lot purity of this compound or degradation of the compound.
Troubleshooting Steps:
-
Verify Compound Purity: If possible, verify the purity of your this compound stock using analytical techniques like HPLC.
-
Proper Storage: Ensure that the this compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light and moisture. Prepare fresh working solutions from a stock solution for each experiment to avoid degradation.
-
Consistent Experimental Conditions: Maintain consistency in cell passage number, seeding density, and treatment duration to minimize experimental variability.
Data Presentation
Table 1: Reported Cytotoxic Concentrations (IC50/EC50) of ONX-0914 in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50/EC50 (µM) | Incubation Time (h) | Reference |
| THP-1 | Human monocytic leukemia | Trypan Blue Exclusion | 0.0477 | 72 | [4][7] |
| HCT-116 | Human colorectal carcinoma | Hoechst 33342 | 0.11 | 48 | |
| Fibroblast | Human fibroblast | Hoechst 33342 | 0.16 | 48 | |
| Huh-7 | Human liver carcinoma | Hoechst 33342 | 0.39 | 48 | |
| HCT-116 | Human colorectal carcinoma | Not Specified | 0.73 | Not Specified | [4] |
| Caco-2 | Human colorectal adenocarcinoma | Hoechst 33342 | 1.3 | 48 | |
| Raji | Human B-lymphoma | BODIPY-NC005 | 0.0057 | Not Specified | |
| MM1.S | Human multiple myeloma | Alamar Blue | ~1 | 48 | [8] |
| MM1.R | Human multiple myeloma | Alamar Blue | ~1 | 48 | [8] |
| H929 | Human multiple myeloma | Alamar Blue | ~1 | 48 | [8] |
| RS4;11 | Human B-cell precursor leukemia | Alamar Blue | < 0.8 | 48 | [3] |
| SEM | Human B-cell precursor leukemia | Alamar Blue | < 0.8 | 48 | [3] |
| LN229 | Human glioblastoma | MTT | Not Specified | 24 | [1] |
| GBM8401 | Human glioblastoma | MTT | Not Specified | 24 | [1] |
| U87MG | Human glioblastoma | MTT | Not Specified | 24 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after treatment with ONX-0914 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve ONX-0914).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3][9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with ONX-0914 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include both untreated and vehicle-treated controls.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Counter-Ion Exchange from TFA to HCl
This protocol describes a common method to exchange the trifluoroacetate (TFA) counter-ion of ONX-0914 with hydrochloride (HCl) to reduce potential TFA-induced cytotoxicity.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in ultrapure water at a concentration of approximately 1 mg/mL.
-
Add a small volume of the HCl solution to the ONX-0914 solution to achieve a final HCl concentration of 10-100 mM.
-
Freeze the solution rapidly, for example, using a dry ice/ethanol bath or liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.
-
After the final lyophilization, the product will be the hydrochloride salt of ONX-0914. It is advisable to confirm the successful exchange and purity of the final product using appropriate analytical methods if available.
Mandatory Visualizations
Caption: ONX-0914 inhibits the immunoproteasome, leading to reduced ERK phosphorylation.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Deconvolution of observed effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. kumc.edu [kumc.edu]
ONX-0914 TFA long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ONX-0914 TFA in experimental settings. The following sections offer troubleshooting guidance and frequently asked questions to address common challenges encountered during research.
Long-Term Stability of this compound in Solution
Currently, detailed quantitative long-term stability data for this compound in various solvents over extended periods is not extensively published. However, based on information from suppliers and the chemical nature of peptide epoxyketones, the following stability guidelines are recommended.
Data Presentation: Recommended Storage and Handling
For optimal performance and to minimize variability in experiments, it is crucial to adhere to the recommended storage conditions. The stability of this compound in solution is dependent on the solvent, storage temperature, and handling practices.
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility and stability. |
| DMSO | -20°C | Up to 1 month[1] | Suitable for short-term storage. Ensure the solution is tightly sealed to prevent moisture absorption. |
| Aqueous Buffers | Not Recommended for Long-Term Storage | Use immediately | The epoxyketone warhead of ONX-0914 is susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions in aqueous buffers for immediate use in experiments. |
Note: The stability of this compound in other organic solvents has not been widely reported. It is recommended to perform a stability assessment if alternative solvents are to be used for long-term storage.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
To ensure the potency of this compound in long-term experiments, it is advisable to perform an in-house stability assessment. A common method for this is using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound over time.
Objective: To determine the degradation rate of this compound in a specific solvent at a given storage temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO)
-
LC-MS system (e.g., Triple Quadrupole LC/MS)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Internal standard (a stable molecule with similar chromatographic behavior)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).
-
Aliquoting: Aliquot the stock solution into multiple small-volume, airtight vials to avoid contamination and repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots at the desired temperature(s) (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months).
-
Sample Analysis by LC-MS:
-
At each time point, take one aliquot from each storage condition.
-
Prepare a calibration curve using a freshly prepared standard of this compound.
-
Dilute the stored sample and the standards to a suitable concentration range for LC-MS analysis.
-
Add a fixed concentration of the internal standard to all samples and standards.
-
Inject the samples onto the LC-MS system.
-
Monitor the parent ion and a specific fragment ion for both ONX-0914 and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of ONX-0914 to the internal standard for all samples and standards.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the stored samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Signaling pathways affected by ONX-0914.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no activity of ONX-0914 in cellular assays. | 1. Degradation of ONX-0914: Improper storage, multiple freeze-thaw cycles, or prolonged storage at suboptimal temperatures. 2. Inaccurate Concentration: Pipetting errors or incorrect calculation of stock solution concentration. 3. Cell Line Insensitivity: The cell line may not express the immunoproteasome or express it at very low levels. | 1. Prepare fresh stock solution of this compound. Aliquot the stock solution and store at -80°C. Avoid more than 1-2 freeze-thaw cycles. Perform a stability check using LC-MS if possible. 2. Verify the calculations and ensure proper calibration of pipettes. 3. Confirm the expression of the immunoproteasome subunit LMP7 (β5i) in your cell line by Western blot or qPCR. |
| High variability between replicate experiments. | 1. Inconsistent ONX-0914 Activity: See "Reduced or no activity" above. 2. Hygroscopic Nature of DMSO: If the DMSO used for stock solution has absorbed water, it can affect the solubility and stability of the compound. 3. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition. | 1. Ensure consistent handling and storage of the this compound stock solution for all experiments. 2. Use a fresh, unopened bottle of anhydrous DMSO to prepare the stock solution. 3. Standardize cell culture protocols, including seeding density and passage number. Ensure media and supplements are consistent between experiments. |
| Unexpected off-target effects or cellular toxicity. | 1. High Concentration of ONX-0914: At higher concentrations, the selectivity of ONX-0914 for the immunoproteasome over the constitutive proteasome may decrease, leading to broader effects. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Perform a dose-response curve to determine the optimal concentration range for selective immunoproteasome inhibition in your specific cell model. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cells (typically <0.5%). Include a vehicle control (DMSO alone) in all experiments. |
| Difficulty dissolving this compound. | 1. Suboptimal Solvent: The compound may have limited solubility in the chosen solvent. 2. Low-Quality Solvent: Presence of impurities or water in the solvent. | 1. DMSO is the recommended solvent for creating high-concentration stock solutions. Gentle warming (to 37°C) and sonication can aid dissolution. 2. Use high-purity, anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONX-0914?
A1: ONX-0914 is a selective and irreversible inhibitor of the chymotrypsin-like activity of the LMP7 (low molecular mass polypeptide 7) or β5i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. By inhibiting LMP7, ONX-0914 modulates the degradation of specific proteins, which in turn affects downstream signaling pathways involved in inflammation, immune cell differentiation, and survival.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM or higher. To prepare the solution, add the appropriate volume of DMSO to the vial of this compound and gently vortex or sonicate until the solid is completely dissolved. For cellular experiments, this stock solution can then be diluted to the desired final concentration in cell culture medium.
Q3: How many times can I freeze-thaw my stock solution of this compound?
A3: To maintain the integrity and activity of this compound, it is strongly recommended to minimize freeze-thaw cycles. Ideally, the stock solution should be aliquoted into single-use volumes and stored at -80°C. It is advisable not to exceed 1-2 freeze-thaw cycles.
Q4: Is ONX-0914 selective for the immunoproteasome?
A4: Yes, ONX-0914 exhibits selectivity for the LMP7 (β5i) subunit of the immunoproteasome over the corresponding β5 subunit of the constitutive proteasome. However, at higher concentrations, its selectivity may decrease, potentially leading to the inhibition of the constitutive proteasome and off-target effects. It is important to determine the optimal concentration for your experimental system through dose-response studies.
Q5: What are the known downstream signaling pathways affected by ONX-0914?
A5: Inhibition of the immunoproteasome by ONX-0914 has been shown to impact several key signaling pathways, including:
-
Reduced ERK Phosphorylation: Affects T-cell activation and proliferation.
-
Activation of the PI3K/Akt Pathway: Can promote cell survival in some contexts.
-
Inhibition of the TGFβ-Smad3 Pathway: Plays a role in fibrosis and cell differentiation.
-
Decreased Pro-inflammatory Cytokine Production: Reduces the secretion of cytokines such as IL-6, TNF-α, and IL-23.
Q6: Can I use ONX-0914 in animal models?
A6: Yes, ONX-0914 has been used in various in vivo animal models to study the role of the immunoproteasome in different diseases. The appropriate dosage, route of administration, and vehicle will depend on the specific animal model and experimental design. It is crucial to consult the relevant literature and perform preliminary dose-finding and toxicity studies. A common in vivo formulation involves dissolving ONX-0914 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Q7: What are some common troubleshooting tips for in vitro experiments with ONX-0914?
A7: Common issues include reduced compound activity, high experimental variability, and unexpected cytotoxicity. To mitigate these, always use freshly prepared or properly stored aliquots of this compound, use high-purity anhydrous DMSO for stock solutions, include appropriate vehicle controls, and carefully titrate the compound to find the optimal concentration for your specific cell type and assay. Confirming immunoproteasome expression in your cell line is also a critical first step.
References
issues with ONX-0914 TFA solubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of ONX-0914 TFA in aqueous solutions for research applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer (e.g., PBS). What should I do?
A1: Direct dilution of a concentrated this compound stock in DMSO into aqueous buffers is likely to cause precipitation due to the compound's low water solubility.[1] To avoid this, consider the following strategies:
-
Use of Co-solvents: For in vivo and some in vitro applications, a multi-component solvent system is recommended. A common formulation involves a sequential addition of solvents to maintain solubility.[2][3]
-
Lowering the Final Concentration: If experimentally feasible, reducing the final concentration of this compound in the aqueous solution can help prevent it from exceeding its solubility limit.
-
Sonication and Warming: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[1] However, be cautious with temperature as it may affect the stability of the compound and other components in your experiment. Always prepare solutions fresh for immediate use.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ONX-0914 and its TFA salt.[1][2][4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Q3: How can I prepare a working solution of this compound for in vivo studies?
A3: Several protocols are available for preparing ONX-0914 for in vivo administration. These formulations are designed to improve the bioavailability and prevent precipitation of the compound in a physiological environment.
-
Cyclodextrin-based Formulation: A frequently cited method involves formulating ONX-0914 in 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[5][6]
-
Co-solvent Formulations: A mixture of DMSO, PEG300, Tween-80, and saline is also effective.[2][3][7] It is critical to add the solvents in a specific order to ensure the compound remains dissolved.
Q4: What is the mechanism of action of ONX-0914?
A4: ONX-0914 is a potent and selective inhibitor of the immunoproteasome, specifically targeting the LMP7 (β5i) subunit.[3][4][7] This inhibition blocks the chymotrypsin-like activity of the immunoproteasome, which plays a crucial role in processing antigens for presentation on MHC class I molecules and in the production of pro-inflammatory cytokines.[4][8] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, making it a valuable tool in autoimmune disease and cancer research.[9][10]
Quantitative Solubility Data
The following table summarizes the solubility of ONX-0914 and its TFA salt in various solvents and formulations.
| Compound Form | Solvent/Formulation | Solubility/Concentration | Reference |
| ONX-0914 | DMSO | 50 mg/mL (86.11 mM) | [2] |
| ONX-0914 | DMSO | 100 mg/mL (172.21 mM) | [4] |
| ONX-0914 | DMSO | >10 mM | [1] |
| ONX-0914 | Ethanol | ≥69 mg/mL | [1] |
| ONX-0914 | Water | Insoluble | [1] |
| ONX-0914 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.44 mM) | [2] |
| ONX-0914 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.17 mg/mL (3.74 mM) | [3] |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.60 mM) | [7] |
| ONX-0914 | 4% DMSO in PBS | Not specified, prevents precipitation | [11] |
| ONX-0914 | 10% (w/v) sulfobutylether-β-cyclodextrin + 10 mM sodium citrate (pH 6) | Formulation for 6 or 10 mg/kg administration | [5] |
| ONX-0914 | 1-2 mg/mL in 1 mg/mL Captisol + sodium citrate (pH 3.5) | 1-2 mg/mL | [12] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution to mix.
-
If necessary, gently warm the solution to 37°C or sonicate in an ultrasonic bath for a short period to ensure complete dissolution.[1]
-
Store the stock solution at -20°C for several months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent Formulation)
This protocol is adapted from formulations providing a clear solution of ONX-0914.[3][7]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:
-
4 volumes of PEG300
-
0.5 volumes of Tween-80
-
4.5 volumes of saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.
-
The final solution should be clear. Use this formulation immediately after preparation.[2]
Visual Guides
Caption: Troubleshooting workflow for aqueous dilution of this compound.
Caption: Simplified signaling pathway showing ONX-0914 inhibition of LMP7.
References
- 1. apexbt.com [apexbt.com]
- 2. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
interpreting unexpected results with ONX-0914 TFA
Welcome to the technical support center for ONX-0914 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective immunoproteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the immunoproteasome.[1][2] Its primary target is the low-molecular mass polypeptide-7 (LMP7 or β5i), which is the chymotrypsin-like subunit of the immunoproteasome.[3][4] By inhibiting LMP7, ONX-0914 blocks the chymotrypsin-like activity of the immunoproteasome, which plays a crucial role in protein degradation, antigen presentation, and cytokine production in immune cells.[1][5] It is important to note that while highly selective, at higher concentrations, it may also inhibit other proteasome subunits.[5][6]
Q2: In which cell types is ONX-0914 expected to be most effective?
ONX-0914 is most effective in cells that express the immunoproteasome, which are primarily cells of hematopoietic origin, such as peripheral blood mononuclear cells (PBMCs), lymphocytes, and monocytes.[2][7] Its efficacy is significantly higher in these cell types compared to cells that predominantly express the constitutive proteasome, like neuronal cells or certain kidney cell lines (e.g., HEK 293).[7] Hematopoietic cell lines have been shown to be considerably more sensitive to ONX-0914 than non-hematopoietic lines like SH-SY5Y and HEK 293.[7]
Q3: How should I prepare and store this compound stock solutions?
For optimal results, this compound should be dissolved in a suitable solvent such as DMSO to prepare a concentrated stock solution.[1][2] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2][3] For in vivo studies, the DMSO stock solution can be further diluted in an appropriate vehicle like corn oil immediately before use.[1]
Troubleshooting Guide
Issue 1: No observable effect or lower than expected potency of this compound.
If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps:
Possible Cause 1: Low or absent immunoproteasome expression in the experimental model.
-
Troubleshooting:
-
Verify Immunoproteasome Subunit Expression: Confirm the expression of immunoproteasome subunits (LMP7/β5i, LMP2/β1i, MECL-1/β2i) in your cell line or tissue model using Western blotting or qPCR. Cells with low or absent immunoproteasome expression will be less sensitive to ONX-0914.[7] For example, HEK 293 and SH-SY5Y cells show significantly less sensitivity to ONX-0914 compared to hematopoietic cell lines like THP-1, HL-60, and U937.[7]
-
Consider a Positive Control: Use a cell line known to be sensitive to ONX-0914 (e.g., THP-1) as a positive control to ensure the compound is active.[7][8]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting:
-
Optimize Concentration and Incubation Time: The effective concentration of ONX-0914 can vary between cell lines and experimental setups. Perform a dose-response experiment to determine the optimal concentration for your model. Incubation times may also need to be optimized; some studies have used pulse treatments as short as one hour, while others have used continuous exposure for 48-72 hours.[9]
-
Check Compound Stability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
-
Signaling Pathway: ONX-0914 Inhibition of the Immunoproteasome
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
ONX-0914 TFA cross-reactivity with other proteasome subunits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONX-0914 TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ONX-0914 and what is its reported selectivity?
ONX-0914, also known as PR-957, is a selective inhibitor of the immunoproteasome, with its primary target being the chymotrypsin-like subunit, β5i (also known as LMP7).[1][2][3] It demonstrates significant selectivity for β5i over the corresponding constitutive proteasome subunit, β5.[1] Reports indicate that ONX-0914 is 20- to 40-fold more selective for the β5i subunit compared to the next most sensitive subunits, which are β5 or the immunoproteasome subunit β1i (LMP2).[1][4]
Q2: Does ONX-0914 exhibit cross-reactivity with other proteasome subunits?
Yes, while ONX-0914 is highly selective for β5i, it does exhibit cross-reactivity with other proteasome subunits, particularly at higher concentrations.[1] It can inhibit other catalytic subunits of the immunoproteasome, such as β1i (LMP2), and to a lesser extent, the constitutive proteasome subunits.[5][6] Some studies have shown that ONX-0914 can bind to and inhibit the constitutive β5 subunit, especially in specific tissues like the heart or with prolonged exposure.[7][8]
Q3: What is the mechanism of action of ONX-0914?
ONX-0914 is a tripeptide epoxyketone that acts as a noncompetitive and irreversible inhibitor.[2][3] It covalently binds to the active sites of the proteasome subunits.[9] This irreversible binding leads to a sustained inhibition of the targeted subunits' proteolytic activity.
Q4: What are the expected downstream effects of selective β5i inhibition by ONX-0914?
Selective inhibition of β5i by ONX-0914 has been shown to have several downstream effects, primarily impacting immune responses. These include:
-
Blocking the production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, IL-17, and IFN-γ.[1][4][10]
-
Inhibiting the presentation of certain MHC class I-restricted antigens.[1][4]
-
Attenuating the progression of autoimmune diseases in preclinical models.[1][10]
-
Blocking T-cell differentiation.[3]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of constitutive proteasome inhibition.
-
Possible Cause 1: High Concentration of ONX-0914.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration that provides selective β5i inhibition without significant off-target effects on the constitutive proteasome in your experimental system. It has been noted that concentrations of ONX-0914 below 200 nM have a negligible impact on constitutive proteasomes.[11]
-
-
Possible Cause 2: Cell Type or Tissue Specificity.
-
Troubleshooting Step: Be aware that the selectivity of ONX-0914 can vary between different cell types and tissues. For example, in cardiac tissue, ONX-0914 has been shown to inhibit the standard β5 subunit to a remarkable extent.[7][8] Consider using a cell line with well-characterized immunoproteasome and constitutive proteasome expression levels as a control.
-
-
Possible Cause 3: Prolonged Incubation Time.
-
Troubleshooting Step: As an irreversible inhibitor, prolonged exposure to ONX-0914 may lead to increased off-target inhibition.[7] Consider reducing the incubation time and performing a time-course experiment to find the optimal duration for selective inhibition.
-
Issue 2: Inconsistent or lower-than-expected inhibition of immunoproteasome activity.
-
Possible Cause 1: Reagent Instability.
-
Troubleshooting Step: Ensure proper storage of this compound, protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Low Immunoproteasome Expression.
-
Troubleshooting Step: Confirm the expression levels of immunoproteasome subunits (β5i, β1i, β2i) in your cells or tissue of interest using techniques like qPCR or Western blotting. In some cell types, immunoproteasome expression is inducible by cytokines like IFN-γ.[12] Pre-treatment with IFN-γ can be used to upregulate immunoproteasome levels.
-
-
Possible Cause 3: Assay Sensitivity.
-
Troubleshooting Step: The choice of substrate for proteasome activity assays is crucial. Use a β5i-specific fluorogenic substrate (e.g., Ac-ANW-AMC) for more accurate measurement of immunoproteasome inhibition.[11] The commonly used substrate for chymotrypsin-like activity (Suc-LLVY-AMC) is cleaved by both β5 and β5i.[11][13]
-
Quantitative Data Summary
Table 1: Selectivity of ONX-0914 for Proteasome Subunits
| Subunit | Description | Selectivity vs. β5i | Reference |
| β5i (LMP7) | Immunoproteasome chymotrypsin-like | Primary Target | [1][2] |
| β5 | Constitutive proteasome chymotrypsin-like | 20- to 40-fold less sensitive than β5i | [1] |
| β1i (LMP2) | Immunoproteasome caspase-like | 20- to 40-fold less sensitive than β5i | [1] |
Experimental Protocols
Protocol 1: Determination of Proteasome Subunit-Specific Inhibition using a Fluorogenic Substrate Assay
This protocol allows for the measurement of chymotrypsin-like and β5i-specific proteasome activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., 40 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2, 1 mM ATP)
-
β5i-specific fluorogenic substrate (e.g., Ac-ANW-AMC)
-
Chymotrypsin-like activity fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Broad-spectrum proteasome inhibitor (e.g., Bortezomib or MG-132) as a control for non-specific substrate degradation.[11][14]
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis: Prepare cell lysates from control and ONX-0914-treated cells. Determine the total protein concentration of each lysate.
-
Assay Setup: In a 96-well black microplate, add aliquots of cell lysate to individual wells.
-
Inhibitor Controls: Include wells with lysate and a broad-spectrum proteasome inhibitor to measure non-specific fluorescence.
-
Substrate Addition: Add the β5i-specific substrate (Ac-ANW-AMC) or the general chymotrypsin-like substrate (Suc-LLVY-AMC) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes), protected from light.[11]
-
Fluorescence Measurement: Stop the reaction (e.g., with 2% SDS solution) and measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[11][13]
-
Data Analysis: Subtract the fluorescence values of the inhibitor control wells from the corresponding sample wells. Normalize the activity to the total protein concentration.
Visualizations
References
- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 11. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: ONX-0914 TFA In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONX-0914 TFA in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly for in vivo administration. What formulation should I use?
A1: The solubility of this compound can be challenging. Several formulations have been successfully used for in vivo studies. The choice of vehicle can depend on the administration route.
-
For Subcutaneous (s.c.) or Intravenous (i.v.) Injection: A common and effective vehicle is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin (Captisol) in 10 mM sodium citrate buffer (pH 6).[1][2]
-
For Intraperitoneal (i.p.) Injection: A solution can be prepared by first dissolving ONX-0914 in DMSO and then diluting it in PBS. To avoid precipitation, the final DMSO concentration should be low (e.g., 4%).[3] Another option is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]
-
General Tips: It is recommended to prepare the working solution fresh on the day of use.[4][6] If precipitation occurs, gentle heating and/or sonication can help in dissolution.[4][6] Always ensure the final solution is clear before administration.
Q2: I am not observing the expected therapeutic effect. What could be the reason?
A2: Lack of efficacy can stem from several factors, from dosing to the specifics of the animal model.
-
Suboptimal Dosing: The effective dose of ONX-0914 can vary between different disease models. Doses in the range of 6-12 mg/kg are often reported to be effective.[1] In some models, doses up to 15 mg/kg have been used.[7] It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.
-
Inadequate Dosing Frequency: Treatment schedules can range from daily injections to three times a week.[1][3][8] The frequency should be sufficient to maintain inhibitory concentrations in the target tissue.
-
Loss of Selectivity: At higher concentrations, ONX-0914 can lose its selectivity for the immunoproteasome and inhibit the constitutive proteasome, which could lead to off-target effects and toxicity.[8][9] It is crucial to use a dose that is selective for the immunoproteasome.
-
Model-Specific Factors: The role of the immunoproteasome can vary significantly between different disease models. In some instances, inhibition of the immunoproteasome may not be beneficial or could even be detrimental, as seen in a model of viral myocarditis.[8][10]
-
Compound Stability: Ensure that the compound has been stored correctly and that the formulation is stable. Prepare fresh solutions for each experiment.
Q3: I am observing unexpected toxicity or adverse effects in my animals. What should I do?
A3: Unexpected toxicity can be a sign of off-target effects or issues with the formulation.
-
Reduce the Dose: The most straightforward approach is to lower the dose of ONX-0914. The maximum tolerated dose (MTD) in mice has been reported to be around 30 mg/kg.[11]
-
Check Vehicle Toxicity: The vehicle itself could be causing adverse effects. Administer the vehicle alone to a control group of animals to rule out this possibility.
-
Monitor for Off-Target Effects: At higher doses, ONX-0914 can inhibit the constitutive proteasome, which can lead to cellular toxicity.[9] Consider assessing the inhibition of both immunoproteasome and constitutive proteasome subunits in your target tissues.
-
Unexpected Inflammatory Responses: In some contexts, ONX-0914 treatment has been associated with an increase in certain pro-inflammatory cytokines like IL-6 and TNF-α, and an increase in neutrophils.[3]
Q4: How can I confirm that ONX-0914 is hitting its target in vivo?
A4: To confirm target engagement, you can measure the inhibition of the immunoproteasome subunits in tissues or cells from your experimental animals.
-
Proteasome Activity Assays: Tissues or cells can be collected from treated animals, and proteasome activity can be measured using specific substrates for the different proteasome subunits (e.g., LMP7/β5i, LMP2/β1i, and the constitutive β5 subunit).
-
Western Blotting: Western blotting can be used to detect the covalent binding of ONX-0914 to its target subunits, which results in a shift in their molecular weight.[3]
-
Pharmacodynamic Biomarkers: Downstream effects of immunoproteasome inhibition can also be measured. For example, ONX-0914 has been shown to reduce the production of pro-inflammatory cytokines like IL-17A, IL-23, and IFN-γ, and to inhibit the differentiation of Th1 and Th17 cells.[1][2][3][11]
Quantitative Data Summary
| Parameter | Value | Animal Model | Disease Context | Citation |
| Effective Dose Range | 6 - 15 mg/kg | Mice | Autoimmune diseases, Cancer | [1][3][7] |
| Administration Routes | s.c., i.v., i.p., p.o. | Mice | Various | [1][3][12] |
| Dosing Frequency | Daily to 3 times per week | Mice | Various | [1][3][8] |
| LMP7 (β5i) Inhibition | >95% at maximally tolerated doses | Mice | Acute Lymphoblastic Leukemia | [13] |
| LMP2 (β1i) Inhibition | 60 - 80% at maximally tolerated doses | Mice | Acute Lymphoblastic Leukemia | [13] |
| Selectivity (LMP7 vs. β5) | 15 to 40-fold | In vitro | N/A | [11][14] |
| ED50 (Oral) | 7.62 mg/kg | Mice | Malaria | [12][15] |
| ED50 (Intraperitoneal) | 6.52 mg/kg | Mice | Malaria | [12][15] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: C57BL/6 mice are immunized with MOG35-55 peptide to induce EAE.[1]
-
ONX-0914 Formulation: ONX-0914 is formulated in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[1]
-
Dosing and Administration: Mice are treated with 10 mg/kg ONX-0914 or vehicle via subcutaneous injection three times a week, starting on the day of immunization.[1]
-
Efficacy Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.[1] At the end of the study, brain and spinal cord tissues can be collected for histological analysis of inflammation and demyelination. Lymphocytes can be isolated from draining lymph nodes or the CNS to assess cytokine production and T cell differentiation.[1]
In Vivo Efficacy Study in a Mouse Model of Atherosclerosis
-
Animal Model: LDLr-/- mice are fed a Western-type diet to induce atherosclerosis.[3]
-
ONX-0914 Formulation: ONX-0914 is first solubilized in DMSO and then diluted in PBS to a final DMSO concentration of 4%.[3]
-
Dosing and Administration: Mice are treated with 10 mg/kg ONX-0914 or vehicle via intraperitoneal injection three times a week for the duration of the study.[3]
-
Efficacy Assessment: At the end of the study, atherosclerotic lesion size is quantified in the aortic root.[3] Blood samples are collected to measure lipid levels and inflammatory cytokines.[3] Immune cell populations in the blood, lymph nodes, and spleen are analyzed by flow cytometry.[3]
Visualizations
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: ONX-0914 TFA in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ONX-0914 TFA in mouse experiments. The information is intended for scientists and drug development professionals to help anticipate and minimize potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONX-0914?
ONX-0914 is a selective and irreversible inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i).[1] The immunoproteasome is a variant of the constitutive proteasome found predominantly in cells of hematopoietic origin. By inhibiting LMP7, ONX-0914 modulates the inflammatory response, primarily by altering cytokine production and T-cell differentiation.[2] It has been shown to reduce the differentiation of pro-inflammatory Th1 and Th17 cells.[3][4]
Q2: What is the recommended dose of this compound in mice?
The most commonly reported effective and well-tolerated dose in various mouse models is 10 mg/kg.[2][5][6] However, doses ranging from 6-12 mg/kg have been used successfully.[2] At the 10 mg/kg dose, ONX-0914 has been shown to specifically inhibit the LMP7 subunit of the immunoproteasome in hyperlipidemic mice.[4]
Q3: How should this compound be formulated and administered?
A common and effective formulation is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) and 10 mM sodium citrate at pH 6.[5][6] Administration is typically performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[4][5]
Q4: Is this compound generally considered toxic to mice?
In many preclinical models of autoimmune diseases, this compound is reported to have a good safety profile with minimal side effects compared to broad-spectrum proteasome inhibitors like bortezomib.[3] Studies in wild-type mice have shown no negative impact on body weight or physical performance at a 10 mg/kg dose.[7] Furthermore, it has demonstrated significantly lower neurotoxicity than bortezomib.[3][7]
Q5: What are the known effects of ONX-0914 on non-immune cells?
While ONX-0914 is selective for the immunoproteasome, its effects on non-immune cells can be context-dependent. In a model of coxsackievirus B3-induced myocarditis, ONX-0914 was found to lack selectivity for the cardiac immunoproteasome and instead inhibited the constitutive β5 subunit, potentially exacerbating tissue damage.[8][9] This suggests that in tissues with high levels of inflammation and induced immunoproteasome expression, off-target effects may occur.
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects or Tissue Damage
Symptoms:
-
Increased markers of cardiac stress or damage in your model.
-
Exacerbation of tissue injury in infectious disease models.
Possible Cause: In certain inflammatory contexts, such as viral myocarditis, ONX-0914 may exhibit reduced selectivity and inhibit the constitutive proteasome in non-immune cells like cardiomyocytes.[8][9] This off-target activity can interfere with normal cellular protein homeostasis and lead to cytotoxicity.
Mitigation Strategies:
-
Re-evaluate the timing of administration: In the coxsackievirus B3 myocarditis model, initiating ONX-0914 treatment before the onset of viral cytotoxicity led to increased tissue damage.[8][9] Consider starting treatment after the initial inflammatory insult has occurred.
-
Monitor cardiac and tissue-specific toxicity markers: If your research involves significant inflammation in non-lymphoid tissues, it is crucial to include endpoints that measure potential off-target toxicity.
-
Consider the mouse strain: The adverse cardiac effects were reported in NMRI mice.[8][9] The inflammatory response and, consequently, the expression of the immunoproteasome in non-immune tissues can vary between different mouse strains.
Issue 2: Unexplained Metabolic Changes
Symptoms:
-
Significant changes in body weight, specifically a reduction in white adipose tissue mass.
-
Alterations in blood glucose or plasma triglyceride levels.
Possible Cause: ONX-0914 has been shown to have metabolic effects in mouse models of atherosclerosis, including reducing white adipose tissue mass and improving markers of metabolic syndrome.[4] These effects are thought to be linked to reduced intestinal triglyceride uptake and delayed gastric emptying.[4]
Mitigation Strategies:
-
Acknowledge and account for metabolic effects: If your research is not focused on metabolism, be aware that these changes could be a confounding factor. It is important to monitor body weight and relevant metabolic parameters.
-
Adjust feeding protocols if necessary: Given the potential impact on gastric emptying and nutrient absorption, consider standardizing feeding times relative to drug administration.
-
Use appropriate controls: Ensure that vehicle-treated control groups are carefully monitored for the same metabolic parameters to isolate the effects of ONX-0914.
Issue 3: Lack of Efficacy in Your Model
Symptoms:
-
The expected anti-inflammatory or therapeutic effect is not observed.
Possible Causes:
-
Suboptimal Dosing or Administration Schedule: While 10 mg/kg is common, the optimal dose and frequency can vary between disease models.
-
Timing of Treatment Initiation: As seen in the viral myocarditis model, the timing of administration relative to the disease process can be critical.[8][9]
-
Loss of Efficacy Over Time: One study suggested that the proportion of ONX-0914-bound immunoproteasome subunits could decrease with long-term treatment, potentially indicating a loss of efficacy.[8]
Mitigation Strategies:
-
Optimize Dose and Schedule: If the standard protocol is ineffective, consider a dose-response study or varying the frequency of administration.
-
Adjust the Treatment Window: Experiment with initiating treatment at different stages of the disease progression.
-
Assess Target Engagement: If possible, confirm the inhibition of the LMP7 subunit in your target tissue (e.g., spleen, lymph nodes) via techniques like Western blotting, which can show a shift in the electrophoretic mobility of the LMP7 subunit upon binding to ONX-0914.
Data Summary
Table 1: Overview of this compound Effects in Various Mouse Models
| Mouse Model | Dosage and Administration | Observed Effects | Reported Side Effects/Observations | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, s.c., 3x/week | Attenuated disease progression, reduced CNS inflammation. | Lacking side effects compared to broad-spectrum inhibitors. | [2] |
| Psoriasis (IMQ-induced and Card14ΔE138+/-) | 10 mg/kg, s.c., daily | Reduced skin thickness and inflammation. | Increased spleen weight in one model. | [6] |
| Atherosclerosis (LDLr-/-) | 10 mg/kg, i.p., 3x/week | Reduced atherosclerosis, improved metabolic profile. | Reduced white adipose tissue mass, reduced intestinal lipid uptake. | [4] |
| Duchenne Muscular Dystrophy (mdx) | 10 mg/kg, s.c., on days 2, 4, 6 | No change in muscle structure or function (short-term). | No negative impact on body weight or physical performance in WT mice. | [7] |
| Coxsackievirus B3 Myocarditis (NMRI) | 5-10 mg/kg, s.c., daily | No anti-inflammatory effect; increased viral cytotoxicity when given pre-infection. | Lack of selectivity for cardiac immunoproteasome; potential for tissue damage. | [8][9] |
Experimental Protocols
Standard Protocol for this compound Administration in Mice
-
Formulation:
-
Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate in sterile water, adjusted to pH 6.
-
Dissolve this compound in the vehicle to a final concentration suitable for delivering 10 mg/kg in a reasonable injection volume (e.g., 100 µL per 20g mouse).
-
-
Administration:
-
Monitoring:
-
Monitor mice for changes in body weight, general health, and any signs of distress.
-
Depending on the experimental model, monitor for specific parameters such as clinical scores in EAE, skin thickness in psoriasis, or metabolic markers in atherosclerosis models.
-
At the end of the experiment, tissues can be harvested to assess target engagement and downstream effects.
-
Visualizations
Caption: Mechanism of action of ONX-0914.
References
- 1. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of various properties of alternative salt forms of sulfobutylether-beta-cyclodextrin, (SBE)7M-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cells | Free Full-Text | ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage [mdpi.com]
- 9. researchgate.net [researchgate.net]
ONX-0914 TFA degradation and how to prevent it
Welcome to the technical support center for ONX-0914 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is ONX-0914 and how does it work?
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome.[1][2] Specifically, it targets the chymotrypsin-like activity of the LMP7 (low-molecular-mass polypeptide 7 or β5i) subunit.[2][3] At higher concentrations, it can also inhibit the LMP2 (β1i) subunit.[4] By inhibiting the immunoproteasome, ONX-0914 can modulate various cellular processes, including cytokine production and T-cell differentiation, making it a valuable tool in immunology and cancer research.[3][5]
Q2: What is the significance of the TFA salt form?
ONX-0914 is supplied as a trifluoroacetic acid (TFA) salt. TFA is commonly used during the synthesis and purification of peptide-like molecules.[6][7][8] It is important to be aware that the TFA counterion itself can sometimes have biological effects or interfere in certain assays.[8][9] For sensitive cell-based experiments, some researchers opt to exchange the TFA salt for a different salt form, such as hydrochloride (HCl).[7][8]
Q3: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years[1] | Store sealed and away from moisture.[3] |
| Stock Solution in DMSO | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][3] | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Troubleshooting Guide
Issue 1: Loss of this compound activity or inconsistent results.
This is often related to compound degradation. Here are some potential causes and solutions:
-
Improper Storage: Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[1][3]
-
Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your stock solution as this can lead to degradation. Prepare single-use aliquots.[1][3]
-
Moisture Contamination: Moisture can lead to hydrolysis of the compound. Ensure you are using anhydrous solvents and store the solid compound in a desiccator. Using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
-
Age of Stock Solution: Do not use stock solutions that have been stored beyond the recommended duration.
Logical Flow for Troubleshooting Inconsistent Activity:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
Validation & Comparative
Validating ONX-0914 TFA's Inhibition of LMP7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONX-0914 trifluoroacetate (TFA) and its inhibitory effects on the Low Molecular Mass Polypeptide 7 (LMP7 or β5i) subunit of the immunoproteasome. The performance of ONX-0914 TFA is evaluated against other notable LMP7 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Introduction to this compound and LMP7
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, with a primary affinity for the LMP7 subunit, which exhibits chymotrypsin-like activity.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing antigens for presentation on MHC class I molecules, as well as regulating cytokine production.[3][4] Consequently, inhibitors of the immunoproteasome, and specifically of LMP7, are valuable tools for studying immune responses and are being investigated as potential therapeutics for autoimmune diseases and certain cancers.[5][6]
ONX-0914 is an irreversible inhibitor that covalently binds to the active site of LMP7.[1] While highly selective for LMP7, it has been shown to inhibit other proteasome subunits, such as LMP2 (β1i) and the constitutive β5 subunit, at higher concentrations or with prolonged exposure.[6][7] This guide will compare its activity and selectivity with other known inhibitors.
Comparison of LMP7 Inhibitors
To validate the efficacy and selectivity of ONX-0914, it is essential to compare it with other molecules targeting LMP7. This includes highly selective inhibitors like M3258 and broad-spectrum proteasome inhibitors such as Bortezomib that also exhibit activity against LMP7.
Quantitative Data on Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against the catalytic subunits of the immunoproteasome (LMP7, LMP2, MECL-1) and the constitutive proteasome (β5, β1, β2). This data allows for a direct comparison of potency and selectivity.
| Inhibitor | LMP7 (β5i) IC50 (nM) | LMP2 (β1i) IC50 (nM) | MECL-1 (β2i) IC50 (nM) | β5 IC50 (nM) | β1 IC50 (nM) | β2 IC50 (nM) | Notes |
| This compound | ~10[2] | >200-400[2] | >1000[8] | ~200-400[2] | >1000[8] | >1000[8] | 20- to 40-fold more selective for LMP7 over β5 and LMP2.[2] At 1µM, it completely inhibits LMP7 and ~50% of β5, LMP2, and β1.[8] |
| M3258 | 4.1[9] | >30,000[9] | >30,000[9] | 2,519[9] | >30,000[9] | >30,000[9] | A highly potent, reversible, and selective LMP7 inhibitor.[10][11] |
| Bortezomib | 3.3[12] | 5.5[12] | - | 8.2[12] | - | - | A potent, non-selective proteasome inhibitor.[12] |
| PRN1126 | - | - | - | - | - | - | Described as a highly selective LMP7 inhibitor, but specific IC50 values are not readily available in the provided context. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize LMP7 inhibitors.
In Vitro Proteasome Inhibition Assay
This assay measures the enzymatic activity of the proteasome subunits in the presence of an inhibitor using a fluorogenic peptide substrate.
1. Lysate Preparation:
-
Culture cells (e.g., HeLa or hematopoietic cell lines) and, if necessary, induce immunoproteasome expression by treating with interferon-gamma (IFN-γ) at 500 U/ml for 48 hours.[13]
-
Lyse the cells in a proteasome activity lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, and a protease inhibitor cocktail).[13]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Enzymatic Assay:
-
In a 96-well plate, incubate the cell lysate with varying concentrations of the inhibitor (e.g., ONX-0914) for a specified time (e.g., 30 minutes at 37°C).
-
Add a fluorogenic substrate specific for the desired proteasome subunit. For LMP7 (β5i), Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-Amino-4-methylcoumarin) is commonly used.[13] For β5, Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) can be used.[14]
-
Monitor the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence corresponds to the enzymatic activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Proteasome Subunit Expression
Western blotting is used to detect the presence and relative abundance of specific proteasome subunits in cell lysates.
1. Sample Preparation:
-
Prepare cell lysates as described in the in vitro inhibition assay protocol.
-
Denature the protein samples by boiling in Laemmli sample buffer.[15]
2. Gel Electrophoresis and Transfer:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][16]
3. Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the proteasome subunit of interest (e.g., anti-LMP7).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16] A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
Visualizations
Signaling Pathway of the Immunoproteasome
The following diagram illustrates the central role of the immunoproteasome in the adaptive immune response, which is modulated by inhibitors like ONX-0914.
Caption: Role of the immunoproteasome in antigen presentation and its inhibition by ONX-0914.
Experimental Workflow for Inhibitor Validation
This diagram outlines a typical workflow for assessing the efficacy of an LMP7 inhibitor.
Caption: Workflow for evaluating an LMP7 inhibitor's efficacy and cytotoxicity.
Conclusion
This compound is a well-characterized inhibitor of the immunoproteasome subunit LMP7. While it demonstrates potent and selective inhibition of LMP7, it is important for researchers to consider its off-target effects on LMP2 and the constitutive proteasome, particularly at higher concentrations. In comparison to a highly selective inhibitor like M3258, ONX-0914 shows a broader inhibitory profile. This can be advantageous in contexts where the inhibition of multiple immunoproteasome subunits provides a synergistic therapeutic effect, as has been suggested in some models of autoimmunity.[6] However, for studies requiring precise targeting of LMP7, more selective compounds may be preferable. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the continued investigation and validation of ONX-0914 and other immunoproteasome inhibitors in various research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 4. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. embopress.org [embopress.org]
- 8. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. M3258 Datasheet DC Chemicals [dcchemicals.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
A Comparative Guide to the Selectivity of ONX-0914 TFA and Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent proteasome inhibitors: ONX-0914 TFA and carfilzomib. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research applications.
Executive Summary
This compound and carfilzomib are both potent proteasome inhibitors, yet they exhibit distinct selectivity profiles for the catalytic subunits of the constitutive proteasome and the immunoproteasome. This compound is a highly selective inhibitor of the immunoproteasome subunit β5i (LMP7). In contrast, carfilzomib is a broader spectrum inhibitor, potently targeting the β5 and β5i subunits, with additional activity against other subunits at higher concentrations. This difference in selectivity has significant implications for their biological effects and potential therapeutic applications.
Data Presentation: Quantitative Selectivity of this compound and Carfilzomib
The following table summarizes the inhibitory concentrations (IC50) of this compound and carfilzomib against the catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i, β2i, β5i). It is important to note that the presented data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Target Subunit | This compound IC50 (nM) | Carfilzomib IC50 (nM) |
| Constitutive Proteasome | ||
| β1 (Caspase-like) | >1000[1] | 618 ± 149[2] |
| β2 (Trypsin-like) | >1000[1] | 379 ± 107[2] |
| β5 (Chymotrypsin-like) | ~200-400 (estimated 20-40 fold less potent than against β5i)[1][3] | 5.2 [from purified proteasome], 21.8 ± 7.4 [in cell lines][2] |
| Immunoproteasome | ||
| β1i (LMP2) | ~200-400 (inhibited by 60% at efficacious doses)[3] | 22-33% inhibition at 20 mg/m² dose[4] |
| β2i (MECL-1) | Minor effects at efficacious doses[3] | 31-46% inhibition at 20 mg/m² dose[4] |
| β5i (LMP7) | 10-20[1][3] | 14 [from purified proteasome], 77-80% inhibition at 20 mg/m² dose[4] |
Experimental Protocols
Determining Proteasome Subunit Selectivity using Competitive Activity-Based Protein Profiling (ABPP)
This method allows for the direct assessment of an inhibitor's ability to compete with a broad-spectrum or subunit-selective activity-based probe for binding to the active sites of proteasome subunits.
1. Cell Culture and Lysate Preparation:
-
Culture cells of interest (e.g., multiple myeloma cell lines for carfilzomib, or immune cell lines like RPMI-8226 for ONX-0914) to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Competitive Inhibition:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in lysis buffer.
-
Aliquot the lysate and pre-incubate with a range of concentrations of the test inhibitor (this compound or carfilzomib) or vehicle control (DMSO) for 1 hour at 37°C.
3. Activity-Based Probe Labeling:
-
Following pre-incubation, add a fluorescently-tagged, pan-reactive (e.g., Me4BodipyFL-Ahx3L3VS) or subunit-selective activity-based probe to each reaction to a final concentration of 1 µM.
-
Incubate for 1-2 hours at 37°C.
4. SDS-PAGE and Fluorescence Scanning:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on a 12.5% SDS-PAGE gel.
-
Visualize the labeled proteasome subunits using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore on the probe.
-
The intensity of the fluorescent band corresponding to each proteasome subunit will be inversely proportional to the inhibitory activity of the compound at that subunit.
5. Data Analysis:
-
Quantify the fluorescence intensity of each band using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each band to a loading control (e.g., Coomassie staining of the gel).
-
Plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration.
-
Calculate the IC50 value for each subunit by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
The distinct selectivity profiles of this compound and carfilzomib lead to different downstream cellular consequences.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive activity-based protein profiling (ABPP) workflow used to determine inhibitor selectivity.
References
A Head-to-Head Comparison of ONX-0914 TFA and KZR-616 for Autoimmune Disease Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for autoimmune diseases, selective inhibition of the immunoproteasome has emerged as a promising strategy. This approach targets the inflammatory processes that drive autoimmunity while potentially sparing the normal physiological functions of the constitutive proteasome, thereby offering a wider therapeutic window compared to non-selective proteasome inhibitors. Two key players in this field are ONX-0914 TFA (also known as PR-957) and KZR-616 (Zetomipzomib). This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their autoimmune disease research.
Mechanism of Action: Targeting the Immunoproteasome
Both ONX-0914 and KZR-616 are inhibitors of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is integral to the activation and differentiation of immune cells, as well as the production of pro-inflammatory cytokines. By inhibiting the catalytic activity of specific immunoproteasome subunits, these compounds can modulate downstream inflammatory signaling pathways.
The immunoproteasome contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). ONX-0914 was initially characterized as a selective inhibitor of the LMP7 subunit.[1][2][3] However, further studies have revealed that at efficacious doses, it also inhibits the LMP2 subunit.[4] KZR-616 was developed as a next-generation immunoproteasome inhibitor with an improved pharmacokinetic profile and also targets both the LMP7 and LMP2 subunits.[5][6] The dual inhibition of LMP7 and LMP2 is believed to be crucial for achieving a broad anti-inflammatory effect.[7]
Quantitative Data Comparison
A direct comparison of the inhibitory activity and preclinical/clinical efficacy of ONX-0914 and KZR-616 is crucial for experimental design. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target Subunit | Human IC50 (nM) | Murine IC50 (nM) | Selectivity (Constitutive vs. Immunoproteasome) |
| ONX-0914 | LMP7 (β5i) | ~10-20 | - | 20- to 40-fold for β5i over β5[3][4] |
| LMP2 (β1i) | Inhibits at efficacious doses[4] | - | - | |
| KZR-616 | LMP7 (β5i) | 39[5] | 57[5] | ~17-fold for β5i over β5c[1] |
| LMP2 (β1i) | 131[5] | 179[5] | >80-fold for β1i over β1c[1] | |
| MECL-1 (β2i) | 623[5] | - | - | |
| β5c | 688[5] | - | - |
Table 2: Preclinical Efficacy in Autoimmune Disease Models
| Disease Model | Compound | Key Findings |
| Rheumatoid Arthritis (Collagen-Induced Arthritis) | ONX-0914 | Attenuated disease progression.[2][3] |
| KZR-616 | Blocked disease progression. | |
| Systemic Lupus Erythematosus (SLE) (NZB/W F1 mice) | ONX-0914 | Attenuated disease progression. |
| KZR-616 | Resulted in complete resolution of proteinuria that was maintained after cessation of dosing; reduced autoantibody production and renal IgG deposition.[8] | |
| Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) | ONX-0914 | Attenuated disease progression, reduced cytokine-producing CD4+ cells in the CNS, and impaired Th1 and Th17 differentiation. |
| Psoriasis (Imiquimod-induced and Card14ΔE138+/- mice) | ONX-0914 | Significantly reduced skin thickness, inflammation scores, and pathological lesions.[9] |
| Autoimmune Myositis (C-protein Induced Myositis) | ONX-0914 & KZR-616 | Both induced an improvement in muscle function.[10] |
Table 3: Clinical Trial Overview for KZR-616
| Indication | Phase | Key Outcomes |
| Lupus Nephritis | Phase 2 (MISSION) | 64.7% of patients achieved an overall renal response (ORR) at 24 weeks. The treatment was well-tolerated.[11] |
| Dermatomyositis & Polymyositis | Phase 2 (PRESIDIO) | No differentiation from placebo was observed on the primary endpoint.[12] |
| Autoimmune Hepatitis | Phase 2a (PORTOLA) | Ongoing, top-line data expected in the first half of 2025.[10] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are outlines of key experimental protocols used to evaluate ONX-0914 and KZR-616.
In Vitro Cytokine Inhibition Assay
This assay assesses the ability of the inhibitors to block the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) to induce cytokine production from monocytes/macrophages, or with anti-CD3/anti-CD28 antibodies to stimulate T-cells.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of ONX-0914 or KZR-616 for a specified time (e.g., 1 hour) before stimulation.
-
Cytokine Measurement: After a 24-hour incubation with the stimulus, the supernatant is collected, and the levels of cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA or a multiplex bead-based assay.[8]
T-Helper Cell Differentiation Assay
This protocol evaluates the effect of the inhibitors on the differentiation of naive CD4+ T-cells into pro-inflammatory Th1 and Th17 subsets.
-
Cell Isolation: Naive CD4+ T-cells are isolated from human or mouse lymphoid tissues.
-
Differentiation Conditions: Cells are cultured in the presence of anti-CD3/anti-CD28 antibodies and specific cytokine cocktails to drive differentiation towards Th1 (IL-12) or Th17 (IL-6, TGF-β, IL-23) lineages.
-
Inhibitor Treatment: ONX-0914 or KZR-616 is added to the culture medium at the time of activation.
-
Analysis: After 3-5 days, the differentiation status is assessed by intracellular staining for lineage-specific transcription factors (T-bet for Th1, RORγt for Th17) and cytokines (IFN-γ for Th1, IL-17A for Th17) followed by flow cytometry analysis.[12][9]
Summary and Conclusion
Both ONX-0914 and KZR-616 are valuable research tools for investigating the role of the immunoproteasome in autoimmune diseases.
ONX-0914 has been extensively used in preclinical studies and has a well-documented efficacy profile in a wide range of autoimmune models.[4][12][9][13] Its primary limitation is its relatively low solubility and selectivity compared to newer compounds, which has precluded its advancement into clinical trials.[1][4]
KZR-616 represents a more clinically advanced option. It was specifically designed to have an improved pharmacokinetic profile suitable for clinical development.[7] Preclinical data demonstrate its potent and broad anti-inflammatory effects, often superior to those observed with ONX-0914.[8][10] Furthermore, KZR-616 has undergone clinical evaluation in several autoimmune indications, providing valuable translational data.[12][11]
For researchers focusing on fundamental mechanisms of immunoproteasome function in various preclinical models, ONX-0914 remains a relevant and cost-effective tool. However, for studies aiming for greater clinical translation or requiring a compound with a more favorable pharmacological profile, KZR-616 is the superior choice. The selection between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the long-term goals of the investigation.
References
- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 ((2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 12. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoproteasome Inhibition: A Comparative Guide to Alternatives for ONX-0914 TFA
For researchers, scientists, and drug development professionals, the selective inhibition of the immunoproteasome represents a promising therapeutic strategy for a range of autoimmune diseases and hematological malignancies. While ONX-0914 (also known as PR-957) has been a pivotal tool in advancing our understanding of immunoproteasome function, a new generation of inhibitors offers improved selectivity, potency, and pharmaceutical properties. This guide provides a comprehensive comparison of key alternatives to ONX-0914 TFA, supported by experimental data, detailed methodologies, and pathway visualizations to inform your research and development efforts.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its catalytic subunits, LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i), play a crucial role in processing antigens for presentation by MHC class I molecules and in regulating cytokine production.[1][2] Dysregulation of immunoproteasome activity has been implicated in the pathophysiology of various autoimmune disorders, making it an attractive therapeutic target.[3][4]
Broad-spectrum proteasome inhibitors like bortezomib and carfilzomib, while effective in treating certain cancers, also inhibit the constitutive proteasome, leading to significant side effects.[5][6] This has driven the development of inhibitors with high selectivity for the immunoproteasome subunits over their constitutive counterparts (β5, β1, and β2), aiming for a wider therapeutic window.[1][5] ONX-0914 was a first-in-class selective inhibitor of the LMP7 subunit, demonstrating therapeutic potential in preclinical models of autoimmune diseases.[1][5] However, its development has been hampered by poor pharmaceutical properties, including low solubility.[7][8] This has paved the way for the emergence of novel immunoproteasome inhibitors with improved characteristics.
Comparative Analysis of Immunoproteasome Inhibitors
A new wave of selective immunoproteasome inhibitors has entered the research and clinical landscape, each with a unique profile of potency, selectivity, and mechanism of action. Key alternatives to ONX-0914 include KZR-616, M3258, PRN1126, and PR-924. The following table summarizes their performance characteristics based on available preclinical data.
| Inhibitor | Target Subunit(s) | IC50 (nM) vs. LMP7 (β5i) | Selectivity (fold) vs. β5 | Other Notable Inhibited Subunits (IC50) | Mechanism of Action | Status |
| ONX-0914 (PR-957) | Primarily LMP7 (β5i) | 22 - 39 | 20 - 40 | LMP2 (β1i) at higher concentrations | Covalent, Irreversible (Epoxyketone) | Preclinical |
| KZR-616 | LMP7 (β5i), LMP2 (β1i), MECL-1 (β2i) | 39 | 18 | LMP2 (β1i) - 131 nM, MECL-1 (β2i) - 623 nM | Covalent, Irreversible (Epoxyketone) | Clinical (Phase II) |
| M3258 | Highly selective LMP7 (β5i) | - | >300 | - | Reversible (Boronic acid) | Clinical (Phase I) |
| PRN1126 | Highly selective LMP7 (β5i) | Potent | High | - | Reversible Covalent | Preclinical |
| PR-924 | Highly selective LMP7 (β5i) | 22 | >100 | - | Covalent, Irreversible (Epoxyketone) | Preclinical |
| Delanzomib (CEP-18770) | β5 and β1 subunits of both proteasomes | - | - | Potent inhibitor of chymotrypsin-like and caspase-like activities | Reversible (Boronic acid) | Clinical (Terminated) |
Key Insights from the Comparison:
-
KZR-616 , the first selective immunoproteasome inhibitor to enter clinical trials, exhibits a broader inhibition profile, targeting all three immunoproteasome subunits.[8][9] This pan-immunoproteasome inhibition is suggested to be crucial for its anti-inflammatory effects.[7][9]
-
M3258 stands out for its high selectivity for LMP7 over the constitutive β5 subunit and its reversible mechanism of action.[7] This profile may offer an improved safety margin.
-
PRN1126 and PR-924 are both highly selective for LMP7.[3][5] However, studies with highly selective LMP7 inhibitors have indicated that targeting this subunit alone may not be sufficient for therapeutic efficacy in some autoimmune models, highlighting the potential importance of co-inhibiting other immunoproteasome subunits.[4][7]
-
Delanzomib , a boronic acid-based inhibitor, showed activity against both constitutive and immunoproteasomes. Although its clinical development for multiple myeloma was halted due to toxicity, it demonstrated efficacy in preclinical models of autoimmune disease.[10][11]
Experimental Methodologies
The evaluation of these inhibitors relies on a set of standardized biochemical and cell-based assays. Below are representative protocols for key experiments.
Proteasome Activity Assay
This assay measures the enzymatic activity of isolated proteasomes or proteasomes within cell lysates in the presence of specific fluorogenic substrates.
Protocol:
-
Preparation of Proteasomes: Isolate 20S immunoproteasomes and constitutive proteasomes from appropriate cell lines (e.g., LCL721.174 for constitutive, LCL721.145 for immunoproteasome) or tissues.
-
Inhibitor Incubation: Pre-incubate the isolated proteasomes with varying concentrations of the test inhibitor (e.g., ONX-0914, KZR-616) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add a fluorogenic substrate specific for the desired catalytic activity. For chymotrypsin-like activity (LMP7 and β5), Suc-LLVY-AMC is commonly used.
-
Fluorescence Measurement: Monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Cytokine Secretion Assay
This assay assesses the effect of immunoproteasome inhibitors on the production and secretion of pro-inflammatory cytokines from immune cells.
Protocol:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., monocytes, dendritic cells).
-
Inhibitor Treatment: Pre-treat the cells with different concentrations of the immunoproteasome inhibitor for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide [LPS] for monocytes).
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-23) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the effect of the inhibitor on cytokine secretion and calculate the IC50 values.
Signaling Pathways and Experimental Workflows
The inhibition of the immunoproteasome impacts downstream signaling pathways crucial for the immune response. The following diagrams illustrate these relationships and a typical experimental workflow for inhibitor screening.
Caption: Role of the immunoproteasome in immune signaling pathways.
Caption: A typical workflow for the discovery and development of novel immunoproteasome inhibitors.
Conclusion
The landscape of immunoproteasome inhibition is rapidly evolving, with several promising alternatives to this compound emerging. Compounds like KZR-616 and M3258, with their distinct selectivity profiles and mechanisms of action, are paving the way for a new generation of targeted therapies for autoimmune diseases and cancer. The choice of inhibitor will depend on the specific research question or therapeutic goal, with considerations for the desired subunit selectivity, mechanism of action (reversible vs. irreversible), and the growing understanding that co-inhibition of multiple immunoproteasome subunits may be necessary for optimal efficacy in certain contexts. This guide provides a foundational comparison to aid in the selection of the most appropriate tool for your investigations into the complex and therapeutically relevant biology of the immunoproteasome.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Delanzomib, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ONX-0914 and Other LMP7 Inhibitors
The immunoproteasome is a specialized form of the proteasome complex that plays a crucial role in the immune system, primarily through its involvement in processing antigens for presentation by MHC class I molecules and regulating cytokine production.[1][2] Its catalytic activity is mediated by three subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[3] The LMP7 subunit, in particular, possesses chymotrypsin-like activity and has emerged as a significant therapeutic target for autoimmune diseases and some cancers.[4][5] ONX-0914 (also known as PR-957) is a well-characterized, selective inhibitor of the LMP7 subunit.[4][6] This guide provides an objective comparison of the efficacy of ONX-0914 with other LMP7 inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of LMP7 Inhibitors
ONX-0914 is an epoxyketone-based irreversible inhibitor that selectively targets the LMP7 subunit of the immunoproteasome.[4][6] However, its efficacy and selectivity are often compared with other compounds targeting the same subunit, as well as with pan-proteasome inhibitors that also affect LMP7.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The selectivity of an LMP7 inhibitor is determined by comparing its IC50 value for LMP7 to its IC50 values for other proteasome subunits, both constitutive (β5, β1, β2) and immunoproteasome (LMP2, MECL-1).
While ONX-0914 is primarily known as an LMP7 inhibitor, studies have shown that at concentrations commonly used in vitro (e.g., 300 nM) and with prolonged exposure, it also significantly inhibits the LMP2 subunit.[7][8][9] This co-inhibition of LMP7 and LMP2 appears to be crucial for its broad anti-inflammatory effects, as highly selective LMP7 inhibitors like PRN1126 have shown diminished efficacy in some models when used alone.[7][8] For instance, the combination of a strictly LMP7-selective inhibitor with an LMP2-specific inhibitor was required to reduce IL-6 secretion and impair Th17 differentiation, effects that are observed with ONX-0914 alone.[8]
Other inhibitors such as M3258 show high selectivity for LMP7 with an IC50 of 4.1 nmol/L, while pan-proteasome inhibitors like bortezomib inhibit both constitutive and immunoproteasome subunits with comparable potency.[10] KZR-616, a derivative of ONX-0914 currently in clinical trials, also inhibits both LMP7 and LMP2.[11][12]
| Inhibitor | Target Subunit(s) | LMP7 IC50 (nM) | LMP2 IC50 (nM) | β5 IC50 (nM) | Reference |
| ONX-0914 (PR-957) | LMP7, LMP2 | ~10-20 | ~80-100 | ~400-800 | [11] |
| M3258 | LMP7 | 4.1 | >10,000 | >10,000 | [10] |
| Bortezomib | Pan-proteasome | 2.3 | 7.3 | ~5 | [10] |
| Carfilzomib | Pan-proteasome | ~5 | ~10 | ~6 | [10] |
| Ixazomib | Pan-proteasome | ~3 | ~15 | ~7 | [13] |
| KZR-616 | LMP7, LMP2 | N/A | N/A | N/A | [11][12] |
| PRN1126 | LMP7 | <10 | >10,000 | >10,000 | [7][8] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The values presented are approximations from the cited literature.
In Vivo Efficacy
The therapeutic potential of ONX-0914 has been demonstrated in various preclinical models of autoimmune and inflammatory diseases.
-
Arthritis: In mouse models of collagen-induced arthritis, ONX-0914 administered at doses of 2-10 mg/kg ameliorated disease symptoms, blocked disease progression, and reduced circulating levels of autoantibodies.[2][4]
-
Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE), a mouse model for MS, ONX-0914 treatment delayed disease onset, reduced disease severity, and impaired the differentiation of pro-inflammatory Th1 and Th17 cells.[14]
-
Colitis: In a chemically induced model of colitis, ONX-0914 treatment reduced tumor numbers and enhanced survival rates, likely by limiting inflammation-mediated tumor development.[5]
-
Acute Lymphoblastic Leukemia (ALL): ONX-0914 has shown efficacy in delaying tumor growth in mouse xenograft models of ALL, with effects comparable to bortezomib in the initial treatment phase.[12]
A key finding from these in vivo studies is that the efficacy of ONX-0914 often relies on the inhibition of multiple immunoproteasome subunits.[11] For instance, a highly selective LMP7 inhibitor was not as effective in some autoimmune models, suggesting that the co-inhibition of LMP2 by ONX-0914 is critical for its therapeutic effects.[11]
Signaling Pathways and Experimental Workflows
Inhibition of LMP7 by ONX-0914 impacts several downstream signaling pathways, primarily by modulating cytokine production and T-cell differentiation.[4][7] LMP7 inhibition has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, IL-17, IL-23, and TNF-α.[2][5] Furthermore, it can regulate the TGFβ/Smad signaling pathway, which is involved in neuroinflammation and remyelination.[15]
Caption: Simplified signaling pathway of ONX-0914 action.
The general workflow for evaluating the efficacy of an LMP7 inhibitor like ONX-0914 involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for LMP7 inhibitor evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of LMP7 inhibitors.
Cellular Proteasome Activity Assay
This assay measures the activity of specific proteasome subunits in cell lysates.
-
Cell Preparation:
-
Culture cell lines (e.g., MM.1S, U266B1) or isolate primary cells like peripheral blood mononuclear cells (PBMCs).[10]
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of PBS.[10]
-
Incubate the cells with various concentrations of the inhibitor (e.g., ONX-0914) or DMSO (vehicle control) for a specified period (e.g., 1-2 hours) at 37°C.[2][10]
-
-
Lysis and Substrate Addition:
-
Add 50 µL of a lysis buffer containing a fluorogenic peptide substrate specific for the subunit of interest. For LMP7 (chymotrypsin-like activity), (Ac-ANW)2R110 or Suc-LLVY-AMC are commonly used.[8][10]
-
Incubate the plate at 37°C for a duration determined by the linear range of the assay (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for AMC-based substrates).
-
Calculate the percentage of inhibition relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[10]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on ATP levels.
-
Cell Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 for cytotoxicity from the dose-response curve.
-
Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of specific cytokines released into the cell culture supernatant.
-
Cell Stimulation and Supernatant Collection:
-
Isolate PBMCs or use splenocytes and culture them in a 96-well plate.
-
Pre-treat the cells with the LMP7 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate for 24-48 hours.
-
Centrifuge the plate and collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit (e.g., for IL-6, TNF-α) and follow the manufacturer's instructions.[9][16]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
In Vivo Efficacy in a Mouse Model of EAE
This protocol describes a common method for assessing the efficacy of an LMP7 inhibitor in a model of multiple sclerosis.
-
Induction of EAE:
-
Immunize C57BL/6 mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).[14]
-
Administer pertussis toxin intravenously on the day of immunization and two days later.
-
-
Inhibitor Treatment:
-
Prepare ONX-0914 in a suitable vehicle.
-
Administer the inhibitor (e.g., 10 mg/kg) via subcutaneous or intravenous injection, typically starting from the day of immunization and continuing three times a week.[14] A control group receives the vehicle only.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).[14]
-
Record body weight daily.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and harvest tissues (e.g., brain, spinal cord, lymph nodes) for further analysis, such as histology to assess inflammation and demyelination, or flow cytometry to analyze immune cell populations.[14]
-
References
- 1. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. embopress.org [embopress.org]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of ONX-0914 TFA and Bortezomib on Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuronal effects of two proteasome inhibitors: ONX-0914 TFA, a selective immunoproteasome inhibitor, and bortezomib, a broad-spectrum proteasome inhibitor. The information presented is collated from preclinical research to highlight their differential impacts on neuronal viability, signaling pathways, and potential for neurotoxicity.
Executive Summary
Bortezomib, a cornerstone in the treatment of multiple myeloma, is associated with a significant risk of peripheral neuropathy, a dose-limiting side effect.[1] In contrast, ONX-0914, an inhibitor of the β5i (LMP7) subunit of the immunoproteasome, demonstrates significantly lower neurotoxicity in preclinical models.[1][2] This difference is primarily attributed to the distinct expression patterns of their respective targets. Neurons predominantly express the constitutive proteasome, the primary target of bortezomib, making them susceptible to its inhibitory effects. The immunoproteasome, targeted by ONX-0914, is mainly expressed in cells of hematopoietic origin.[1] This guide delves into the experimental data that substantiates these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies comparing the effects of ONX-0914 and bortezomib on neurons.
Table 1: Neuronal Viability
| Parameter | ONX-0914 | Bortezomib | Cell Type | Duration | Source |
| TD50 (μM) | 0.121 | 0.007 | Primary Rat Cortical Co-cultures | 48 hours | [3] |
TD50 (Toxic Dose 50): The concentration of the drug that causes a 50% reduction in the number of surviving neurons.
Table 2: Effects on Key Neuronal Signaling Proteins
| Protein | Treatment | Concentration (µM) | Duration (hours) | Change Relative to Control | Source |
| Cleaved Caspase-3 | ONX-0914 | 0.5 | 24 | Increased | [1] |
| Bortezomib | 0.01 | 24 | Significantly Increased | [1][4] | |
| Bortezomib | 0.1 | 24 | Significantly Increased | [1][4] | |
| pCREB/CREB Ratio | ONX-0914 | 0.1 | 24 | Slight Increase | [1][4] |
| Bortezomib | 0.1 | 24 | Slight Increase | [1][4] | |
| NF-κB (p65) | ONX-0914 | 0.5 | 48 | Decreased | [2] |
| Bortezomib | 0.1 | 48 | Decreased | [2] |
Table 3: Proteasome Subunit Inhibition
| Inhibitor | Subunit | IC50 (nM) | Selectivity | Source |
| ONX-0914 | β5i (Immunoproteasome) | 22 | 20- to 40-fold more selective for β5i over β5 | [2] |
| β5 (Constitutive) | - | |||
| β1i (Immunoproteasome) | - | |||
| Bortezomib | β5i (Immunoproteasome) | 3.3 | Broad-spectrum | [2] |
| β5 (Constitutive) | 8.2 | [2] | ||
| β1i (Immunoproteasome) | 5.5 | [2] | ||
| β1 (Constitutive) | 140 | [2] | ||
| β2i (Immunoproteasome) | 940 | [2] | ||
| β2 (Constitutive) | 1500 | [2] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
1. Neuronal Cell Viability Assay
-
Cell Culture: Primary cortical co-cultures were prepared from Wistar rats at embryonic day 18. Neurons were seeded on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. Experiments were conducted at 14 days in vitro (DIV).
-
Treatment: Cells were treated with varying concentrations of ONX-0914 (0.01 to 0.5 μM) or bortezomib (0.001 to 0.05 μM) for 24 and 48 hours.
-
Analysis: After treatment, cells were fixed with 4% paraformaldehyde and stained for the neuronal marker MAP2. The number of surviving neurons was quantified by counting MAP2-positive cells from multiple images per condition using fluorescence microscopy. The TD50 values were calculated from the dose-response curves.
2. Western Blot Analysis of Signaling Proteins
-
Cell Culture and Treatment: Primary cortical cultures (DIV14) were treated with ONX-0914 or bortezomib at the indicated concentrations and durations.
-
Lysate Preparation: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against cleaved caspase-3, CREB, pCREB, and NF-κB p65. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin or Coomassie staining).
Mandatory Visualization
Signaling Pathways
Caption: Bortezomib's impact on neuronal signaling pathways.
Caption: ONX-0914's selective action and reduced neuronal impact.
Experimental Workflow
Caption: Workflow for assessing differential neurotoxicity.
Discussion of Differential Effects
The experimental data consistently demonstrates that ONX-0914 is significantly less toxic to neurons than bortezomib. The approximately 17-fold higher TD50 value for ONX-0914 in primary neuronal cultures highlights this substantial difference in neurotoxicity.[3]
The underlying mechanism for this disparity lies in the selective targeting of the immunoproteasome by ONX-0914. Neurons have low expression levels of immunoproteasome subunits, and therefore, their cellular machinery is less affected by ONX-0914. Bortezomib, on the other hand, potently inhibits the constitutive proteasome, which is abundant and essential for normal neuronal function, including protein homeostasis, which is critical for cell survival.[1]
The differential effects on downstream signaling pathways further illuminate the mechanisms of neurotoxicity. Bortezomib treatment leads to a significant and early activation of caspase-3, a key executioner of apoptosis, at concentrations where ONX-0914 has no effect.[1][4] This suggests that bortezomib more readily triggers the apoptotic cascade in neurons.
While both drugs can influence NF-κB and CREB signaling, the effects of bortezomib are observed at much lower concentrations, consistent with its higher potency in inducing neuronal stress and toxicity.[1][2][4] The disruption of these critical signaling pathways, which are involved in neuronal survival, plasticity, and inflammatory responses, likely contributes significantly to bortezomib-induced peripheral neuropathy.
Further research is warranted to fully elucidate the comparative effects of these two agents on other aspects of neuronal health, such as mitochondrial function and axonal transport, which are known to be affected by bortezomib. However, the existing data strongly supports the hypothesis that the selective inhibition of the immunoproteasome is a promising strategy to reduce the neurotoxic side effects associated with proteasome inhibitor therapy.
References
Cross-Validation of ONX-0914 TFA Results with Genetic Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of the immunoproteasome subunit LMP7 by ONX-0914 TFA with genetic knockout models of LMP7. This analysis is supported by experimental data to facilitate informed decisions in research and development.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and tissues inflamed by cytokines like interferon-γ.[1][2] Its catalytic activity is mediated by three subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[2] Due to its role in processing antigens for MHC class I presentation and regulating cytokine production, the immunoproteasome, particularly the LMP7 subunit, has emerged as a promising therapeutic target for autoimmune diseases and cancer.[2][3][4][5][6]
ONX-0914 (formerly PR-957) is a potent and selective irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit.[7][8][9] However, studies have revealed that at efficacious doses, ONX-0914 also co-inhibits the LMP2 subunit, which may be crucial for its therapeutic effects.[1][3][4][10] Genetic knockout (KO) mouse models lacking the gene for LMP7 (Psmb8) provide a valuable tool to dissect the specific roles of this subunit and to validate the on-target effects of pharmacological inhibitors like ONX-0914.
This guide compares the outcomes of this compound treatment with those observed in LMP7 KO mouse models across various experimental settings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative outcomes of this compound treatment and LMP7 genetic knockout in key preclinical models of autoimmune and inflammatory diseases.
Table 1: Comparison in a Model of Colitis
| Parameter | ONX-0914 Treatment | LMP7 Knockout | Reference |
| Disease Activity Index (DAI) | Significantly reduced | Significantly reduced | [5][6] |
| Colon Length | Significantly longer (less shortening) | Significantly longer (less shortening) | [5][11] |
| Histological Score | Significantly reduced inflammation | Significantly reduced inflammation | [5] |
| Th1 Cell Infiltration | Reduced | Reduced | [6] |
| Th17 Cell Infiltration | Significantly reduced | Significantly reduced | [6][11] |
| Regulatory T cell (Treg) Population | Increased | Increased | [6] |
Table 2: Comparison in a Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | ONX-0914 Treatment | LMP7 Knockout | Reference |
| Clinical Score | Significantly reduced | Data not available in searched articles | [12][13] |
| Disease Onset | Delayed | Data not available in searched articles | [13] |
| CNS Infiltrating CD4+ T cells | Significantly reduced | Data not available in searched articles | [12][13] |
| Th1 Differentiation | Strongly impaired | Data not available in searched articles | [12][13] |
| Th17 Differentiation | Strongly impaired | Data not available in searched articles | [12][13] |
Table 3: Comparison of Effects on T Helper Cell Differentiation and Cytokine Production
| Parameter | ONX-0914 Treatment | LMP7 Knockout | Reference |
| Th1 Differentiation | Suppressed | Suppressed | [6] |
| Th17 Differentiation | Suppressed | Suppressed | [4][6][12][13] |
| Th2 Differentiation | Reduced | Reduced in OVA-induced asthma | [1][14] |
| Treg Differentiation | Promoted | Promoted | [6] |
| IL-6 Production | Inhibited | Inhibited in macrophages | [4][15] |
| TNF-α Production | Inhibited | Reduced | [8][15] |
| IL-17 Production | Inhibited | Reduced | [11] |
| IL-23 Production | Inhibited | Data not available | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Induction of Dextran Sodium Sulfate (DSS)-Induced Colitis
Mice are administered 2-3% (w/v) DSS in their drinking water for 5-7 consecutive days.[5][11] Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI). For therapeutic studies, ONX-0914 (typically 10 mg/kg) or a vehicle control is administered subcutaneously or intravenously every other day.[5][11] At the end of the experiment, colons are collected for measurement of length and histological analysis. Lamina propria lymphocytes can be isolated to analyze T cell populations by flow cytometry.[11]
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[12][13] Pertussis toxin is administered intraperitoneally on the day of immunization and two days later. Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5. ONX-0914 (typically 10 mg/kg) or vehicle is administered intravenously or subcutaneously every other day starting from the day of immunization.[12][13] At the peak of the disease, brains and spinal cords can be harvested to isolate infiltrating lymphocytes for flow cytometric analysis.[12][13]
In Vitro T Helper Cell Differentiation
Naive CD4+ T cells are isolated from the spleens of wild-type or LMP7 KO mice.[6] For Th1 differentiation, cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of IL-12 and anti-IL-4. For Th17 differentiation, cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β, IL-6, IL-23, anti-IL-4, and anti-IFN-γ.[4][6] For Treg differentiation, cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.[6] ONX-0914 or DMSO as a vehicle control is added to the culture medium. After 3-5 days, cells are harvested and analyzed for the expression of lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Treg) and cytokine production by flow cytometry or ELISA.[6]
Visualizing the Mechanisms and Comparisons
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.
Caption: Immunoproteasome signaling pathway and points of intervention.
References
- 1. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- 2. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. embopress.org [embopress.org]
- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β5i Subunit Deficiency of the Immunoproteasome Leads to Reduced Th2 Response in OVA Induced Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoproteasome subunit LMP7 Deficiency Improves Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for ONX-0914 TFA
Disclaimer: This document provides guidance on the proper disposal of ONX-0914 TFA based on general laboratory safety principles and information regarding its components. As no specific Safety Data Sheet (SDS) for this compound is readily available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution. Always adhere to your local, state, and federal regulations for hazardous waste disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a potent and selective immunoproteasome inhibitor. Due to the bioactive nature of this compound and the presence of the trifluoroacetic acid (TFA) salt, stringent safety measures are imperative throughout the handling and disposal process.
Chemical and Physical Properties
A summary of the available quantitative data for ONX-0914 and Trifluoroacetic Acid is presented below. This information is crucial for understanding the compound's behavior and potential hazards.
| Property | Value (ONX-0914) | Value (Trifluoroacetic Acid) |
| Molecular Formula | C₃₁H₄₀N₄O₇ | C₂HF₃O₂ |
| Molecular Weight | 580.67 g/mol | 114.02 g/mol |
| Appearance | White to off-white solid | Colorless liquid |
| Solubility | Soluble in DMSO | Miscible with water |
Personal Protective Equipment (PPE)
Given the potent nature of ONX-0914 and the corrosive properties of TFA, a comprehensive PPE strategy is essential to minimize exposure risk.
-
Respiratory Protection : For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. For other handling procedures, a reusable half or full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used after a proper fit test.
-
Hand Protection : Double gloving with nitrile gloves is mandatory. The outer pair should be changed immediately upon contamination or at regular intervals.
-
Eye Protection : Chemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over goggles for additional protection against splashes.
-
Body Protection : A disposable lab coat or coveralls made from materials like Tyvek® should be worn over personal clothing.[1]
-
Foot Protection : Closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : Immediately evacuate the spill area and restrict access.
-
Assess the Spill : Determine the extent of the spill. For minor spills that do not pose an immediate threat, trained laboratory personnel may proceed with cleanup. For major spills, contact your institution's Environmental Health & Safety (EHS) department.
-
Don Appropriate PPE : Before attempting cleanup, don the full PPE as described above.
-
Containment and Cleanup :
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
For solid spills, carefully scoop the material into a designated waste container. Avoid generating dust.
-
Clean the spill area with a suitable decontamination solution.
-
-
Waste Disposal : All materials used for spill cleanup must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.
Disposal Procedure for this compound
Proper disposal is critical to ensure the safety of personnel and to prevent environmental contamination. The following step-by-step procedure should be followed:
-
Waste Identification and Segregation :
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Do not mix with strong bases or oxidizing agents.[2]
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with both the organic compound and the acidic nature of TFA. A high-density polyethylene (HDPE) container is a suitable choice.
-
The label must clearly state "Hazardous Waste" and "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ONX-0914 TFA
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ONX-0914 TFA. It includes detailed operational and disposal protocols to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
| Property | Value | Source |
| Synonyms | PR-957 TFA | [1] |
| Molecular Formula | C₃₃H₄₁F₃N₄O₉ | MedChemExpress |
| Molecular Weight | 694.7 g/mol | MedChemExpress |
| Appearance | White to off-white solid | General lab knowledge |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for up to several months. | [2] |
Personal Protective Equipment (PPE)
Given that this compound is a trifluoroacetic acid salt, it is imperative to handle it with care, adhering to safety protocols for potent compounds and corrosive materials.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact with the potent inhibitor and the corrosive TFA salt. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | A lab coat must be worn at all times. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the solid compound or preparing stock solutions. | Minimizes inhalation of the powdered compound or aerosols. |
Handling and Storage
General Handling:
-
Engineering Controls: All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
Storage:
-
Container: Keep the container tightly sealed.
-
Temperature: Store in a freezer at -20°C for long-term stability.[2]
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Preparation of Stock Solutions
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Solvent: Use anhydrous DMSO to prepare a concentrated stock solution, for example, 10 mM.
-
Dissolution: Add the appropriate volume of DMSO to the vial. To aid dissolution, you may gently vortex the vial or warm it to 37°C for a short period.[2]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
In Vitro Cellular Assays
-
Working Concentration: The effective concentration of ONX-0914 in cell-based assays can range from nanomolar to low micromolar, depending on the cell type and experimental goals. For example, concentrations around 100-200 nM have been used to inhibit cytokine production in peripheral blood mononuclear cells (PBMCs).[2]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) in your experiments.
-
Incubation Time: Incubation times can vary from a few hours to 48 hours or longer, depending on the biological endpoint being measured.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, clearly labeled hazardous waste container. Due to the trifluoroacetic acid component, this waste is considered corrosive and should not be mixed with other types of chemical waste unless compatibility is confirmed.[3][4] |
| Empty Containers | Rinse the original vial with a suitable solvent (e.g., DMSO followed by ethanol) three times. Collect the rinseate as hazardous liquid waste. The rinsed vial can then be disposed of as regular lab glass waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Biological Activity and Signaling Pathway
ONX-0914 is a selective inhibitor of the immunoproteasome subunit LMP7 (also known as β5i).[1][5] The immunoproteasome is a specialized form of the proteasome found predominantly in immune cells, where it plays a critical role in processing proteins for antigen presentation and in the regulation of cytokine production.[5] By inhibiting LMP7, ONX-0914 disrupts these processes, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-23, and TNF-α.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONX-0914 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
